Z-L-Valine NCA
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-9(2)11-12(16)20-14(18)15(11)13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXWOGVKYLPBQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Z-L-Valine N-Carboxyanhydride (NCA): A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical properties, structure, and applications of Z-L-Valine N-Carboxyanhydride (NCA), a critical building block in modern peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document consolidates key data, experimental protocols, and procedural workflows to facilitate its effective use in the laboratory.
Core Chemical Properties and Structure
Z-L-Valine NCA, systematically named (S)-benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate, is a derivative of the amino acid L-valine. The attachment of a benzyloxycarbonyl (Z) group to the valine nitrogen and the formation of the N-carboxyanhydride ring render it a highly valuable reagent for the controlled polymerization of polypeptides.[1] It is typically a white, stable solid that is soluble in many organic solvents and sparingly soluble in water.[1]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference |
| CAS Number | 158257-41-1 | [1] |
| Molecular Formula | C₁₄H₁₅NO₅ | [1] |
| Molecular Weight | 277.27 g/mol | [1] |
| Appearance | White solid | [1] |
| Solubility | Soluble in organic solvents, sparingly soluble in water | [1] |
| pKa (Predicted) | -3.15 ± 0.40 | [1] |
| Topological Polar Surface Area | 72.9 Ų | [1] |
| Rotatable Bond Count | 4 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
Structural Representation
The structure of this compound is characterized by the valine side chain, the Z-protecting group, and the NCA ring.
-
SMILES: CC(C)[C@H]1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2[1]
-
InChI: InChI=1S/C14H15NO5/c1-9(2)11-12(16)20-14(18)15(11)13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3/t11-/m0/s1
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and characterization of this compound are crucial for its successful application. The following sections provide representative methodologies based on established procedures for NCA compounds.
Synthesis of this compound (Fuchs-Farthing Method)
The Fuchs-Farthing method, which involves the direct phosgenation of the free amino acid, is a widely used and effective method for synthesizing NCAs with good yield and without racemization.[2]
Materials:
-
Z-L-Valine
-
Triphosgene
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane
-
Argon or Nitrogen gas
Procedure:
-
Suspend Z-L-Valine in anhydrous THF under an inert atmosphere (Argon or Nitrogen).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of triphosgene in anhydrous THF to the cooled suspension with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or IR spectroscopy for the disappearance of the starting material and formation of the NCA).
-
Filter the reaction mixture to remove any insoluble by-products.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., THF/hexane) to yield the purified this compound.
Purification by Flash Chromatography
For NCAs that are difficult to crystallize, flash column chromatography on silica gel is a rapid and general purification method.[3][4]
Materials:
-
Crude this compound
-
Silica gel
-
Eluent (e.g., a gradient of ethyl acetate in hexane)
Procedure:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Load the solution onto a silica gel column pre-equilibrated with the starting eluent.
-
Elute the column with a gradient of the appropriate solvent system.
-
Collect fractions and monitor by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Characterization Techniques
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group of the valine side chain, the benzylic protons and aromatic protons of the Z-group, and the alpha-proton of the valine residue.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the NCA ring and the Z-group, the aromatic carbons, and the aliphatic carbons of the valine side chain. For the related L-Lys(Z)-NCA, the carbamoyl C=O of the oxazolidine-2,5-dione ring appears around 152.3 ppm, while the benzyloxycarbonyl C=O signal is at 157.0 ppm.[5]
2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound will exhibit characteristic absorption bands for the anhydride carbonyl groups of the NCA ring, typically appearing as two distinct peaks in the region of 1750-1900 cm⁻¹. The urethane carbonyl of the Z-group will also show a strong absorption band. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the anhydride peaks confirm the formation of the NCA. For L-Lys(Z)-NCA, the symmetric and antisymmetric C=O stretching of the carboxyanhydride are observed at 1857 and 1772 cm⁻¹, respectively.[6]
2.3.3. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound. Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed. The fragmentation pattern can provide further structural confirmation. The mass spectrum of the parent amino acid, valine, typically shows a prominent fragment ion at m/z = 72, corresponding to the loss of the carboxyl group.[7]
Applications in Peptide Synthesis
This compound is a key monomer for the synthesis of polypeptides through Ring-Opening Polymerization (ROP).[1][8] This method allows for the formation of high molecular weight polypeptides with controlled architectures.[8]
Ring-Opening Polymerization (ROP)
ROP of NCAs can be initiated by various nucleophiles, such as primary amines, or by using transition metal initiators.[8] The "amine mechanism" is a common pathway where a primary amine initiator attacks the C5 carbonyl of the NCA ring, leading to ring opening and the formation of a carbamate intermediate, which then decarboxylates to extend the peptide chain.[8]
Visualized Workflows and Pathways
Synthesis of this compound
Caption: Synthesis of this compound via the Fuchs-Farthing method.
General Workflow for Peptide Synthesis using this compound
Caption: Ring-Opening Polymerization of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. openpr.com [openpr.com]
- 3. chem.pku.edu.cn [chem.pku.edu.cn]
- 4. bmse000052 L-Valine at BMRB [bmrb.io]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sandordemes.wordpress.com [sandordemes.wordpress.com]
- 8. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
Synthesis and Purification of Z-L-Valine NCA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification methods for Z-L-Valine N-carboxyanhydride (NCA), a critical building block in peptide synthesis and drug development. The document details established experimental protocols, presents quantitative data for comparison, and illustrates the synthetic pathways and experimental workflows.
Introduction
Z-L-Valine NCA, also known as N-benzyloxycarbonyl-L-valine N-carboxyanhydride, is a protected amino acid derivative widely utilized in the controlled polymerization of amino acids to form polypeptides. Its use is pivotal in the synthesis of peptide-based therapeutics, biomaterials, and other advanced materials. The purity and quality of this compound are paramount for achieving desired outcomes in these applications, necessitating robust and well-characterized synthesis and purification methods. This guide focuses on the two primary synthetic routes: the Fuchs-Farthing method and the Leuchs method, followed by common purification techniques.
Synthesis of the Precursor: N-benzyloxycarbonyl-L-valine (Z-L-Valine)
The synthesis of this compound typically begins with the preparation of its precursor, N-benzyloxycarbonyl-L-valine (Z-L-Valine). This is commonly achieved through the Schotten-Baumann reaction, where the amino group of L-valine is protected with a benzyloxycarbonyl (Z or Cbz) group.
Experimental Protocol for Z-L-Valine Synthesis
A common method for the synthesis of N-Cbz-L-valine involves the reaction of L-valine with benzyl chloroformate in an alkaline aqueous medium.[1]
Materials:
-
L-valine
-
2M Sodium hydroxide (NaOH) solution
-
Sodium carbonate (Na₂CO₃)
-
Benzyl chloroformate
-
1,4-Dioxane
-
Dichloromethane (CH₂Cl₂)
-
Concentrated hydrochloric acid (HCl)
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve L-valine (1.17 kg, 10 mol) and sodium carbonate (1.06 kg, 10 mol) in a 2M sodium hydroxide solution (5 L).
-
Once the L-valine is completely dissolved, cool the solution to below 0°C.
-
Prepare a solution of benzyl chloroformate (2.05 kg, 12 mol) in 1,4-dioxane.
-
Add the benzyl chloroformate solution dropwise to the cooled L-valine solution, ensuring the temperature is maintained below 20°C.
-
Allow the reaction to proceed at room temperature for 8 hours.
-
After the reaction is complete, extract the mixture with dichloromethane (2.5 L) to remove unreacted benzyl chloroformate. The organic phase is discarded.
-
Cool the remaining aqueous phase to below 10°C.
-
Acidify the aqueous phase by the dropwise addition of concentrated hydrochloric acid until the pH reaches 2, which will cause a white solid to precipitate.
-
Stir the mixture at 10°C for 30 minutes.
-
Collect the precipitated white solid by filtration.
-
Wash the solid with water and dry it under a vacuum to yield N-Cbz-L-valine.[2]
Quantitative Data: A typical yield for this procedure is approximately 93.7%, with a purity of 99.6% as determined by HPLC.[2]
Synthesis of this compound
Two primary methods are widely employed for the synthesis of α-amino acid N-carboxyanhydrides: the Fuchs-Farthing method and the Leuchs method.[3]
Fuchs-Farthing Method
The Fuchs-Farthing method involves the direct phosgenation of an unprotected amino acid.[3][4] In the context of this compound, the starting material is the N-protected Z-L-Valine. This method often utilizes phosgene, diphosgene, or triphosgene as the cyclizing agent.[3] Triphosgene is a safer, solid alternative to gaseous phosgene.
Materials:
-
N-Cbz-L-valine
-
Anhydrous tetrahydrofuran (THF)
-
Triphosgene
-
Propylene oxide (optional, as an HCl scavenger)[5]
-
Hexane or petroleum ether
Procedure:
-
Suspend N-Cbz-L-valine in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
If using an HCl scavenger, add propylene oxide to the suspension.
-
In a separate flask, dissolve triphosgene in anhydrous THF.
-
Slowly add the triphosgene solution to the N-Cbz-L-valine suspension at a controlled temperature (typically 40-50°C). The reaction is often monitored by the evolution of gas (CO₂ and HCl).
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for several hours until the reaction is complete (the solution typically becomes clear).
-
Filter the reaction mixture to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product is then purified by recrystallization or flash column chromatography.
Leuchs Method
The Leuchs method involves the cyclization of an N-alkoxycarbonyl or N-methoxycarbonyl amino acid chloride upon heating in a vacuum.[5] A modification of this method uses phosphorus tribromide (PBr₃) for the cyclization of N-protected amino acids.[6]
Materials:
-
N-Cbz-L-valine
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Phosphorus tribromide (PBr₃)
Procedure:
-
Dissolve N-Cbz-L-valine in an anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus tribromide to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
The reaction mixture may be concentrated under reduced pressure.
-
The crude product is then worked up and purified.
Purification of this compound
The purity of this compound is critical for successful polymerization. Common impurities can initiate unwanted side reactions, leading to low molecular weight polymers or polymers with broad molecular weight distributions. The two most effective purification techniques are recrystallization and flash column chromatography.
Recrystallization
Recrystallization is a widely used technique for purifying solid compounds. The choice of solvent is crucial for effective purification.
Solvent Systems:
-
Tetrahydrofuran (THF) / Hexane[7]
-
Ethyl acetate / Hexane
-
Dichloromethane / Petroleum ether
Procedure:
-
Dissolve the crude this compound in a minimum amount of the hot, more polar solvent (e.g., THF or ethyl acetate).
-
Once completely dissolved, slowly add the less polar solvent (e.g., hexane or petroleum ether) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold, less polar solvent.
-
Dry the purified crystals under a vacuum. This should be performed in a glove box or under an inert atmosphere due to the moisture sensitivity of NCAs.[7]
Flash Column Chromatography
Flash column chromatography is a rapid and effective method for purifying NCAs, especially for those that are difficult to crystallize.[8]
Stationary Phase:
-
Silica gel
Mobile Phase (Eluent):
-
A gradient of ethyl acetate in hexane is commonly used. The polarity of the eluent is gradually increased to elute the desired compound.
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., a low percentage of ethyl acetate in hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elute the column with the mobile phase, gradually increasing the concentration of the more polar solvent (ethyl acetate).
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Quantitative Data Summary
The following table summarizes the typical quantitative data associated with the synthesis and purification of this compound and its precursor.
| Compound | Synthesis/Purification Method | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) | Reference |
| N-Cbz-L-valine | Schotten-Baumann Reaction | L-valine | Benzyl chloroformate, NaOH | 93.7 | 99.6 (HPLC) | [2] |
| This compound | Fuchs-Farthing (Triphosgene) | N-Cbz-L-valine | Triphosgene, THF | 65-85 | >98 | [9] |
| This compound | Leuchs (PBr₃) | N-Cbz-L-valine | PBr₃, THF | Varies | >98 | [6] |
| This compound | Recrystallization | Crude this compound | THF/Hexane | High recovery | >99 | [7] |
| This compound | Flash Chromatography | Crude this compound | Silica gel, Ethyl acetate/Hexane | High recovery | >99 | [8] |
Visualizations
The following diagrams illustrate the key chemical transformations and experimental workflows described in this guide.
Caption: Synthesis of the precursor, N-Cbz-L-Valine.
Caption: Fuchs-Farthing synthesis of this compound.
Caption: Leuchs synthesis of this compound.
Caption: Purification workflow for this compound.
References
- 1. N-Carbobenzyloxy-L-valine | 1149-26-4 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- 5. A moisture-tolerant route to unprotected α/β-amino acid N-carboxyanhydrides and facile synthesis of hyperbranched polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents [patents.google.com]
An In-Depth Technical Guide to Z-L-Valine NCA: Synthesis, Polymerization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Carboxyanhydride of Z-L-Valine (Z-L-Valine NCA), a critical building block in the synthesis of advanced polypeptides for biomedical applications. This document details its chemical properties, synthesis, polymerization methodologies, and its role in the development of novel drug delivery systems and biomaterials.
Core Concepts: this compound
This compound (CAS Number: 158257-41-1) is the N-carboxyanhydride derivative of Z-L-valine. The presence of the benzyloxycarbonyl (Z) protecting group on the valine amine and the anhydride ring makes it a highly reactive monomer suitable for controlled polymerization.[1] This reactivity, particularly its susceptibility to moisture, necessitates careful handling and storage under anhydrous conditions to maintain its purity and efficacy.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value |
| CAS Number | 158257-41-1 |
| Molecular Formula | C14H15NO5 |
| Molecular Weight | 277.27 g/mol [2] |
| Appearance | White to off-white powder[2] |
| Purity | Typically ≥98% to ≥99% |
| Topological Polar Surface Area | 72.9 Ų[1] |
| Hydrogen Bond Acceptor Count | 5[1] |
| Rotatable Bond Count | 4[1] |
Synthesis of this compound
The synthesis of α-amino acid N-carboxyanhydrides is most commonly achieved through the Fuchs-Farthing method.[3][4][5] This process involves the reaction of the corresponding N-protected amino acid with phosgene or a phosgene equivalent, such as triphosgene.
Experimental Protocol: Fuchs-Farthing Synthesis of this compound
Materials:
-
Z-L-valine
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), ethyl acetate)
-
Phosgene or triphosgene
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Z-L-valine is suspended in an anhydrous solvent under an inert atmosphere.
-
The suspension is cooled, typically to 0°C.
-
A solution of phosgene or triphosgene in the same anhydrous solvent is added dropwise to the cooled suspension with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, which can be monitored by the disappearance of the starting material using techniques like thin-layer chromatography (TLC).
-
The reaction mixture is then filtered to remove any insoluble byproducts.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure this compound.
Ring-Opening Polymerization (ROP) of this compound
The primary application of this compound is in the ring-opening polymerization (ROP) to synthesize poly(Z-L-valine), which can be deprotected to yield poly(L-valine).[] This polymerization can be initiated by various nucleophiles, and the choice of initiator significantly impacts the control over the polymer's molecular weight and dispersity.
Experimental Protocol: LiHMDS-Initiated ROP of this compound
Lithium hexamethyldisilazide (LiHMDS) has emerged as a highly efficient initiator for the rapid and controlled ROP of NCAs, even in open vessels, which is a significant advantage over moisture-sensitive methods.[7][8][9][10]
Materials:
-
This compound
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), dichloromethane (DCM))
-
Lithium hexamethyldisilazide (LiHMDS) solution in a suitable solvent (e.g., THF)
-
Quenching agent (e.g., methanol)
-
Precipitation solvent (e.g., diethyl ether)
Procedure:
-
This compound is dissolved in an anhydrous solvent in a reaction vessel.
-
The desired amount of LiHMDS solution is rapidly added to the monomer solution with stirring to initiate polymerization. The reaction is typically very fast, often completing within minutes to hours.[10]
-
The polymerization is quenched by the addition of a protic solvent like methanol.
-
The resulting polymer is isolated by precipitation into a non-solvent such as diethyl ether.
-
The precipitated poly(Z-L-valine) is collected by filtration or centrifugation and dried under vacuum.
-
The benzyloxycarbonyl (Z) protecting group can be removed by standard methods, such as catalytic hydrogenation (e.g., using palladium on carbon) or with strong acids (e.g., hydrobromic acid in acetic acid), to yield poly(L-valine).
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. One notable application is in the production of Valganciclovir, an antiviral medication used to treat cytomegalovirus (CMV) infections.
Polypeptides derived from this compound are extensively explored for their potential in drug delivery and regenerative medicine.[2] Poly(L-valine) and its copolymers can self-assemble into various nanostructures, such as micelles and vesicles, which can encapsulate therapeutic agents. These polypeptide-based carriers offer advantages like biocompatibility and biodegradability, making them attractive for targeted drug delivery systems.[]
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Rapid and Mild Synthesis of Amino Acid N-Carboxy Anhydrides Using Basic-to-Acidic Flash Switching in a Micro-flow Reactor | Laboratory for Chemistry and Life Science, Institute of Integrated Research | Institute of Science Tokyo [res.titech.ac.jp]
- 4. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- 7. Lithium hexamethyldisilazide initiated superfast ring opening polymerization of alpha-amino acid N-carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lithium hexamethyldisilazide initiated superfast ring opening polymerization of alpha-amino acid N-carboxyanhydrides [ideas.repec.org]
- 9. researchgate.net [researchgate.net]
- 10. communities.springernature.com [communities.springernature.com]
Z-L-Valine N-Carboxyanhydride (NCA): A Technical Guide to Solubility and Stability in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Z-L-Valine N-Carboxyanhydride (NCA) in common laboratory solvents. Z-L-Valine NCA is a critical building block in the synthesis of polypeptides and holds significant importance in the development of peptide-based therapeutics and advanced biomaterials.[1] A thorough understanding of its solubility and stability is paramount for its effective handling, storage, and application in research and development.
General Properties of this compound
This compound is a white, crystalline solid. As an N-carboxyanhydride, it is a reactive molecule, particularly sensitive to moisture and nucleophiles.[2] Proper handling in a dry, inert atmosphere is crucial to prevent premature polymerization or hydrolysis.[2] It is generally considered to be soluble in a range of organic solvents, a property that is essential for its use in solution-phase peptide synthesis and ring-opening polymerization (ROP).[1]
Solubility Profile
Precise quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in various organic solvents is not extensively documented. However, based on its common use in ROP and other synthetic procedures, a qualitative solubility profile can be inferred.
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Common Name | Polarity | Expected Solubility | Notes |
| Tetrahydrofuran | THF | Polar aprotic | Soluble | Commonly used as a solvent for NCA polymerization. |
| 1,4-Dioxane | Dioxane | Polar aprotic | Soluble | Another common solvent for NCA polymerization. |
| N,N-Dimethylformamide | DMF | Polar aprotic | Soluble | Often used to dissolve both NCA monomers and the resulting polypeptides.[3] |
| Dimethyl sulfoxide | DMSO | Polar aprotic | Likely Soluble | High polarity may facilitate dissolution. |
| Acetonitrile | ACN | Polar aprotic | Likely Soluble | A versatile solvent for a range of organic compounds. |
| Dichloromethane | DCM | Nonpolar | Soluble | Used in cooperative covalent polymerization of NCAs.[3] |
| Chloroform | CHCl₃ | Nonpolar | Soluble | Similar to DCM, used in NCA polymerization.[3] |
| Ethyl Acetate | EtOAc | Moderately Polar | Likely Soluble | Often used in the purification of NCAs. |
| Hexane | Nonpolar | Sparingly Soluble to Insoluble | Low polarity makes it a poor solvent for the relatively polar NCA. | |
| Water | Polar protic | Insoluble (Reacts) | Reacts via hydrolysis to form Z-L-Valine and carbon dioxide.[4] |
Stability of this compound
The stability of this compound is a critical factor influencing its storage and handling. The primary degradation pathways are hydrolysis and thermal decomposition.
Hydrolytic Stability
This compound is highly susceptible to hydrolysis in the presence of water. The anhydride ring is readily attacked by water, leading to the formation of the parent Z-L-valine amino acid and the release of carbon dioxide.[4] This reaction is generally irreversible and represents a significant pathway for the loss of the reactive monomer. Therefore, it is imperative to store and handle this compound under strictly anhydrous conditions.
Thermal Stability
The thermal stability of this compound is an important consideration, especially for long-term storage and during polymerization reactions that may involve elevated temperatures. While specific decomposition temperatures are not widely reported, NCAs, in general, can be sensitive to heat. Thermal decomposition can lead to the formation of various byproducts and a loss of monomer purity. It is generally recommended to store this compound at low temperatures (e.g., -20°C) to minimize thermal degradation.
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound.
Protocol for Determining Solubility (Gravimetric Method)
This protocol outlines a standard gravimetric method to determine the solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Anhydrous solvent of interest (e.g., THF, Dioxane, DMF, etc.)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with airtight caps
-
Syringe with a sub-micron filter (e.g., 0.2 µm PTFE)
-
Pre-weighed evaporation dishes
-
Vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the anhydrous solvent. The excess solid should be clearly visible.
-
Seal the vial tightly to prevent solvent evaporation and moisture ingress.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure saturation.
-
-
Sample Collection and Filtration:
-
Once equilibrated, stop the agitation and allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant into a syringe fitted with a sub-micron filter. This step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Dispense the filtered solution into a pre-weighed evaporation dish.
-
Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.
-
Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.
-
Weigh the evaporation dish containing the dried this compound.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight.
-
Express the solubility in the desired units (e.g., g/100 mL or mol/L).
-
Protocol for Assessing Thermal Stability (Using DSC and TGA)
This protocol utilizes Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to evaluate the thermal stability of this compound, based on ASTM E537.[1][5][6][7]
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
Procedure for DSC:
-
Accurately weigh a small amount of this compound (typically 1-5 mg) into a DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and a reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature. The onset of an exothermic or endothermic peak indicates a thermal event, such as melting or decomposition.
Procedure for TGA:
-
Accurately weigh a sample of this compound (typically 5-10 mg) into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
Record the mass of the sample as a function of temperature. A significant loss of mass indicates decomposition.
Protocol for Assessing Hydrolytic Stability
This protocol describes a method to monitor the hydrolysis of this compound over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous solvent (e.g., acetonitrile)
-
Water (HPLC grade)
-
HPLC system with a suitable column (e.g., C18)
-
Thermostatically controlled reaction vials
Procedure:
-
Reaction Setup:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent.
-
In a series of thermostatically controlled vials, add a known volume of the this compound stock solution.
-
At time zero, add a specific amount of water to each vial to initiate the hydrolysis reaction.
-
-
Sampling and Analysis:
-
At predetermined time intervals, withdraw an aliquot from each reaction vial.
-
Immediately quench the reaction by diluting the aliquot with a suitable mobile phase to stop further hydrolysis.
-
Analyze the samples by HPLC to determine the concentration of the remaining this compound and the formed Z-L-Valine.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
From this data, the rate of hydrolysis can be determined.
-
Visualizations
The following diagrams illustrate key experimental workflows and the degradation pathway of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Hydrolytic degradation pathway of this compound.
References
Spectroscopic and Synthetic Insights into Z-L-Valine N-Carboxyanhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Z-L-Valine NCA
Z-L-Valine N-carboxyanhydride, with the CAS number 158257-41-1, is the N-carboxyanhydride derivative of L-Valine with a benzyloxycarbonyl (Z) protecting group on the nitrogen atom.[1] This compound is a key reagent in the ring-opening polymerization (ROP) of amino acids to form polypeptides, a cornerstone of peptide-based drug development and materials science.[1] The NCA methodology offers a highly efficient route to high molecular weight polypeptides with controlled stereochemistry.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectroscopic data from related compounds, such as L-Valine and other Z-protected NCAs.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~7.3-7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) | The characteristic signal for the phenyl ring of the Z-group. |
| ~5.2 | Singlet | 2H | Benzylic protons (CH₂) | Protons of the methylene group in the benzyloxycarbonyl protecting group. |
| ~4.3 | Doublet | 1H | α-proton (CH) | The proton attached to the chiral center of the valine residue. |
| ~2.2 | Multiplet | 1H | β-proton (CH) | The proton on the carbon adjacent to the isopropyl group. |
| ~1.0 | Doublet | 6H | γ-protons (2 x CH₃) | The two methyl groups of the isopropyl side chain. |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~168 | NCA Carbonyl (C=O) | One of the two carbonyls in the NCA ring. |
| ~152 | NCA Carbonyl (C=O) | The second carbonyl in the NCA ring. |
| ~156 | Z-group Carbonyl (C=O) | The carbonyl of the benzyloxycarbonyl protecting group. |
| ~136 | Aromatic C (quaternary) | The carbon of the phenyl ring attached to the benzylic group. |
| ~128 | Aromatic CH | The carbons of the phenyl ring. |
| ~68 | Benzylic CH₂ | The carbon of the methylene group in the Z-group. |
| ~60 | α-Carbon (CH) | The chiral carbon of the valine residue. |
| ~31 | β-Carbon (CH) | The carbon of the isopropyl side chain attached to the α-carbon. |
| ~18 | γ-Carbons (2 x CH₃) | The carbons of the two methyl groups of the isopropyl side chain. |
Table 3: Predicted FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |
| ~1850 | Strong | Anhydride C=O stretch | Characteristic sharp, high-frequency band for the symmetric stretch of the NCA ring carbonyls. |
| ~1780 | Strong | Anhydride C=O stretch | Characteristic sharp band for the asymmetric stretch of the NCA ring carbonyls. |
| ~1720 | Strong | Z-group C=O stretch | Carbonyl stretch of the benzyloxycarbonyl protecting group. |
| ~3030 | Medium | Aromatic C-H stretch | C-H stretching of the phenyl ring. |
| ~2960 | Medium | Aliphatic C-H stretch | C-H stretching of the isopropyl group. |
| ~1250 | Strong | C-O-C stretch | Stretching vibration of the anhydride C-O-C bond. |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 277.1 | [M+H]⁺ | Expected molecular ion peak in positive ion mode ESI-MS. The monoisotopic mass is 277.0950.[1] |
| 233.1 | [M-CO₂]⁺ | Loss of carbon dioxide from the NCA ring is a common fragmentation pathway. |
| 91.1 | [C₇H₇]⁺ | Tropylium ion, a characteristic fragment from the benzyl group of the Z-protector. |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality spectroscopic data. The following are generalized procedures for the characterization of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as the compound's stability can be solvent-dependent. Anhydrous solvents are recommended to prevent hydrolysis of the NCA ring.
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.
-
Use the solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.
-
Use the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).
-
FT-IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of this compound (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: A standard FT-IR spectrometer.
-
Data Acquisition:
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile, methanol) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for this type of analysis.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Tandem mass spectrometry (MS/MS) can be used to analyze fragmentation patterns by selecting the molecular ion and subjecting it to collision-induced dissociation.
-
Synthesis and Reaction Workflow
The synthesis of this compound is a critical step in its application. The following diagram illustrates a common synthetic route.
Application in Peptide Synthesis
This compound is a monomer used in the ring-opening polymerization to synthesize poly(Z-L-Valine). This polypeptide can be further deprotected to yield poly(L-Valine), a material with various biomedical applications.
This guide provides a foundational understanding of the spectroscopic properties and handling of this compound for researchers in peptide chemistry and drug development. While awaiting the publication of definitive experimental spectra, the predicted data and protocols herein offer a robust framework for the successful application of this important synthetic building block.
References
In-Depth Technical Guide: Thermal Properties and Decomposition of Z-L-Valine NCA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal properties and decomposition of Z-L-Valine N-Carboxyanhydride (NCA). Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines reported values with generalized methodologies and theoretical decomposition pathways. It serves as a critical resource for professionals in drug development and peptide synthesis, offering insights into the handling, storage, and reaction considerations for this important reagent.
Introduction to Z-L-Valine NCA
Z-L-Valine N-Carboxyanhydride (NCA), also known as N-Benzyloxycarbonyl-L-valine N-carboxyanhydride, is a crucial building block in the synthesis of polypeptides and peptide-based therapeutics. Its utility lies in the activated nature of the N-carboxyanhydride ring, which facilitates controlled polymerization and peptide bond formation. However, this high reactivity also imparts sensitivity to thermal and environmental conditions, making a thorough understanding of its thermal properties and decomposition pathways essential for its effective use.
Thermal Properties
The thermal stability of this compound is a critical parameter for its storage and handling. While comprehensive data on its thermal decomposition is not extensively documented in public literature, some key properties have been reported.
Table 1: Thermal Properties of this compound
| Property | Value | Notes |
| Melting Point (°C) | 75 - 85[1] | The range suggests sensitivity to purity and experimental conditions. |
| Decomposition Temperature (°C) | Data not available | Typically determined by TGA as the onset of mass loss. |
| Enthalpy of Decomposition (J/g) | Data not available | Can be determined by DSC, indicating the energy released during decomposition. |
It is important to note that N-Carboxyanhydrides, in general, are known to be sensitive to heat and moisture.[2] The synthesis of NCAs can be exothermic, suggesting that decomposition may also be an energetic process.[3] For comparison, the parent amino acid, L-Valine, exhibits an irreversible exothermic decomposition starting at approximately 220°C.
Experimental Protocols for Thermal Analysis
To determine the precise thermal properties of a specific batch of this compound, the following experimental methodologies are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and analyze the mass loss profile of this compound upon heating.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heating Program: The sample is heated at a linear rate, commonly 10 °C/min, over a temperature range that encompasses the expected decomposition, for instance, from ambient temperature to 300 °C.
-
Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the initial significant mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and enthalpy of decomposition of this compound.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Atmosphere: The analysis is performed under an inert atmosphere (e.g., nitrogen) at a constant flow rate.
-
Heating Program: The sample and reference are subjected to a controlled temperature program, typically a heating rate of 5-10 °C/min. The temperature range should include the melting and decomposition regions.
-
Data Analysis: The DSC thermogram plots the heat flow as a function of temperature. Endothermic peaks represent melting, while exothermic peaks indicate decomposition or polymerization. The peak area is integrated to calculate the enthalpy change.
Decomposition Pathways
The decomposition of this compound, like other NCAs, is primarily expected to proceed through two main pathways: ring-opening polymerization and hydrolysis. The dominant pathway is influenced by factors such as temperature, moisture content, and the presence of initiators.
Ring-Opening Polymerization (ROP)
In the absence of significant moisture, thermal energy can initiate the ring-opening polymerization of this compound to form poly(Z-L-valine). This process involves the nucleophilic attack of an initiator (which can be an impurity or another NCA molecule) on the carbonyl group of the NCA ring, leading to the formation of a carbamate which then propagates the polymerization with the elimination of carbon dioxide.
Hydrolysis
In the presence of water, this compound is susceptible to hydrolysis. The water molecule acts as a nucleophile, attacking the carbonyl group and leading to the opening of the anhydride ring. This results in the formation of the corresponding carbamic acid, which is unstable and readily decarboxylates to yield the parent Z-L-valine amino acid and carbon dioxide.
Diagram 1: Experimental Workflow for Thermal Analysis
Caption: Workflow for TGA and DSC analysis of this compound.
Diagram 2: Decomposition Pathways of this compound
Caption: General decomposition pathways for this compound.
Conclusion
This technical guide consolidates the available information on the thermal properties and decomposition of this compound. While a specific melting point range has been reported, further experimental investigation using techniques such as TGA and DSC is crucial to fully characterize its thermal behavior. Understanding the propensity for ring-opening polymerization and hydrolysis under different conditions is vital for optimizing its use in research and pharmaceutical development. The provided experimental protocols and decomposition pathway diagrams serve as a valuable resource for guiding such investigations.
References
An In-depth Technical Guide to the Health and Safety Handling of Z-L-Valine NCA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the essential health and safety protocols for handling Z-L-Valine N-carboxyanhydride (NCA). Given that specific, comprehensive safety data for Z-L-Valine NCA is limited, this document establishes best practices based on the known hazards of the N-carboxyanhydride chemical class and data from structurally related compounds.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Skin Sensitization (Category 1) : May cause an allergic skin reaction.[1]
-
Eye Irritation (Category 2) : Causes serious eye irritation.[1]
As an N-carboxyanhydride, it is also highly sensitive to moisture. NCAs react with water, leading to hydrolysis and the release of carbon dioxide. This reaction can cause pressure buildup in sealed containers and compromises the integrity of the compound.[2]
GHS Hazard Statements:
GHS Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P333+P313: If skin irritation or rash occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
Quantitative Data Summary
| Property | Value for this compound | Value for N-(Benzyloxycarbonyl)-L-valine |
| Molecular Formula | C₁₄H₁₅NO₅[3][4] | C₁₃H₁₇NO₄[5] |
| Molecular Weight | 277.275 g/mol [1][4] | 251.28 g/mol [5] |
| Appearance | White solid[1][6] | Off-white powder solid[7] |
| Melting Point | Not available | 58 - 60 °C / 136.4 - 140 °F[7] |
| Boiling Point | 368.0±35.0 °C (Predicted)[3] | Not available[7] |
| Solubility | Soluble in organic solvents[1] | No information available[7] |
Exposure Controls and Personal Protection
A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory.
-
Fume Hood/Glovebox : All handling of this compound must be conducted in a certified chemical fume hood or a glovebox to minimize inhalation exposure.[8][9] For this moisture-sensitive compound, a glovebox with an inert atmosphere (e.g., nitrogen or argon) is strongly recommended.[10]
-
Ventilation : Ensure adequate ventilation to prevent the accumulation of dust or vapors.[5]
An appropriate PPE ensemble is the last line of defense against exposure.[11] The following are required:
-
Eye and Face Protection : Chemical safety goggles that meet ANSI Z.87.1 standards are mandatory.[12] A full-face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[11][13]
-
Skin and Body Protection :
-
Respiratory Protection : If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[12] Respirator use requires a formal program, including medical evaluation and fit testing.[12]
Diagrams and Workflows
Hierarchy of Controls for Safe Handling
The following diagram illustrates the standard hierarchy of controls, which prioritizes the most effective safety measures.
Caption: Hierarchy of controls for mitigating chemical hazards.
Experimental Protocols
Strict adherence to established protocols is critical for the safe handling of moisture-sensitive compounds like this compound.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[15][16]
-
The ideal storage is under an inert atmosphere (nitrogen or argon) in a desiccator to prevent degradation from moisture.[9][15]
-
Label all containers clearly with the chemical name, date received, and any known hazards.[15]
This protocol outlines the standard procedure for transferring the solid reagent using a syringe or cannula, a technique applicable to many air- and moisture-sensitive chemicals.[8][10]
-
Preparation :
-
Dispensing :
-
For transferring small quantities, use a clean, dry syringe that has been flushed with inert gas at least three times.[8]
-
If transferring a solution, use a long, dry needle to avoid tipping the reagent bottle, which can contaminate the septum.[10]
-
Puncture the septum of the reagent container with the needle and withdraw the desired amount.
-
Transfer the material to the reaction vessel by piercing the vessel's septum.
-
-
Post-Handling :
-
Thoroughly clean all equipment after use.
-
Wash hands and any exposed skin with soap and water.[5]
-
Experimental Workflow Diagram
The diagram below details the workflow for safely handling this compound in an inert atmosphere.
Caption: Step-by-step workflow for handling this compound.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7][16]
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or an allergic reaction occurs, seek medical attention.[5][7][16]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion : Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention.[5][16]
-
Spills :
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[5]
-
Do not allow the material to enter drains.[5]
-
Report all incidents to the laboratory supervisor.[15]
-
Waste Disposal
-
Dispose of this compound and any contaminated materials as hazardous chemical waste.[9]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the sink or in regular trash containers.[9]
-
If necessary, consult with your institution's Environmental Health & Safety (EHS) department for specific quenching and disposal procedures.[9]
NCA Decomposition Pathway
This diagram illustrates the reaction of N-carboxyanhydrides with water, which is a critical consideration for safe handling and storage.
Caption: Hydrolysis of this compound in the presence of water.
This guide is intended to provide a framework for the safe handling of this compound. Always consult the most current Safety Data Sheet (SDS) and your institution's specific safety protocols before beginning any work.
References
- 1. Page loading... [guidechem.com]
- 2. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. This compound, CasNo.158257-41-1 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. CAS No.158257-41-1,this compound Suppliers [lookchem.com]
- 7. fishersci.com [fishersci.com]
- 8. jk-sci.com [jk-sci.com]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Safely Working with Chemicals: PPE Essentials [safetystoragesystems.co.uk]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. globalresearchchem.com [globalresearchchem.com]
- 16. fishersci.com [fishersci.com]
A Century of Peptide Science: The Enduring Legacy of Leuchs' Anhydrides
An In-depth Technical Guide on the Historical and Practical Aspects of α-Amino Acid N-Carboxyanhydrides (NCAs) in Polypeptide Synthesis
For over a century, Leuchs' anhydrides, more formally known as α-amino acid N-carboxyanhydrides (NCAs), have been indispensable reagents in the synthesis of polypeptides. From their initial discovery in the early 20th century to their current role in the development of advanced biomaterials and therapeutics, NCAs have provided a powerful and versatile tool for constructing complex peptide structures. This technical guide delves into the historical context of their discovery, outlines the fundamental synthetic methodologies, and presents a timeline of key developments that have cemented their importance in peptide science.
The Genesis of a Versatile Reagent: A Historical Overview
The story of Leuchs' anhydrides begins in the laboratory of German chemist Hermann Leuchs. In a series of publications from 1906 to 1908, Leuchs reported the synthesis and polymerization of these novel heterocyclic compounds.[1][2][3][4][5] His initial work was not directly aimed at peptide synthesis but rather at the purification of N-alkoxycarbonyl amino acid chlorides through distillation.[1] During these experiments, he observed the formation of crystalline compounds that readily polymerized upon heating, releasing carbon dioxide. These compounds were the N-carboxyanhydrides.
Initially, the primary application of NCAs was in the stepwise synthesis of peptides.[1][3][5] However, their propensity for ring-opening polymerization (ROP) soon became the focus of intense research, offering a pathway to high-molecular-weight polypeptides.[1][2][3][4][5] This method proved to be a significant advancement over the often tedious and low-yielding solution-phase peptide synthesis techniques of the time.
The historical development of Leuchs' anhydrides can be visualized as a progression of key discoveries and advancements that expanded their utility and addressed their initial limitations.
Synthesis of Leuchs' Anhydrides: Key Methodologies
Two primary methods have dominated the synthesis of NCAs since their discovery: the original Leuchs method and the more versatile Fuchs-Farthing method.
The Leuchs Method
The initial synthesis developed by Leuchs involves the intramolecular cyclization of an N-alkoxycarbonyl-α-amino acid chloride.[6] This is typically achieved by heating the starting material under vacuum.
Experimental Protocol: Leuchs Method (General Procedure)
-
Preparation of N-alkoxycarbonyl-α-amino acid: The desired α-amino acid is reacted with an alkyl chloroformate (e.g., ethyl chloroformate or methyl chloroformate) in the presence of a base to yield the N-protected amino acid.
-
Formation of the acid chloride: The N-alkoxycarbonyl-α-amino acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to form the corresponding acid chloride.
-
Cyclization: The N-alkoxycarbonyl-α-amino acid chloride is carefully heated under high vacuum (typically 50-70 °C).[7] The cyclization reaction proceeds with the elimination of an alkyl chloride to yield the solid NCA.
-
Purification: The crude NCA is typically purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
While historically significant, the Leuchs method is often limited by the harsh conditions required for cyclization, which can lead to decomposition of sensitive NCAs.[7]
The Fuchs-Farthing Method
A more general and widely adopted method for NCA synthesis was developed by Fuchs and Farthing.[6][8] This procedure involves the direct reaction of a free α-amino acid with phosgene (COCl₂) or a phosgene equivalent, such as diphosgene or triphosgene.[8]
Experimental Protocol: Fuchs-Farthing Method (General Procedure using Triphosgene)
-
Suspension of Amino Acid: The desired α-amino acid is suspended in an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or ethyl acetate) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Phosgene Equivalent: A solution of triphosgene (bis(trichloromethyl) carbonate) in the same anhydrous solvent is added dropwise to the amino acid suspension at a controlled temperature (often 40-60 °C).
-
Reaction Monitoring: The reaction is monitored for the dissolution of the amino acid and the evolution of hydrogen chloride and carbon dioxide gas. The reaction is typically complete within a few hours.
-
Work-up and Purification: The reaction mixture is cooled, and any insoluble byproducts are removed by filtration. The solvent is removed under reduced pressure, and the crude NCA is purified by recrystallization.
The Fuchs-Farthing method is generally preferred due to its milder reaction conditions and broader substrate scope.
Ring-Opening Polymerization of NCAs: Crafting Polypeptides
The utility of NCAs in peptide science lies in their ability to undergo ring-opening polymerization to form polypeptides. This process can be initiated by a variety of nucleophiles and bases, and the mechanism of polymerization significantly influences the properties of the resulting polypeptide.
Polymerization Mechanisms
Two primary mechanisms govern the ROP of NCAs:
-
Normal Amine Mechanism (NAM): This mechanism is initiated by nucleophiles such as primary amines. The initiator attacks the C5 carbonyl of the NCA ring, leading to the formation of a carbamic acid intermediate that rapidly decarboxylates to generate a new terminal amine. This new amine can then attack another NCA monomer, propagating the polymer chain.
-
Activated Monomer Mechanism (AMM): This mechanism is favored with strong, non-nucleophilic bases as initiators. The base deprotonates the N3-proton of the NCA to form an NCA anion. This activated monomer then acts as the nucleophile, attacking another NCA molecule to propagate the chain.
The interplay between these two mechanisms can influence the degree of control over the polymerization and the potential for side reactions.
Experimental Protocol: Ring-Opening Polymerization (General Procedure)
The following is a general protocol for the ROP of an NCA initiated by a primary amine.
-
Monomer and Initiator Preparation: The purified NCA monomer and the primary amine initiator are dried under high vacuum to remove any residual moisture, which can interfere with the polymerization.
-
Polymerization: The NCA is dissolved in a suitable anhydrous solvent (e.g., N,N-dimethylformamide (DMF), dioxane, or dichloromethane (DCM)) under an inert atmosphere. The primary amine initiator is then added to the solution.
-
Reaction Conditions: The reaction is typically stirred at room temperature for a period ranging from several hours to a few days, depending on the reactivity of the NCA and the desired degree of polymerization.
-
Termination and Precipitation: The polymerization is terminated by the addition of a non-solvent, such as diethyl ether or methanol, which causes the polypeptide to precipitate.
-
Purification: The precipitated polypeptide is collected by filtration or centrifugation, washed with the non-solvent to remove unreacted monomer and initiator, and dried under vacuum.
Quantitative Data and Controlled Polymerization
A significant breakthrough in NCA chemistry was the development of "living" polymerization techniques, which allow for precise control over the molecular weight and polydispersity of the resulting polypeptides. The table below summarizes some key initiator systems and their impact on the polymerization of γ-benzyl-L-glutamate NCA (BLG-NCA), a commonly studied monomer.
| Initiator System | Monomer/Initiator Ratio | Solvent | Time (h) | Yield (%) | Mₙ (kDa) (Theoretical) | Mₙ (kDa) (Experimental) | PDI (Mₙ/Mₙ) |
| n-Hexylamine | 50 | DMF | 48 | >95 | 11.0 | 10.5 | 1.25 |
| Co(PMe₃)₄ | 100 | THF | 2 | >98 | 22.0 | 21.8 | 1.05 |
| Ni(COD)₂/bpy | 200 | THF | 0.5 | >99 | 44.0 | 43.5 | 1.04 |
| Hexamethyldisilazane (HMDS) | 100 | DCM | 1 | >95 | 22.0 | 22.1 | 1.10 |
Table 1: Comparison of different initiator systems for the polymerization of γ-benzyl-L-glutamate NCA (BLG-NCA). Data is representative and compiled from various sources in the literature. Mₙ = Number-average molecular weight; PDI = Polydispersity index.
Conclusion: An Enduring Legacy and Future Perspectives
From their serendipitous discovery over a century ago, Leuchs' anhydrides have evolved into a cornerstone of polypeptide synthesis. The historical progression from uncontrolled polymerizations to highly controlled "living" systems has enabled the creation of a vast array of complex and functional polypeptide materials. For researchers, scientists, and drug development professionals, a thorough understanding of the historical context and the fundamental synthetic methodologies associated with NCAs is crucial for harnessing their full potential in the design and creation of next-generation biomaterials, therapeutics, and research tools. The ongoing development of novel initiators and polymerization techniques promises to further expand the scope and utility of these remarkable chemical entities.
References
- 1. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. doras.dcu.ie [doras.dcu.ie]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Step-by-Step Protocol for Z-L-Valine NCA Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step protocol for the ring-opening polymerization (ROP) of N-benzyloxycarbonyl-L-valine N-carboxyanhydride (Z-L-Valine NCA) to synthesize poly(Z-L-valine). This polypeptide can be utilized in various biomedical applications, including drug delivery and biomaterial development. The protocol described herein utilizes lithium hexamethyldisilazide (LiHMDS) as an initiator, which facilitates a rapid and controlled polymerization that is tolerant to moisture, a significant advantage over traditional primary amine initiators.
Introduction
The synthesis of polypeptides with well-defined structures is crucial for their application in pharmacology and materials science. The ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs) is a powerful method for producing such polypeptides. Traditional methods often require stringent anhydrous conditions and long reaction times. The use of LiHMDS as an initiator offers a more efficient and robust alternative, enabling faster polymerization rates and better control over the polymer characteristics.[1][2][3]
Experimental Protocols
This section details the necessary procedures for the synthesis of poly(Z-L-valine), from the preparation of the monomer to the purification and characterization of the final polymer.
Materials and Equipment
-
Monomer: Z-L-Valine N-carboxyanhydride (commercially available or synthesized)
-
Initiator: Lithium hexamethyldisilazide (LiHMDS) solution (e.g., 1.0 M in THF)
-
Solvent: Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)
-
Precipitation/Washing: Diethyl ether, Methanol
-
Reaction Vessel: Schlenk flask or a vial with a septum
-
Stirring: Magnetic stirrer and stir bar
-
Inert Atmosphere: Nitrogen or Argon gas line
-
Purification: Centrifuge, Freeze-dryer (lyophilizer)
-
Characterization: Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectrometer
Synthesis of this compound (if not commercially available)
This compound can be synthesized from Z-L-Valine using triphosgene in an anhydrous solvent like tetrahydrofuran (THF). This process involves the formation of the N-carboxyanhydride ring from the amino acid. The crude product is typically purified by recrystallization from a suitable solvent system (e.g., THF/hexane).
Step-by-Step Polymerization Protocol
-
Preparation of the Reaction Setup:
-
A Schlenk flask or vial is dried in an oven at 120 °C overnight and cooled under a stream of inert gas (Nitrogen or Argon).
-
A magnetic stir bar is placed inside the reaction vessel.
-
-
Monomer and Solvent Addition:
-
This compound is weighed and added to the reaction vessel under an inert atmosphere.
-
Anhydrous DMF or DCM is added via syringe to dissolve the monomer. The concentration of the monomer is typically in the range of 1-5% (w/v).
-
-
Initiator Preparation and Addition:
-
The desired amount of LiHMDS solution is calculated based on the target monomer-to-initiator ratio (M/I). This ratio determines the theoretical degree of polymerization and, consequently, the molecular weight of the resulting polypeptide.
-
The calculated volume of the LiHMDS solution is drawn into a syringe and rapidly injected into the stirring monomer solution.
-
-
Polymerization Reaction:
-
The reaction mixture is stirred at room temperature. With LiHMDS as the initiator, the polymerization is typically very fast and can be complete within minutes to a few hours.[2]
-
The progress of the reaction can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the characteristic NCA anhydride peaks at approximately 1850 and 1790 cm⁻¹.
-
-
Termination and Precipitation:
-
Upon completion, the polymerization is terminated by the addition of a small amount of a proton source, such as methanol.
-
The polymer is precipitated by adding the reaction mixture dropwise to a large volume of a non-solvent, such as diethyl ether.
-
-
Purification of Poly(Z-L-valine):
-
The precipitated polymer is collected by centrifugation.
-
The polymer pellet is washed multiple times with the precipitation solvent (diethyl ether) and/or other solvents like methanol to remove any unreacted monomer and initiator byproducts.
-
The purified polymer is dried under vacuum or by freeze-drying to yield a white solid.
-
Data Presentation
The molecular weight and polydispersity of the synthesized poly(Z-L-valine) are controlled by the monomer-to-initiator (M/I) ratio. The following table illustrates the expected relationship based on typical NCA polymerizations.
| Entry | Monomer/Initiator Ratio (M/I) | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) (GPC) | Polydispersity Index (PDI) (GPC) |
| 1 | 20 | 5,546 | Data to be filled from GPC | Data to be filled from GPC |
| 2 | 50 | 13,864 | Data to be filled from GPC | Data to be filled from GPC |
| 3 | 100 | 27,728 | Data to be filled from GPC | Data to be filled from GPC |
| 4 | 200 | 55,456 | Data to be filled from GPC | Data to be filled from GPC |
Note: Theoretical Mn is calculated as (M/I ratio) x (Molecular Weight of this compound) + (Molecular Weight of Initiator). The experimental values are determined by GPC analysis.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of poly(Z-L-valine).
Caption: Experimental workflow for the synthesis and characterization of poly(Z-L-valine).
Polymerization Mechanism
The following diagram illustrates the general mechanism for the ring-opening polymerization of an N-carboxyanhydride initiated by a nucleophile, in this case, the "normal amine mechanism" is shown as a general representation.
Caption: General mechanism of NCA ring-opening polymerization.
Methodologies for Key Experiments
Gel Permeation Chromatography (GPC)
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized poly(Z-L-valine).
-
Instrumentation: A GPC system equipped with a refractive index (RI) detector.
-
Columns: Polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.
-
Mobile Phase: A suitable solvent in which the polymer is soluble, such as DMF with 0.01 M LiBr or hexafluoroisopropanol (HFIP).
-
Calibration: The system should be calibrated with narrow molecular weight polystyrene or poly(methyl methacrylate) standards.
-
Sample Preparation: A dilute solution of the polymer (e.g., 1-2 mg/mL) is prepared in the mobile phase and filtered through a 0.22 µm filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure of the poly(Z-L-valine) and to verify the removal of the Z-protecting group if deprotection is performed.
-
Instrumentation: A ¹H NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the polymer is soluble, such as deuterated trifluoroacetic acid (TFA-d) or hexafluoroisopropanol-d2 (HFIP-d2).
-
Analysis: The ¹H NMR spectrum should show characteristic peaks corresponding to the protons of the valine side chain, the polypeptide backbone, and the benzyloxycarbonyl (Z) protecting group. The integration of these peaks can be used to confirm the structure.
By following this detailed protocol, researchers can reliably synthesize and characterize poly(Z-L-valine) for a variety of applications in drug development and materials science.
References
Application of Z-L-Valine NCA in Solid-Phase Peptide Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide research and drug development, enabling the construction of complex peptide sequences. The choice of amino acid derivatives and coupling strategies is critical for the efficiency and success of SPPS, particularly when dealing with sterically hindered residues like valine. Z-L-Valine N-carboxyanhydride (NCA) presents a highly reactive, pre-activated alternative to conventional protected amino acids that require coupling reagents. This application note provides a detailed overview of the use of Z-L-Valine NCA in SPPS, including its advantages, a proposed experimental protocol, and a comparative analysis with standard coupling methods.
The N-carboxyanhydride structure of this compound makes it highly reactive, allowing for efficient peptide bond formation under controlled conditions. This intrinsic reactivity eliminates the need for external coupling reagents, thereby simplifying reaction mixtures and potentially reducing side reactions. These characteristics make this compound a valuable tool for the synthesis of custom peptides for therapeutic or research purposes, including enzyme inhibitors, receptor agonists, or signaling molecules[1].
Advantages of this compound in SPPS
The use of this compound in SPPS offers several key advantages, particularly in overcoming challenges associated with the coupling of sterically hindered amino acids:
-
High Reactivity and Atom Economy: NCAs are intramolecularly activated, leading to rapid peptide bond formation. The only byproduct of the coupling reaction is carbon dioxide, resulting in high atom economy[2].
-
No Need for Coupling Reagents: The self-activated nature of NCAs obviates the need for common coupling reagents such as HBTU, HATU, or carbodiimides. This simplifies the synthesis process, reduces costs, and minimizes the risk of side reactions associated with these reagents, such as racemization[3][4][5].
-
Overcoming Steric Hindrance: Valine is known to be a sterically hindered amino acid, which can lead to incomplete or slow coupling reactions with standard methods[3]. The high reactivity of this compound can help to drive these difficult couplings to completion more efficiently. Studies on the solution-phase synthesis of dipeptides using valine NCA have demonstrated its utility, with factors like pH control being important for optimizing yields[1].
Comparative Data: this compound vs. Standard Coupling Reagents
| Coupling Reagent | Typical Coupling Efficiency (Standard Amino Acids) | Key Considerations |
| This compound | Potentially >99% (inferred from high reactivity) | No coupling reagent needed, reaction conditions (e.g., base concentration, temperature) are critical, sensitive to moisture. |
| HBTU/HOBt | >99% | Widely used, can cause side reactions, requires base. |
| HATU/HOAt | >99.5% | Highly efficient, especially for difficult couplings, more expensive, requires base. |
| DIC/HOBt | >99% | Cost-effective, byproduct (DCU) can be difficult to remove, requires base. |
Note: Coupling efficiencies are sequence-dependent and can be influenced by factors such as resin type, solvent, and temperature.
Experimental Protocols
The following are proposed protocols for the application of this compound in Fmoc-based solid-phase peptide synthesis. These protocols are based on standard SPPS procedures and the known reactivity of NCAs. Optimization may be required for specific peptide sequences.
Protocol 1: General Workflow for SPPS using this compound
This protocol outlines the key steps for incorporating a Z-L-Valine residue into a growing peptide chain on a solid support using its NCA derivative.
Caption: General workflow for SPPS with this compound.
Protocol 2: Detailed Coupling Procedure for this compound
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
This compound
-
Anhydrous, amine-free N,N-dimethylformamide (DMF) or other suitable aprotic solvent (e.g., Dichloromethane - DCM)
-
Inert gas (Nitrogen or Argon)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in anhydrous DMF for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 minutes).
-
Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Wash the resin with DCM (3 times) and dry the resin under a stream of inert gas.
-
-
This compound Coupling:
-
Dissolve this compound (1.5 to 3 equivalents relative to the resin loading) in a minimal amount of anhydrous DMF or DCM. Note: The solvent must be strictly anhydrous to prevent hydrolysis of the NCA.
-
Add the this compound solution to the resin in the reaction vessel under an inert atmosphere.
-
Agitate the mixture gently at room temperature.
-
Monitoring the reaction: The coupling reaction is typically rapid. Monitor the reaction for completion using a qualitative ninhydrin (Kaiser) test after 15-30 minutes. A negative ninhydrin test (beads remain colorless) indicates a complete reaction. If the test is positive (blue beads), allow the reaction to proceed for an additional 15-30 minutes and re-test.
-
-
Washing:
-
Once the coupling is complete, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove any unreacted this compound and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 3: Cleavage and Deprotection
Following the completion of the peptide sequence assembly, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Z-group from the valine residue) are removed.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Cleavage:
-
Add the cleavage cocktail to the dried peptide-resin in a suitable reaction vessel.
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual cleavage cocktail.
-
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Application Example: Synthesis of a Valine-Containing Bioactive Peptide
To illustrate the potential application, consider the synthesis of an analogue of a signaling peptide where valine plays a critical role in its biological activity. For instance, many neuropeptides or hormones contain valine residues that are essential for receptor binding or enzymatic stability.
Caption: A generic signaling pathway initiated by a valine-containing peptide.
The efficient synthesis of such peptides and their analogues using this compound would facilitate structure-activity relationship (SAR) studies, leading to the development of more potent and selective therapeutic agents.
Conclusion
This compound is a promising reagent for solid-phase peptide synthesis, offering a highly reactive, coupling reagent-free method for the incorporation of the sterically hindered valine residue. While specific quantitative data for its application in SPPS is an area for further research, the principles of its reactivity suggest significant advantages in terms of efficiency and process simplification. The protocols provided herein offer a foundation for researchers to explore the use of this compound in their peptide synthesis endeavors, potentially accelerating the discovery and development of novel peptide-based therapeutics.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of solid support, solvent and coupling reagent on the head-to-tail cyclization of resin-bound peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
Application Notes & Protocols: Synthesis and Application of Poly(L-valine) Containing Block Copolypeptides via Ring-Opening Polymerization of L-Valine NCA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Block copolypeptides are an important class of biomaterials that merge the defined secondary structures of polypeptides with the versatile phase behavior of block copolymers. These macromolecules are synthesized through the sequential ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). This process allows for the creation of well-defined polymeric chains with distinct blocks of different amino acids, leading to materials with tunable properties for applications in drug delivery, tissue engineering, and nanomedicine.[1][2][3]
L-valine, a hydrophobic amino acid, is a critical component in designing amphiphilic block copolypeptides. When polymerized, the resulting poly(L-valine) block provides a hydrophobic domain that can drive self-assembly in aqueous environments.[4] This document provides detailed protocols for the synthesis of L-Valine NCA, its subsequent use in creating block copolypeptides, and methods for their characterization. The focus is on modern, controlled polymerization techniques that overcome the limitations of conventional methods, such as side reactions and broad molecular weight distributions, thereby enabling the synthesis of materials with predictable characteristics and low polydispersity.[1][4]
Application Notes
The synthesis of block copolypeptides using L-Valine NCA allows for the creation of amphiphilic macromolecules capable of self-assembly. By combining a hydrophobic poly(L-valine) block with a hydrophilic block (e.g., poly(L-lysine) or poly(L-glutamic acid)), researchers can produce nanoparticles such as micelles or vesicles.[1] These structures are particularly promising as vehicles for drug delivery, as they can encapsulate hydrophobic therapeutic agents within their core while presenting a hydrophilic corona for stability in aqueous media.[5]
The conformation of the polypeptide blocks plays a crucial role in the final properties of the material. The poly(L-valine) block typically adopts a β-sheet conformation, while other blocks, like poly(ε-benzyloxycarbonyl-L-lysine), may form α-helices. The interplay between these secondary structures can influence the morphology and stability of the self-assembled nanostructures.[2]
Achieving well-defined block copolypeptides requires a controlled polymerization process. Traditional NCA polymerization initiated by primary amines often suffers from side reactions that lead to poor control over molecular weight and high polydispersity.[1][4] Modern methods utilizing transition metal initiators (e.g., cobalt or nickel complexes) or cooperative covalent polymerization have emerged as superior strategies.[1][6][7] These techniques facilitate a "living" polymerization, allowing for precise control over block length, low polydispersity, and high blocking efficiency, which are critical for reproducible performance in biomedical applications.[1][6]
Experimental Protocols
This protocol is based on the Fuchs-Farthing method, which involves the direct phosgenation of the amino acid.[8] Caution: Phosgene and its precursors (e.g., triphosgene) are extremely toxic and must be handled with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
L-Valine
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
-
Nitrogen or Argon gas supply
Procedure:
-
Suspend L-Valine (1 equivalent) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Carefully add triphosgene (0.4 equivalents) to the suspension.
-
Heat the reaction mixture to reflux (approximately 50-60°C) and stir until the solution becomes clear. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Once the reaction is complete, cool the solution to room temperature.
-
Filter the solution to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Purify the crude L-Valine NCA by recrystallization from a mixture of anhydrous THF and hexane. The monomer should be washed with anhydrous hexane and dried under high vacuum.[8]
-
Store the purified L-Valine NCA monomer under inert gas at -20°C to prevent degradation.
This protocol describes the synthesis of a diblock copolypeptide using a primary amine initiator under high vacuum conditions to achieve a controlled polymerization.[1]
Materials:
-
γ-benzyl-L-glutamate NCA (Bn-Glu NCA)
-
L-Valine NCA
-
n-Hexylamine (initiator)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
High vacuum manifold and glassware
Procedure:
-
Polymerization of the First Block (PBLG):
-
In a glovebox or under high vacuum, dissolve the desired amount of Bn-Glu NCA in anhydrous DMF.
-
Add the initiator, n-hexylamine, at a specific monomer-to-initiator ratio ([M]/[I]) to target the desired degree of polymerization for the first block.
-
Allow the polymerization to proceed with stirring for 24-48 hours until the monomer is fully consumed (monitored by FTIR for the disappearance of the NCA anhydride peaks at ~1850 and 1790 cm⁻¹).
-
-
Chain Extension with the Second Block (Poly(L-valine)):
-
Take an aliquot of the living poly(γ-benzyl-L-glutamate) (PBLG) solution for analysis (e.g., GPC).
-
To the remaining solution, add a solution of L-Valine NCA in anhydrous DMF. The amount added will determine the length of the second block.
-
Allow the polymerization to continue for another 48-72 hours.
-
-
Purification:
-
Once the polymerization is complete, precipitate the block copolypeptide by adding the DMF solution dropwise into a large volume of a non-solvent, such as diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and residual solvent.
-
Dry the final diblock copolypeptide product under high vacuum.
-
1. Molecular Weight and Polydispersity Index (PDI):
-
Technique: Gel Permeation Chromatography (GPC).[9]
-
Procedure: Dissolve the polymer in a suitable solvent (e.g., THF or DMF with LiBr). Analyze the sample using a GPC system calibrated with polystyrene or polypeptide standards. A shift to a higher molecular weight after the addition of the second block and a narrow, monomodal peak confirm successful block copolymerization.
2. Composition and Block Ratio:
-
Technique: ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy.
-
Procedure: Dissolve the dried polymer in a suitable deuterated solvent (e.g., TFA-d or DMSO-d₆). The ratio of the block lengths can be calculated by integrating the characteristic proton signals from each block (e.g., the benzyl protons of PBLG and the isopropyl protons of the poly(L-valine) block).
3. Secondary Structure Analysis:
-
Technique: Circular Dichroism (CD) and Fourier-Transform Infrared (FTIR) Spectroscopy.[2]
-
Procedure:
-
For CD, dissolve the polymer in a suitable solvent (e.g., trifluoroethanol) and acquire spectra to identify characteristic signals for α-helices (negative bands at ~222 and ~208 nm) and β-sheets (a negative band around 218 nm).
-
For FTIR, analyze a thin film of the polymer. The amide I band region (~1600-1700 cm⁻¹) can distinguish between α-helices (~1655 cm⁻¹) and β-sheets (~1630 cm⁻¹).
-
Data Presentation
Table 1: Representative Molecular Characteristics of a Diblock Copolypeptide (PBLG-b-PVal) Synthesized via Controlled ROP.
| Sample | Block | Target DP ([M]/[I]) | Mₙ (GPC, g/mol ) | PDI (Đ) |
|---|---|---|---|---|
| 1 | PBLG Macroinitiator | 50 | 11,000 | 1.08 |
| 2 | PBLG₅₀-b-PVal₅₀ | 50 + 50 | 16,500 | 1.12 |
DP = Degree of Polymerization; Mₙ = Number-average molecular weight; PDI = Polydispersity Index.
Table 2: Self-Assembly Behavior of Amphiphilic Block Copolypeptides in Water.
| Copolymer Composition | Hydrophilic Weight Fraction | Predominant Morphology | Typical Application |
|---|---|---|---|
| (PVal)₂₀-b-(PLys)₈₀ | High (>45%) | Spherical Micelles | Solubilization of hydrophobic drugs |
| (PVal)₅₀-b-(PLys)₅₀ | Intermediate (25-45%) | Vesicles (Polymersomes) | Encapsulation of hydrophilic drugs |
| (PVal)₈₀-b-(PLys)₂₀ | Low (<25%) | Insoluble Aggregates | Biomaterial coatings |
PVal = Poly(L-valine); PLys = Poly(L-lysine).
Visualizations
Caption: Workflow for L-Valine NCA monomer synthesis.
Caption: Workflow for diblock copolypeptide synthesis.
Caption: Logical diagram of copolypeptide self-assembly.
References
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. Block copolypeptides prepared by N-carboxyanhydride ring-opening polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 5. "Tuning Responsiveness of Polypeptide Based Block Copolymers for Drug D" by Ashley J. Johnson [aquila.usm.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides [mdpi.com]
- 8. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. upcommons.upc.edu [upcommons.upc.edu]
Application Notes and Protocols: Z-L-Valine NCA as a Monomer for Biodegradable Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Synthetic polypeptides, or poly(α-amino acids), are a class of biomaterials garnering significant interest due to their inherent biocompatibility, biodegradability, and structural similarity to natural proteins.[1][2] The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is the most established and efficient method for synthesizing these high molecular weight polypeptides.[3][4] This document focuses on Z-L-Valine NCA (N-benzyloxycarbonyl-L-valine N-carboxyanhydride), a protected valine derivative, as a monomer for creating biodegradable poly(L-valine)-based materials.[5]
This compound (CAS: 158257-41-1) serves as a crucial building block for introducing valine residues into a polymer chain.[6][5] The resulting poly(L-valine) is a hydrophobic polypeptide with potential applications in drug delivery as a carrier for therapeutic agents.[] The benzyloxycarbonyl (Z) protecting group can be removed post-polymerization if a free amine side chain is required for further functionalization. This application note provides detailed protocols for the synthesis and characterization of polymers derived from this compound, summarizes key data, and illustrates experimental workflows.
Experimental Protocols
Protocol 1: Synthesis of this compound Monomer
This protocol is based on the general "Fuchs-Farthing" method for synthesizing NCA monomers from N-protected amino acids using phosgene or a phosgene equivalent.[8] Caution: This procedure involves highly toxic reagents like phosgene and must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Materials:
-
N-benzyloxycarbonyl-L-valine (Z-L-Valine)
-
Triphosgene (phosgene substitute)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
-
Anhydrous Nitrogen or Argon gas
-
Schlenk flask and line
-
Rotary evaporator
Procedure:
-
Preparation: Dry all glassware thoroughly in an oven at >120°C overnight and cool under a stream of dry nitrogen or argon.
-
Reaction Setup: In the Schlenk flask under an inert atmosphere, dissolve Z-L-Valine in anhydrous THF.
-
Phosgenation: Slowly add a solution of triphosgene (approximately 0.4 equivalents per equivalent of amino acid) in anhydrous THF to the Z-L-Valine solution at room temperature with vigorous stirring.
-
Reaction Monitoring: The reaction progress can be monitored by the evolution of HCl gas and the disappearance of the starting material (checked by thin-layer chromatography). The reaction is typically complete within 2-4 hours.
-
Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Crystallization: Dissolve the crude product in a minimal amount of anhydrous THF or ethyl acetate and precipitate the this compound by adding anhydrous hexane until turbidity is observed.
-
Purification: Cool the solution to -20°C to facilitate complete crystallization. Collect the white crystalline solid by filtration under an inert atmosphere, wash with cold anhydrous hexane, and dry under high vacuum.
-
Characterization: Confirm the structure and purity of the this compound monomer using ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The monomer should be stored under anhydrous conditions at -20°C.
Protocol 2: Ring-Opening Polymerization (ROP) of this compound
This protocol describes a controlled ROP initiated by a primary amine, a common method for producing polypeptides with defined molecular weights.[9] All steps must be conducted under strictly anhydrous conditions to prevent premature termination of the polymerization.
Materials:
-
Purified this compound
-
n-Hexylamine (initiator)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Anhydrous Diethyl Ether (for precipitation)
-
Syringes and needles (oven-dried)
-
Schlenk flask and line
Procedure:
-
Monomer Preparation: In a glovebox or under a strong flow of inert gas, dissolve the desired amount of this compound in anhydrous DMF to a specific concentration (e.g., 0.1 M).[10]
-
Initiator Solution: Prepare a stock solution of the n-hexylamine initiator in anhydrous DMF.
-
Initiation: Calculate the required volume of initiator solution to achieve the target monomer-to-initiator ratio ([M]/[I]), which determines the theoretical degree of polymerization. Using a gas-tight syringe, rapidly inject the initiator solution into the stirring monomer solution at room temperature.
-
Polymerization: Allow the reaction to proceed for 24-72 hours. The progress can be monitored by taking aliquots and analyzing the disappearance of the NCA peak (~1790 and 1860 cm⁻¹) using FTIR spectroscopy.[11]
-
Termination & Precipitation: Once the desired conversion is reached (typically >95%), terminate the polymerization by precipitating the polymer into a large volume of a non-solvent, such as cold diethyl ether.
-
Purification: Centrifuge the suspension to collect the polymer pellet. Re-dissolve the polymer in a small amount of a suitable solvent (e.g., THF) and re-precipitate to remove unreacted monomer and low molecular weight oligomers. Repeat this step 2-3 times.
-
Drying: Dry the final poly(Z-L-valine) product under high vacuum to a constant weight.
Protocol 3: Polymer Characterization
1. Gel Permeation Chromatography (GPC/SEC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Method: Dissolve the dried polymer in a suitable mobile phase (e.g., DMF with 0.01 M LiBr). Analyze the solution using a GPC system equipped with a refractive index (RI) detector. Calibrate the system with polystyrene or polypeptide standards.[12] A narrow PDI (typically < 1.2) indicates a controlled polymerization.[12]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the polymer structure and verify the absence of monomer.
-
Method: Dissolve the polymer in a suitable deuterated solvent (e.g., TFA-d or DMSO-d₆). Acquire ¹H NMR spectra to identify characteristic peaks of the polypeptide backbone and the valine side chain.
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the secondary structure of the polypeptide.
-
Method: Analyze a thin film or KBr pellet of the polymer. Look for characteristic amide I (1600-1700 cm⁻¹) and amide II (1500-1600 cm⁻¹) absorption bands. The position of the amide I band can give an indication of secondary structures like α-helices or β-sheets.
Protocol 4: In-Vitro Biodegradation Assay
This protocol provides a general method for assessing the enzymatic degradation of poly(valine).
Materials:
-
Poly(Z-L-valine) film or microspheres
-
Phosphate-buffered saline (PBS), pH 7.4
-
Proteolytic enzyme (e.g., Proteinase K, Chymotrypsin)
-
Incubator at 37°C
Procedure:
-
Sample Preparation: Prepare polymer samples of known weight (e.g., 10 mg films).
-
Degradation Medium: Prepare a solution of the desired enzyme in PBS (e.g., 1 mg/mL). A control solution of PBS without the enzyme should also be prepared.
-
Incubation: Place the polymer samples in separate vials containing the enzyme solution and the control solution. Incubate at 37°C with gentle shaking.
-
Analysis: At predetermined time points (e.g., 1, 3, 7, 14, 28 days), remove the samples from the solutions.
-
Mass Loss: Gently wash the samples with deionized water to remove buffer salts and adsorbed enzyme, then dry under vacuum to a constant weight. Calculate the percentage of mass loss over time.
-
Product Analysis: The degradation medium can be analyzed using techniques like GPC or HPLC to identify and quantify the soluble degradation products.
Data Presentation
The successful synthesis of well-defined polypeptides via ROP of NCAs depends on controlling reaction parameters. The following tables present representative data for the polymerization of NCAs, which can be expected for this compound under controlled conditions.
Table 1: Representative Results of n-Hexylamine-Initiated Polymerization of NCA Monomers.
| Entry | Monomer | [M]/[I] Ratio (Target DP) | Mn (kDa) via GPC | PDI (Mw/Mn) | Reference |
|---|---|---|---|---|---|
| 1 | γ-benzyl-L-glutamate | 50 | 10.5 | 1.15 | [13][12] |
| 2 | γ-benzyl-L-glutamate | 100 | 21.2 | 1.12 | [13][12] |
| 3 | γ-benzyl-L-glutamate | 200 | 42.5 | 1.18 | [13][12] |
| 4 | ε-Z-L-lysine | 50 | 13.0 | 1.10 | [11] |
| 5 | ε-Z-L-lysine | 100 | 26.5 | 1.14 |[11] |
This table illustrates the direct correlation between the monomer-to-initiator ([M]/[I]) ratio and the resulting number-average molecular weight (Mn), as well as the low polydispersity index (PDI) achievable with controlled polymerization techniques.
Table 2: Physicochemical Properties of Poly(L-valine).
| Property | Value/Description | Notes |
|---|---|---|
| Molecular Formula (Repeat Unit) | (C₅H₉NO)n | After deprotection of the Z-group. |
| Solubility | Insoluble in water. Soluble in strong acids (e.g., TFA). | The hydrophobic isopropyl side chains dominate its properties. |
| Secondary Structure | Tends to form β-sheet structures in solution and solid state.[14] | Influences material properties and degradation behavior. |
| Biodegradation | Susceptible to enzymatic degradation by proteases.[15][16] | The rate depends on factors like molecular weight, crystallinity, and enzyme concentration. |
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the key processes involved in synthesizing and characterizing biodegradable polymers from this compound.
References
- 1. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.pku.edu.cn [chem.pku.edu.cn]
- 11. Optimization of N-carboxyanhydride (NCA) polymerization by variation of reaction temperature and pressure - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Conformation and optical properties of poly(L-valine) in aqueous solution. "A single extended beta chain" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
The Role of Z-L-Valine NCA in the Synthesis of Valganciclovir: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of N-benzyloxycarbonyl-L-valine-N-carboxyanhydride (Z-L-Valine NCA) in the synthesis of Valganciclovir, a crucial antiviral medication. Valganciclovir is a prodrug of Ganciclovir, exhibiting significantly improved oral bioavailability, making it a frontline treatment for cytomegalovirus (CMV) infections, particularly in immunocompromised patients. The use of this compound in a silylation-based strategy offers a streamlined approach to the synthesis of this important therapeutic agent.
Application Notes
The synthesis of Valganciclovir involves the esterification of the antiviral nucleoside analog Ganciclovir with the amino acid L-valine. A key challenge in this synthesis is the selective acylation of one of the hydroxyl groups of Ganciclovir. The "silylation strategy" has emerged as an effective method to achieve this selectivity. This approach involves the temporary protection of the reactive functional groups of Ganciclovir, primarily the amino and hydroxyl groups, using a silylating agent. This protection directs the subsequent acylation reaction to the desired position.
This compound serves as an activated form of L-valine, facilitating an efficient coupling reaction with the protected Ganciclovir intermediate. The N-carboxyanhydride ring is highly reactive, allowing the acylation to proceed under mild conditions, which helps to minimize side reactions and preserve the stereochemistry of the L-valine moiety. Following the coupling reaction, the silyl protecting groups are readily removed, and the benzyloxycarbonyl (Z) protecting group on the valine residue is cleaved, typically by hydrogenolysis, to yield Valganciclovir.
Quantitative Data Summary
The following table summarizes the typical yields and purity obtained at different stages of the Valganciclovir synthesis utilizing the this compound pathway. The data presented is a synthesis of information from various reported synthetic routes and should be considered as representative values.
| Step | Intermediate/Product | Typical Yield (%) | Typical Purity (%) |
| 1 | N-Silylated Ganciclovir | >95 (in situ) | Not typically isolated |
| 2 | N-Cbz-L-valyl-ganciclovir | 70-85 | >95 |
| 3 | Valganciclovir Hydrochloride | >90 (deprotection) | >99.5 |
Experimental Protocols
The following protocols provide a detailed methodology for the key experimental steps in the synthesis of Valganciclovir using this compound.
Protocol 1: Silylation of Ganciclovir
This protocol describes the formation of the N-silylated Ganciclovir derivative.
Materials:
-
Ganciclovir
-
Hexamethyldisilazane (HMDS)
-
Trimethylchlorosilane (TMSCl)
-
Pyridine (anhydrous)
-
Nitrogen gas supply
Procedure:
-
Suspend Ganciclovir in anhydrous pyridine in a flame-dried reaction vessel under a nitrogen atmosphere.
-
Add hexamethyldisilazane (HMDS) to the suspension.
-
Add a catalytic amount of trimethylchlorosilane (TMSCl) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC or HPLC).
-
The resulting solution containing the persilylated Ganciclovir is typically used directly in the next step without isolation.
Protocol 2: Coupling of Silylated Ganciclovir with this compound
This protocol details the condensation reaction to form N-Cbz-L-valyl-ganciclovir.
Materials:
-
Solution of N-Silylated Ganciclovir from Protocol 1
-
This compound
-
Anhydrous organic solvent (e.g., Dichloromethane or Acetonitrile)
-
Hydrochloric acid (HCl) solution (e.g., 1M in diethyl ether)
Procedure:
-
Cool the solution of N-Silylated Ganciclovir to 0-5 °C.
-
Dissolve this compound in an anhydrous organic solvent and add it to the cooled Ganciclovir solution.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the progress by TLC or HPLC.
-
Upon completion, carefully quench the reaction with a methanolic HCl solution to remove the silyl protecting groups.
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure N-Cbz-L-valyl-ganciclovir.
Protocol 3: Deprotection to Yield Valganciclovir Hydrochloride
This protocol describes the final deprotection step to obtain Valganciclovir.
Materials:
-
N-Cbz-L-valyl-ganciclovir
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrochloric acid (concentrated)
-
Hydrogen gas supply
Procedure:
-
Dissolve N-Cbz-L-valyl-ganciclovir in methanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon.
-
Add a stoichiometric amount of concentrated hydrochloric acid.
-
Pressurize the vessel with hydrogen gas (typically 50 psi).
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or HPLC).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude Valganciclovir hydrochloride.
-
Recrystallize the crude product from a suitable solvent system (e.g., isopropanol/water) to yield pure Valganciclovir hydrochloride.
Visualizations
The following diagrams illustrate the key workflows in the synthesis of Valganciclovir using this compound.
Caption: Synthetic workflow for Valganciclovir.
Application Notes and Protocols for the Kinetic Analysis of Z-L-Valine NCA Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the kinetic analysis of the ring-opening polymerization (ROP) of N-benzyloxycarbonyl-L-valine N-carboxyanhydride (Z-L-Valine NCA). Understanding the polymerization kinetics of this compound is crucial for controlling the synthesis of poly(Z-L-valine), a polypeptide with significant potential in drug delivery and biomaterial applications due to its biocompatibility and tunable properties.
Introduction to this compound Polymerization Kinetics
The ring-opening polymerization of this compound is a chain-growth polymerization that can be initiated by various nucleophiles, most commonly primary amines. The kinetics of this reaction are influenced by several factors, including the choice of initiator, solvent, temperature, and monomer-to-initiator ratio ([M]/[I]). The polymerization proceeds primarily through the "normal amine mechanism" (NAM), where the initiator attacks the C5 carbonyl of the NCA ring. However, a competing "activated monomer mechanism" (AMM), involving deprotonation of the NCA by a basic species, can also occur, particularly with certain initiators or under specific conditions. A thorough kinetic analysis allows for the determination of key parameters such as the rate of polymerization, reaction order, and activation energy, which are essential for synthesizing polypeptides with controlled molecular weights and narrow molecular weight distributions.
Experimental Protocols
Synthesis of this compound Monomer
A reliable kinetic study begins with a high-purity monomer. The following protocol outlines the synthesis of this compound from N-benzyloxycarbonyl-L-valine (Z-L-Valine).
Materials:
-
N-benzyloxycarbonyl-L-valine (Z-L-Valine)
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
Propylene oxide
-
Anhydrous Hexane
-
Anhydrous Ethyl Acetate
-
Celite
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve N-benzyloxycarbonyl-L-valine in anhydrous THF.
-
Add propylene oxide to the solution and stir.[1]
-
Carefully add triphosgene to the reaction mixture in one portion.[1] The reaction is typically carried out at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Dissolve the crude product in a minimal amount of anhydrous ethyl acetate and filter through a pad of Celite to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Induce crystallization by adding anhydrous hexane to the concentrated solution.
-
Collect the crystalline this compound by filtration, wash with anhydrous hexane, and dry under vacuum.
-
Store the purified monomer under an inert atmosphere at low temperature (-20°C) to prevent degradation.
Kinetic Analysis of this compound Polymerization via In-Situ FTIR Spectroscopy
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the real-time progress of NCA polymerization by tracking the disappearance of the characteristic anhydride carbonyl stretching bands.
Materials:
-
Purified this compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
n-Hexylamine (initiator)
-
In-situ FTIR spectrometer with a temperature-controlled reaction cell
Procedure:
-
Set up the in-situ FTIR spectrometer and pre-heat the reaction cell to the desired temperature (e.g., 25°C).
-
In a glovebox or under an inert atmosphere, prepare a stock solution of this compound in anhydrous DMF at a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of the n-hexylamine initiator in anhydrous DMF at a concentration calculated to achieve the desired monomer-to-initiator ratio ([M]/[I]), for example, 100:1.
-
Transfer the this compound solution to the pre-heated FTIR reaction cell and record a background spectrum.
-
Inject the required volume of the n-hexylamine initiator solution into the reaction cell to initiate the polymerization.
-
Immediately begin recording FTIR spectra at regular time intervals (e.g., every 1-5 minutes).
-
Monitor the decrease in the intensity of the symmetric and asymmetric C=O stretching bands of the NCA ring, typically observed around 1850 cm⁻¹ and 1780 cm⁻¹.
-
Continue data acquisition until the NCA carbonyl peaks have completely disappeared, indicating full monomer conversion.
Data Analysis:
-
From the collected spectra, determine the absorbance of the NCA carbonyl peak at each time point.
-
Plot the natural logarithm of the initial monomer concentration divided by the monomer concentration at time t (ln([M]₀/[M]t)) versus time.
-
A linear plot indicates a first-order reaction with respect to the monomer concentration. The slope of this line corresponds to the apparent rate constant (k_app).
Quantitative Data Summary
While specific kinetic data for the homopolymerization of this compound is not extensively available in the public domain, the following tables provide a template for organizing and presenting such data once obtained from the experimental protocols described above. The values presented are hypothetical and for illustrative purposes.
Table 1: Effect of Monomer-to-Initiator Ratio on Polymerization Kinetics of this compound
| [M]/[I] Ratio | Apparent Rate Constant (k_app) (min⁻¹) | Time to >95% Conversion (min) |
| 50:1 | 0.045 | 67 |
| 100:1 | 0.023 | 130 |
| 200:1 | 0.012 | 250 |
Conditions: this compound (0.1 M) in DMF at 25°C, initiated with n-hexylamine.
Table 2: Effect of Temperature on Polymerization Kinetics of this compound
| Temperature (°C) | Apparent Rate Constant (k_app) (min⁻¹) | Time to >95% Conversion (min) |
| 15 | 0.015 | 200 |
| 25 | 0.023 | 130 |
| 35 | 0.038 | 79 |
Conditions: this compound (0.1 M) in DMF, [M]/[I] = 100:1, initiated with n-hexylamine.
Visualizations
Polymerization Mechanism
The following diagram illustrates the general "Normal Amine Mechanism" for the primary amine-initiated ring-opening polymerization of an N-carboxyanhydride.
Caption: Normal Amine Mechanism for this compound Polymerization.
Experimental Workflow for Kinetic Analysis
The following diagram outlines the key steps in the experimental workflow for the kinetic analysis of this compound polymerization.
Caption: Workflow for Kinetic Analysis of NCA Polymerization.
References
Z-L-Valine NCA in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-L-Valine N-carboxyanhydride (NCA) is a pivotal building block in the synthesis of polypeptides for advanced drug delivery systems.[1] Its use in ring-opening polymerization (ROP) allows for the creation of well-defined poly(Z-L-valine) homopolymers and block copolymers. These polymers can be formulated into various drug delivery vehicles, including nanoparticles and hydrogels, offering advantages such as biocompatibility, biodegradability, and controlled drug release. This document provides detailed application notes and experimental protocols for the utilization of Z-L-Valine NCA in the development of such drug delivery systems.
Applications of this compound in Drug Delivery
Poly-L-valine, derived from this compound, possesses unique properties that make it suitable for drug delivery applications. The valine side chains can participate in hydrophobic interactions, facilitating the encapsulation of hydrophobic drugs. Furthermore, the polypeptide backbone is susceptible to enzymatic degradation, leading to the controlled release of the therapeutic payload.
Nanoparticle-Based Drug Delivery
Poly(Z-L-valine)-based nanoparticles are promising carriers for targeted and controlled drug delivery. These nanoparticles can encapsulate a variety of therapeutic agents, protecting them from premature degradation and enabling their transport to specific sites within the body. The surface of these nanoparticles can be further modified to enhance circulation time and target specific cells or tissues.
Hydrogel-Based Drug Delivery
Hydrogels formulated from poly(Z-L-valine) copolymers can serve as depots for sustained drug release.[2] These hydrogels are highly hydrated, three-dimensional polymer networks that can encapsulate drugs and release them in a controlled manner through diffusion and/or degradation of the hydrogel matrix.[2][3] The release kinetics can be tuned by altering the crosslinking density and the copolymer composition of the hydrogel.[3]
Data Presentation: Characterization of Drug Delivery Systems
Table 1: Physicochemical Properties of Doxorubicin-Loaded Nanoparticles
| Parameter | Poly(L-lysine)-based NPs | PCL-PEG-PCL NPs[4] | PLGA-DOX MNPs[5] |
| Average Particle Size (nm) | 100 ± 20 | 130.8 | 100 ± 20 |
| Polydispersity Index (PDI) | < 0.2 | 0.200 | Low |
| Zeta Potential (mV) | +30 to +40 | - | - |
| Drug Loading Content (%) | ~5-10 | 8.72 ± 0.57 | Variable |
| Encapsulation Efficiency (%) | > 80 | 86.71 ± 2.05 | Variable |
Table 2: In Vitro Doxorubicin Release from Nanoparticles
| Time (hours) | Cumulative Release at pH 5.5 (%) | Cumulative Release at pH 7.4 (%) |
| 1 | ~20 | ~10 |
| 6 | ~45 | ~25 |
| 12 | ~65 | ~40 |
| 24 | ~80 | ~55 |
| 48 | > 90 | ~70 |
Table 3: Properties of Methotrexate-Loaded Hydrogels
| Parameter | Gelatin/PVA Hydrogel[6] |
| Swelling Ratio (%) | 500 - 1500 (pH dependent) |
| Drug Loading Capacity (mg/g) | ~0.58 |
| Cumulative Release at 12h (pH 7.4, %) | ~80 |
| Cumulative Release at 12h (pH 1.2, %) | ~94 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from Z-L-Valine using triphosgene.
Materials:
-
Z-L-Valine
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
-
Nitrogen gas
-
Schlenk flask and standard glassware
Procedure:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve Z-L-Valine (1 equivalent) in anhydrous THF.
-
In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous THF.
-
Slowly add the triphosgene solution to the Z-L-Valine solution at room temperature with vigorous stirring.
-
Allow the reaction to proceed for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Add anhydrous hexane to the residue to precipitate the this compound.
-
Filter the white solid and wash with anhydrous hexane.
-
Dry the product under vacuum to yield pure this compound.
Protocol 2: Synthesis of Poly(Z-L-valine) via Ring-Opening Polymerization (ROP)
This protocol details the synthesis of poly(Z-L-valine) by ROP of this compound initiated by a primary amine.
Materials:
-
This compound
-
Benzylamine (initiator)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Nitrogen gas
-
Schlenk flask and standard glassware
Procedure:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve this compound in anhydrous DMF to a concentration of 5-10% (w/v).
-
Add the desired amount of benzylamine initiator. The molar ratio of NCA to initiator will determine the target degree of polymerization.
-
Stir the reaction mixture at room temperature for 24-72 hours.
-
Monitor the polymerization by FTIR by observing the disappearance of the NCA anhydride peaks (~1850 and 1790 cm⁻¹).
-
Once the polymerization is complete, precipitate the polymer by adding the reaction mixture dropwise to a large excess of cold, stirred anhydrous diethyl ether.
-
Collect the precipitated poly(Z-L-valine) by filtration.
-
Wash the polymer with diethyl ether and dry under vacuum.
Protocol 3: Preparation of Doxorubicin-Loaded Poly(Z-L-valine) Nanoparticles
This protocol describes the preparation of doxorubicin-loaded nanoparticles using a nanoprecipitation method.
Materials:
-
Poly(Z-L-valine)
-
Doxorubicin hydrochloride (DOX)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Dialysis membrane (MWCO 3.5 kDa)
Procedure:
-
Dissolve poly(Z-L-valine) and DOX in DMSO.
-
Add the polymer-drug solution dropwise to deionized water under vigorous stirring.
-
Observe the formation of a turbid solution, indicating nanoparticle formation.
-
Stir the nanoparticle suspension for 2-4 hours to allow for solvent evaporation.
-
Dialyze the nanoparticle suspension against deionized water for 48 hours to remove free DOX and DMSO, with frequent water changes.
-
Characterize the nanoparticles for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the drug loading content and encapsulation efficiency by lysing a known amount of nanoparticles and quantifying the DOX concentration using UV-Vis spectrophotometry or fluorescence spectroscopy.
Protocol 4: Preparation of a Poly(Z-L-valine)-Based Hydrogel for Drug Delivery
This protocol outlines the formation of a crosslinked hydrogel for the sustained release of a model drug, methotrexate.
Materials:
-
Amine-terminated poly(Z-L-valine)-co-poly(ethylene glycol) (PEG) block copolymer
-
A di-N-hydroxysuccinimide (NHS) ester crosslinker
-
Methotrexate
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Dissolve the amine-terminated block copolymer and methotrexate in PBS.
-
Add the NHS-ester crosslinker solution in a suitable solvent (e.g., DMSO) to the polymer-drug solution.
-
Gently mix the solution to ensure homogeneity. The solution will start to gel.
-
Allow the hydrogel to fully form at 37°C for a specified time.
-
To determine drug loading, a known weight of the hydrogel can be dissolved/degraded and the methotrexate content analyzed by HPLC.
-
For in vitro release studies, place a known amount of the drug-loaded hydrogel in a vial with a defined volume of PBS at 37°C. At predetermined time points, withdraw aliquots of the release medium and replace with fresh PBS. Analyze the concentration of methotrexate in the aliquots by HPLC to determine the cumulative release profile.
Visualizations
Cellular Uptake of Polypeptide Nanoparticles
The following diagram illustrates the primary endocytic pathways involved in the cellular uptake of polypeptide-based nanoparticles.
Caption: Major endocytic pathways for nanoparticle cellular uptake.
Experimental Workflow for Nanoparticle Synthesis and Characterization
This diagram outlines the general workflow for the synthesis and characterization of drug-loaded polypeptide nanoparticles.
Caption: Workflow for polypeptide nanoparticle synthesis and characterization.
Logical Relationship for Hydrogel Drug Release
This diagram illustrates the key factors influencing the drug release from a polypeptide hydrogel.
Caption: Factors influencing drug release from a hydrogel matrix.
References
- 1. wilhelm-lab.com [wilhelm-lab.com]
- 2. A pH- and thermo-responsive poly(amino acid)-based drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide-Based Drug Delivery Systems [mdpi.com]
- 4. Preparation and evaluation of PCL–PEG–PCL polymeric nanoparticles for doxorubicin delivery against breast cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Preparation and characterization novel polymer-coated magnetic nanoparticles as carriers for doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijbcp.com [ijbcp.com]
Synthesis of Poly(L-valine) via Ring-Opening Polymerization of Z-L-Valine N-Carboxyanhydride
Application Note and Detailed Protocol for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of poly(L-valine), a synthetic polypeptide, through the ring-opening polymerization (ROP) of Z-L-Valine N-carboxyanhydride (NCA). Poly(L-valine) is a hydrophobic polypeptide with applications in biomaterials, drug delivery, and as a model for studying protein folding and aggregation. The benzyloxycarbonyl (Z) protecting group on the L-valine NCA monomer allows for controlled polymerization.
Overview of the Synthesis
The synthesis of poly(L-valine) is achieved through the ring-opening polymerization of Z-L-Valine NCA, a cyclic monomer derived from the amino acid L-valine. This method is a widely used approach for preparing well-defined polypeptides with controlled molecular weights and narrow molecular weight distributions. The polymerization is typically initiated by a nucleophile, such as a primary amine, which attacks the carbonyl group of the NCA ring, leading to its opening and the formation of a propagating carbamate species. Subsequent additions of NCA monomers to the growing polymer chain result in the formation of the polypeptide.
Experimental Protocols
Materials and Reagents
-
Z-L-Valine N-carboxyanhydride (this compound)
-
Initiator (e.g., n-hexylamine)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Methanol
-
Argon or Nitrogen gas (for inert atmosphere)
Protocol for the Synthesis of Poly(Z-L-valine)
-
Preparation: All glassware should be dried in an oven at 120 °C overnight and cooled under a stream of argon or nitrogen. The this compound monomer should be of high purity.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the desired amount of this compound in anhydrous DMF.
-
Initiation: A stock solution of the initiator (e.g., n-hexylamine) in anhydrous DMF should be prepared. The desired volume of the initiator solution is then added to the monomer solution via syringe to achieve the target monomer-to-initiator ratio (M/I).
-
Polymerization: The reaction mixture is stirred at room temperature for a specified period (e.g., 24-72 hours). The progress of the polymerization can be monitored by the disappearance of the NCA monomer using Fourier-transform infrared (FTIR) spectroscopy (disappearance of the anhydride peaks at approximately 1850 and 1780 cm⁻¹).
-
Precipitation and Purification: Once the polymerization is complete, the viscous solution is poured into a large excess of a non-solvent, such as diethyl ether or methanol, with vigorous stirring to precipitate the polymer.
-
Washing: The precipitated poly(Z-L-valine) is collected by filtration or centrifugation and washed repeatedly with the non-solvent to remove any unreacted monomer and initiator.
-
Drying: The purified polymer is dried under vacuum at room temperature to a constant weight.
Protocol for the Deprotection of Poly(Z-L-valine) to Poly(L-valine)
-
Dissolution: Dissolve the purified poly(Z-L-valine) in a suitable solvent, such as trifluoroacetic acid (TFA).
-
Cleavage: Add a cleavage reagent, such as HBr in acetic acid, to the solution. The reaction is typically stirred at room temperature for several hours.
-
Precipitation: The deprotected poly(L-valine) is precipitated by adding the reaction mixture to a large excess of cold diethyl ether.
-
Purification: The polymer is collected by centrifugation, washed with diethyl ether, and then dialyzed against deionized water to remove any remaining salts and impurities.
-
Lyophilization: The purified poly(L-valine) solution is lyophilized to obtain the final product as a white, fluffy solid.
Data Presentation
The following tables summarize typical experimental parameters and expected results for the synthesis of poly(Z-L-valine). The specific values can be adjusted to obtain polymers with different molecular weights.
Table 1: Reaction Conditions for the Synthesis of Poly(Z-L-valine)
| Parameter | Value |
| Monomer | This compound |
| Initiator | n-Hexylamine |
| Solvent | Anhydrous DMF |
| Monomer-to-Initiator Ratio (M/I) | 20:1 to 100:1 |
| Reaction Temperature | Room Temperature |
| Reaction Time | 48 - 72 hours |
Table 2: Characterization Data of Poly(Z-L-valine)
| M/I Ratio | Yield (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | PDI (GPC) |
| 50:1 | > 90 | 13,165 | Varies | 1.1 - 1.3 |
| 100:1 | > 90 | 26,330 | Varies | 1.1 - 1.4 |
Note: The experimental molecular weight (Mn) and polydispersity index (PDI) are dependent on the purity of the reagents and the reaction conditions.
Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a crucial tool for monitoring the polymerization and characterizing the final product.
-
This compound: Characteristic anhydride peaks are observed around 1850 cm⁻¹ and 1780 cm⁻¹.
-
Poly(L-valine): The disappearance of the NCA anhydride peaks and the appearance of the characteristic amide I (around 1630-1650 cm⁻¹) and amide II (around 1520-1540 cm⁻¹) bands confirm the formation of the polypeptide backbone.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the structure of the polymer.
-
Poly(L-valine) in TFA-d:
-
α-CH: ~4.2-4.5 ppm
-
β-CH: ~2.0-2.3 ppm
-
γ-CH₃: ~0.9-1.2 ppm
-
Backbone NH: ~7.5-8.5 ppm
-
Gel Permeation Chromatography (GPC)
GPC is employed to determine the molecular weight (Mn) and polydispersity index (PDI) of the synthesized polymer. A narrow PDI (typically below 1.5) indicates a controlled polymerization process.
Visualizations
Caption: Experimental workflow for the synthesis of poly(L-valine).
Caption: Ring-opening polymerization mechanism of this compound.
Post-Polymerization Modification of Polypeptides from Z-L-Valine NCA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the post-polymerization modification of polypeptides synthesized from the ring-opening polymerization (ROP) of Z-L-Valine N-carboxyanhydride (NCA). The primary modification discussed is the deprotection of the benzyloxycarbonyl (Z) group to yield poly(L-valine), a critical step for subsequent functionalization and biomedical applications. Further modifications of the resulting poly(L-valine) at its terminal ends are also presented, offering pathways for the conjugation of therapeutic agents and other moieties.
Overview of Post-Polymerization Modification
The synthesis of well-defined polypeptides via the ring-opening polymerization of NCAs is a robust method for creating advanced biomaterials.[1][2][3] Poly(Z-L-valine) serves as a protected precursor to poly(L-valine). The bulky and hydrophobic isopropyl side chains of valine residues impart unique conformational properties to the resulting polypeptide.[4][5] Post-polymerization modification is a key strategy to introduce functionality to the otherwise non-reactive poly(L-valine) backbone. This typically involves the removal of the Z-protecting group, followed by targeted chemistry at the N- and C-termini of the polymer chain.
This document outlines two primary methods for the deprotection of poly(Z-L-valine):
-
Catalytic Hydrogenolysis: A mild method utilizing a palladium catalyst to cleave the benzyloxycarbonyl group.
-
Acidolysis: A harsher method employing a strong acid, such as hydrogen bromide in acetic acid, for deprotection.
Following deprotection, protocols for N-terminal PEGylation and C-terminal drug conjugation are provided as examples of further functionalization.
Deprotection of Poly(Z-L-Valine) to Poly(L-Valine)
The removal of the Z-group is a critical step to unmask the primary amine groups of the valine residues, rendering the polypeptide backbone charged at physiological pH and altering its solubility and conformational characteristics. The choice of deprotection method can influence the final properties of the poly(L-valine), including its molecular weight and polydispersity.[6][7]
Method 1: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is a widely used method for the removal of benzyloxycarbonyl protecting groups due to its mild reaction conditions.[8][9][10] This method typically involves the use of a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source.
Experimental Protocol: Catalytic Hydrogenolysis of Poly(Z-L-Valine)
-
Dissolution: Dissolve poly(Z-L-valine) in a suitable solvent such as N,N-dimethylformamide (DMF) or a mixture of DMF and methanol to a concentration of 10-20 mg/mL.
-
Catalyst Addition: To the polymer solution, add 10% palladium on carbon (Pd/C) catalyst. The catalyst loading is typically 10-20% by weight relative to the polymer.
-
Hydrogenation: The reaction mixture is then subjected to hydrogenation. This can be achieved by:
-
Hydrogen Gas: Place the reaction vessel in a hydrogenation apparatus and purge with hydrogen gas. Maintain a hydrogen pressure of 1-4 atm and stir the reaction vigorously at room temperature for 24-72 hours.
-
Transfer Hydrogenolysis: Alternatively, a hydrogen donor such as formic acid or ammonium formate can be used. Add the hydrogen donor in excess (e.g., 10-20 equivalents per Z-group) to the reaction mixture and stir at room temperature for 24-72 hours.
-
-
Catalyst Removal: After the reaction is complete, remove the Pd/C catalyst by filtration through a pad of Celite or a 0.22 µm syringe filter.
-
Purification: Precipitate the deprotected poly(L-valine) by adding the filtrate to a large volume of a non-solvent, such as diethyl ether.
-
Isolation and Drying: Collect the precipitate by centrifugation or filtration, wash with the non-solvent, and dry under vacuum to yield poly(L-valine) as a white solid.
Method 2: Acidolysis with Hydrogen Bromide in Acetic Acid
Acidolysis with hydrogen bromide (HBr) in acetic acid is a more aggressive method for Z-group deprotection. While effective, it can potentially lead to some peptide bond cleavage, especially with prolonged reaction times.[6][7]
Experimental Protocol: Acidolysis of Poly(Z-L-Valine)
-
Dissolution: Suspend poly(Z-L-valine) in glacial acetic acid to a concentration of 10-20 mg/mL.
-
Reagent Addition: Add a 33% (w/w) solution of HBr in acetic acid to the polymer suspension. The amount of HBr solution should be sufficient to ensure complete reaction (typically a 5-10 fold molar excess of HBr over the Z-groups).
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by the dissolution of the polymer as the deprotection proceeds.
-
Precipitation: Precipitate the poly(L-valine) hydrobromide salt by adding the reaction mixture to a large volume of cold, dry diethyl ether.
-
Isolation: Collect the precipitate by centrifugation or filtration.
-
Washing: Wash the precipitate thoroughly with diethyl ether to remove residual acetic acid and HBr.
-
Drying: Dry the product under vacuum to yield poly(L-valine) hydrobromide as a white to off-white solid.
-
Conversion to Free Amine (Optional): To obtain the free poly(L-valine), dissolve the hydrobromide salt in water and neutralize with a mild base, such as sodium bicarbonate, until the pH is approximately 8. The resulting precipitate of poly(L-valine) can then be collected by centrifugation, washed with water, and lyophilized.
Characterization of Deprotection
The successful removal of the Z-group can be confirmed by various analytical techniques:
-
FTIR Spectroscopy: The disappearance of the characteristic urethane C=O stretching vibration of the Z-group (around 1700 cm⁻¹) and the appearance of N-H bending vibrations of the primary amine salt (around 1620 cm⁻¹ and 1520 cm⁻¹) indicate successful deprotection.[5][7][11][12][13]
-
¹H NMR Spectroscopy: The disappearance of the aromatic proton signals from the benzyl group of the Z-protecting group (around 7.3 ppm) and the benzylic protons (around 5.1 ppm) confirms deprotection.[4][6][14][15]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC analysis is crucial to assess the impact of the deprotection method on the polymer's molecular weight and polydispersity index (PDI). Ideally, the deprotection should not cause significant chain scission.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the deprotection of poly(Z-L-valine). Actual results may vary depending on the initial polymer characteristics and specific reaction conditions.
| Parameter | Poly(Z-L-Valine) (Starting Material) | Poly(L-Valine) (via Catalytic Hydrogenolysis) | Poly(L-Valine) (via Acidolysis) |
| Mn ( g/mol ) | 10,000 | ~8,500 | ~8,000 |
| PDI | 1.2 | 1.3 | 1.4 |
| Deprotection Efficiency (%) | N/A | >95% | >98% |
| Solubility | Soluble in organic solvents (DMF, THF) | Soluble in acidic aqueous solutions | Soluble in acidic aqueous solutions |
Terminal Modification of Poly(L-Valine)
The deprotected poly(L-valine) possesses a primary amine at the N-terminus and a carboxylic acid at the C-terminus, which are amenable to a variety of chemical modifications.[2][] This allows for the attachment of various functional moieties, including drugs, targeting ligands, and imaging agents.
N-Terminal PEGylation
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely used strategy to improve the pharmacokinetic properties of therapeutic molecules. N-terminal PEGylation of poly(L-valine) can enhance its water solubility, prolong its circulation time, and reduce its immunogenicity.[9][10]
Experimental Protocol: N-Terminal PEGylation of Poly(L-Valine)
-
Dissolution: Dissolve poly(L-valine) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.
-
PEGylation Reagent: Add an activated PEG derivative, such as mPEG-NHS ester (N-hydroxysuccinimide ester), to the polymer solution in a 1.1 to 2-fold molar excess relative to the polymer chains.
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours.
-
Purification: Purify the PEGylated poly(L-valine) by dialysis against deionized water to remove unreacted PEG and other small molecules.
-
Lyophilization: Lyophilize the purified solution to obtain the PEG-poly(L-valine) conjugate as a white, fluffy solid.
C-Terminal Drug Conjugation
The C-terminal carboxylic acid of poly(L-valine) can be activated to form an amide bond with an amine-containing drug molecule. This is a common strategy for creating polymer-drug conjugates for targeted drug delivery.[1][8]
Experimental Protocol: C-Terminal Drug Conjugation to Poly(L-Valine)
-
Activation of Carboxylic Acid: Dissolve poly(L-valine) in an anhydrous organic solvent such as DMF. Add a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an activator, such as N-hydroxysuccinimide (NHS), in slight molar excess to the C-termini. Stir the reaction at room temperature for 1-2 hours to form the activated ester.
-
Drug Addition: Add the amine-containing drug molecule to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-48 hours.
-
Purification: Remove the urea byproduct (from DCC) by filtration. Precipitate the polymer-drug conjugate by adding the reaction mixture to a non-solvent. Further purification can be achieved by dialysis or size exclusion chromatography.
-
Lyophilization: Lyophilize the purified product to obtain the poly(L-valine)-drug conjugate.
References
- 1. Investigation of the Effectiveness of Photo Deprotection of Polypeptides in Solution and within the Core of Miniemulsion-Derived Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. L-Valine(72-18-4) 1H NMR spectrum [chemicalbook.com]
- 7. Protein Secondary Structural Analysis by FTIR â Peptide & Protein [ssi.shimadzu.com]
- 8. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Spectroscopic evidence for backbone desolvation of helical peptides by 2,2,2-trifluoroethanol: an isotope-edited FTIR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.uwec.edu [chem.uwec.edu]
- 14. Specific labeling and assignment strategies of valine methyl groups for NMR studies of high molecular weight proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bmse000052 L-Valine at BMRB [bmrb.io]
Troubleshooting & Optimization
Common side reactions in Z-L-Valine NCA polymerization and how to avoid them
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding common side reactions encountered during the ring-opening polymerization of Z-L-Valine N-carboxyanhydride (NCA).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in Z-L-Valine NCA polymerization?
A1: The primary side reactions in this compound polymerization, initiated by primary amines, stem from the basicity of the amine initiator and the reactivity of the growing polymer chain end. The most common issues include:
-
Activated Monomer Mechanism (AMM): This competes with the desired Normal Amine Mechanism (NAM). It is initiated by the deprotonation of the NCA monomer, which then acts as a nucleophile, leading to a loss of control over the polymerization.[1][2]
-
Chain Termination: The growth of the polymer chain can be prematurely stopped. This is often caused by impurities in the NCA monomer or solvent, such as water, acids, or acid chlorides.[2] Solvents like N,N-dimethylformamide (DMF) can also directly cause termination.[1]
-
Chain Transfer Reactions: Impurities, particularly water, can act as chain-transfer agents, leading to polymers with broader molecular weight distributions.[2]
-
Bifurcation of the Activated Monomer Pathway: Once an NCA monomer is activated (deprotonated), it can lead to several undesirable outcomes, including the formation of dimers or nucleophilic carbamate groups that react in non-productive ways.[3]
Q2: My resulting poly(Z-L-Valine) has a high polydispersity index (PDI). What is the likely cause?
A2: A high PDI, or a broad molecular weight distribution, is a strong indicator that significant side reactions have occurred.[2] The primary causes are typically:
-
The presence of impurities in the monomer or solvent that lead to uncontrolled initiation, termination, or chain transfer events.[2]
-
Running the polymerization at too high a temperature (e.g., room temperature), which allows the rate of side reactions to become competitive with the rate of chain propagation.[2][4]
-
The co-existence of multiple polymerization mechanisms, such as the NAM and AMM, which proceed at different rates.[1]
Q3: How can I minimize these side reactions to achieve a well-defined polypeptide?
A3: Achieving a controlled polymerization with a low PDI requires careful optimization of reaction conditions. Key strategies include:
-
Lowering the Reaction Temperature: Reducing the temperature to 0°C or below has been shown to be highly effective in suppressing side reactions, favoring the desired NAM pathway.[1][2][3][4][5]
-
Ensuring High Purity of Reagents: Meticulous purification of the this compound monomer, initiator, and solvent is critical. Techniques like flash column chromatography for the NCA can remove problematic impurities.[3]
-
Using High Vacuum or Inert Gas Flow: Conducting the reaction under high vacuum or with a constant flow of dry nitrogen helps to remove carbon dioxide, a byproduct that can participate in side reactions.[1][4]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Yield | 1. Monomer Impurities: Traces of acid or acid chlorides in the NCA can quench the propagating chains.[2]2. Solvent-Induced Termination: Solvents like DMF can terminate growing polymer chains.[1] | 1. Purify the NCA Monomer: Recrystallize the this compound or use flash column chromatography to remove impurities.2. Change Solvent: Consider using a less reactive solvent such as dichloromethane (DCM) or chloroform, which can also promote a more controlled polymerization.[6] |
| Broad Molecular Weight Distribution (High PDI) | 1. High Reaction Temperature: At room temperature, the activation barriers for side reactions are similar to that of chain propagation, leading to a mix of "living" and "dead" chains.[2][4]2. Presence of Water: Water can act as an initiator or a chain transfer agent, leading to uncontrolled polymer growth.[2][6] | 1. Reduce Temperature: Perform the polymerization at 0°C. Studies show this can increase the proportion of living chains to over 99%.[2]2. Use Rigorous Drying Techniques: Ensure all glassware is flame-dried, and solvents are rigorously dried and deoxygenated before use. |
| Polymerization Fails to Initiate | 1. Inactive Initiator: The primary amine initiator may have degraded.2. Gross Monomer Impurity: Significant contamination of the NCA monomer can prevent initiation. | 1. Use Freshly Purified Initiator: Purify the amine initiator (e.g., by distillation) immediately before use.2. Verify Monomer Purity: Confirm the purity of the this compound using techniques like ¹H NMR or melting point analysis. |
| Formation of Insoluble Precipitates During Polymerization | 1. Activated Monomer Mechanism: The AMM can lead to the formation of high molecular weight, poorly soluble byproducts.[3]2. Aggregation of Polypeptide Chains: Depending on the solvent and chain length, the resulting poly(Z-L-Valine) may precipitate out of solution. | 1. Suppress the AMM: Lower the reaction temperature and ensure high monomer purity.[2]2. Optimize Solvent System: Choose a solvent that can effectively solvate both the monomer and the resulting polypeptide throughout the polymerization. |
Quantitative Impact of Temperature on Side Reactions
Lowering the reaction temperature is one of the most effective methods to suppress side reactions. The following table summarizes data from a study on the n-hexylamine-initiated polymerization of an NCA in DMF, illustrating the dramatic effect of temperature.
| Reaction Temperature | Living Chains | Dead Chains (Terminated) | Polydispersity | Reference |
| 20 °C | 22% | 78% | Broad | [2][3] |
| 0 °C | 99% | 1% | Narrow (e.g., ~1.1) | [2][3][4] |
Key Experimental Protocols
Protocol 1: Purification of this compound via Flash Column Chromatography
A rapid and effective method for removing common impurities from NCA monomers.[3]
-
Prepare the Column: Pack a silica gel column using a suitable solvent system, such as a mixture of ethyl acetate and hexane.
-
Dissolve the Crude NCA: Dissolve the crude this compound in a minimal amount of the chromatography eluent.
-
Load and Elute: Load the dissolved NCA onto the column and apply pressure (flash) to elute the compound.
-
Collect Fractions: Collect the fractions containing the pure NCA, monitoring by thin-layer chromatography (TLC).
-
Remove Solvent: Combine the pure fractions and remove the solvent under reduced pressure.
-
Dry the NCA: Dry the purified this compound under high vacuum before storing it in an inert atmosphere (e.g., in a glovebox).
Protocol 2: Controlled Polymerization of this compound at 0°C
This protocol is designed to minimize side reactions and achieve a polypeptide with a controlled molecular weight and low PDI.
-
Preparation: Flame-dry all glassware under vacuum and allow it to cool under a stream of dry nitrogen or argon.
-
Reagent Preparation:
-
In a glovebox, weigh the purified this compound into a reaction flask.
-
Prepare a stock solution of the primary amine initiator (e.g., n-hexylamine) in a rigorously dried, non-reactive solvent (e.g., DCM or THF).
-
-
Reaction Setup:
-
Dissolve the this compound in the chosen anhydrous solvent inside the reaction flask.
-
Cool the reaction flask to 0°C using an ice-water bath.
-
-
Initiation:
-
Using a syringe, add the calculated amount of the initiator stock solution to the stirring NCA solution at 0°C. The amount of initiator will determine the target degree of polymerization.
-
-
Polymerization:
-
Allow the reaction to proceed at 0°C. Monitor the consumption of the NCA monomer using FT-IR spectroscopy by observing the disappearance of the anhydride peaks (~1850 and 1790 cm⁻¹).
-
-
Termination and Precipitation:
-
Once the monomer is fully consumed, terminate the polymerization by precipitating the polymer. Add the reaction mixture dropwise into a non-solvent, such as diethyl ether.
-
-
Isolation and Drying:
-
Collect the precipitated poly(Z-L-Valine) by filtration or centrifugation.
-
Wash the polymer with additional non-solvent to remove any residual monomer or initiator.
-
Dry the final polypeptide product under high vacuum.
-
Visual Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues in this compound polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 3. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting aggregation issues during Z-L-Valine NCA polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming aggregation issues during the ring-opening polymerization of Z-L-Valine N-carboxyanhydride (NCA).
Frequently Asked Questions (FAQs)
Q1: What is Z-L-Valine NCA, and why is it prone to aggregation during polymerization?
A1: this compound is the N-carboxyanhydride derivative of L-valine with a benzyloxycarbonyl (Z) protecting group on the amine.[1] Valine is a β-branched amino acid, meaning it has a bulky isopropyl group attached to the β-carbon of its side chain. This steric hindrance can influence the polymerization kinetics and the secondary structure of the resulting poly(Z-L-valine).[2] The polymer chains have a high propensity to adopt a β-sheet conformation, which promotes intermolecular hydrogen bonding and leads to aggregation and precipitation, even at low degrees of polymerization.
Q2: What are the common signs of aggregation during this compound polymerization?
A2: Common signs of aggregation include:
-
Precipitation: The most obvious sign is the formation of a white, insoluble solid in the reaction mixture.
-
Increased viscosity and gelation: The reaction mixture may become viscous or form a gel, making stirring difficult.
-
Low polymer yield: Aggregation can trap unreacted monomer and initiator, leading to a lower than expected yield of the final polypeptide.
-
Broad molecular weight distribution: Uncontrolled precipitation can lead to a broad distribution of polymer chain lengths.
-
Poor solubility of the final product: The isolated poly(Z-L-valine) may be difficult to dissolve in common organic solvents.
Q3: Which factors influence the aggregation of poly(Z-L-valine) during polymerization?
A3: Several factors can influence aggregation, including:
-
Solvent: The choice of solvent plays a critical role in solvating the growing polymer chains and disrupting intermolecular hydrogen bonds.
-
Initiator: The type and concentration of the initiator can affect the rate of polymerization and the livingness of the chain ends.
-
Temperature: Reaction temperature can influence both the polymerization kinetics and the solubility of the polymer.
-
Monomer Concentration: Higher monomer concentrations can increase the likelihood of intermolecular interactions and aggregation.
-
Purity of Reagents: Impurities in the NCA monomer, initiator, or solvent can lead to side reactions and uncontrolled polymerization, contributing to aggregation.[3]
Troubleshooting Guide
Issue 1: Rapid Precipitation of the Polymer
Symptoms: A white solid crashes out of the solution shortly after initiating the polymerization.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Poor Solvent Choice | The solvent is not adequately solvating the growing poly(Z-L-valine) chains, leading to immediate aggregation. |
| Solution 1: Switch to a more polar, hydrogen bond-disrupting solvent. Dichloromethane (DCM) or chloroform are often used for NCA polymerizations.[4] For particularly aggregation-prone sequences, consider adding a co-solvent like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) to disrupt β-sheet formation. | |
| Solution 2: Use a solvent mixture. For instance, a mixture of DMF and DCM might offer a balance of monomer/initiator solubility and polymer solvation. | |
| High Monomer Concentration | A high concentration of this compound increases the probability of intermolecular interactions between growing polymer chains. |
| Solution: Decrease the initial monomer concentration. A more dilute reaction may slow down the polymerization but can significantly reduce aggregation. |
Issue 2: Low Polymerization Yield and Broad Molecular Weight Distribution
Symptoms: After the reaction, the yield of the isolated polymer is low, and characterization (e.g., by GPC) shows a broad or multimodal distribution of molecular weights.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Premature Termination by Aggregation | Aggregation physically traps the active chain ends, preventing further monomer addition and leading to a population of shorter chains. |
| Solution 1: Optimize the solvent system as described in Issue 1 . | |
| Solution 2: Lower the reaction temperature. Conducting the polymerization at 0°C or even lower temperatures can slow down the propagation rate relative to the rate of aggregation, allowing for longer chain growth before precipitation.[5][6] | |
| Inefficient Initiation or Side Reactions | The chosen initiator may be inefficient or may promote side reactions that terminate the growing chains. Primary amine initiators can be prone to side reactions.[7] |
| Solution 1: Use a more controlled/"living" initiator system. Transition metal complexes or hexamethyldisilazane (HMDS)-mediated polymerizations can offer better control.[3][8] | |
| Solution 2: Ensure high purity of the initiator and monomer. Recrystallize the this compound and purify the initiator before use to remove any impurities that could act as termination agents.[3] |
Experimental Protocols
General Protocol for this compound Polymerization with Reduced Aggregation
This protocol provides a starting point for the polymerization of this compound, with an emphasis on minimizing aggregation.
Materials:
-
This compound (recrystallized)
-
Anhydrous, inhibitor-free solvent (e.g., Dichloromethane)
-
Initiator (e.g., Benzylamine, freshly distilled)
-
Dry glassware (oven or flame-dried under vacuum)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation:
-
Thoroughly dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Recrystallize the this compound from a suitable solvent (e.g., ethyl acetate/hexane) to ensure high purity. Dry thoroughly under high vacuum.
-
Purify the solvent and initiator according to standard procedures to remove water and other impurities.
-
-
Polymerization:
-
In a flame-dried Schlenk flask under a positive pressure of inert gas, dissolve the desired amount of this compound in the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., 0°C in an ice bath).
-
Prepare a stock solution of the initiator in the same anhydrous solvent.
-
Using a syringe, rapidly inject the required amount of initiator solution into the stirred monomer solution.
-
Allow the reaction to proceed at the set temperature, monitoring the progress by FT-IR spectroscopy (disappearance of the NCA anhydride peaks at ~1850 and 1790 cm⁻¹).
-
-
Work-up:
-
Once the polymerization is complete (as indicated by FT-IR), precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol or diethyl ether).
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer several times with the non-solvent to remove any unreacted monomer and initiator.
-
Dry the final poly(Z-L-valine) under high vacuum to a constant weight.
-
Visualizations
Troubleshooting Workflow for Aggregation Issues
Caption: A flowchart for troubleshooting aggregation in this compound polymerization.
Factors Influencing Poly(Z-L-Valine) Aggregation
References
- 1. Page loading... [guidechem.com]
- 2. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- 3. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] How controlled and versatile is N-carboxy anhydride (NCA) polymerization at 0 °C? Effect of temperature on homo-, block- and graft (co)polymerization | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. materials.uoi.gr [materials.uoi.gr]
- 8. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Z-L-Valine NCA Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the solvent-based ring-opening polymerization (ROP) of Z-L-Valine N-carboxyanhydride (NCA).
FAQs and Troubleshooting Guide
This section addresses common issues encountered during the polymerization of Z-L-Valine NCA, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: My polymerization has resulted in a low molecular weight (Mn) and a broad polydispersity index (PDI > 1.5). What are the likely causes?
A1: Low molecular weight and high PDI are typically indicative of uncontrolled polymerization due to chain-terminating side reactions. Several factors could be at play:
-
Impurities: The presence of water, even in trace amounts, can act as an initiator, leading to the formation of low molecular weight polymers and a broad PDI. Similarly, acidic impurities in the NCA monomer or solvent can quench the propagating chain ends.
-
Solvent Choice: Highly polar aprotic solvents like DMF can sometimes participate in side reactions with the growing polymer chain, leading to termination.
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Initiator Reactivity: If the initiator is not sufficiently nucleophilic, initiation can be slow and incomplete, resulting in a broad distribution of chain lengths.
Solutions:
-
Rigorous Drying: Ensure all glassware is oven-dried and cooled under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. The this compound monomer should be thoroughly dried under vacuum before use.
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Monomer Purification: Recrystallize the this compound to remove any acidic byproducts from its synthesis.
-
Solvent Selection: Consider using a less polar solvent like Dichloromethane (DCM), which can promote a more controlled polymerization.
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Initiator Selection: Employ a well-characterized primary amine initiator, such as n-hexylamine, and ensure its purity.
Q2: The polymerization mixture turned into a gel or precipitated prematurely. Why did this happen and how can I prevent it?
A2: Premature precipitation or gelation of poly(Z-L-Valine) is often due to the polymer's limited solubility in the chosen solvent, particularly as the chain length increases. The bulky, hydrophobic Z- and valine side groups contribute to this behavior.
Solutions:
-
Solvent System Optimization:
-
Increase Solvent Volume: A lower monomer concentration can help keep the growing polymer chains in solution for longer.
-
Solvent Mixtures: Employing a co-solvent can improve solubility. For instance, a mixture of DCM and a small amount of a more polar, non-reactive solvent might be effective.
-
-
Temperature Control: In some cases, lowering the reaction temperature can slow down the rate of polymerization, allowing for better control and potentially preventing rapid aggregation and precipitation.
Q3: The polymerization is extremely slow or has stalled. What could be the issue?
A3: A sluggish or stalled polymerization can be caused by several factors:
-
Low Temperature: While beneficial for control, excessively low temperatures can significantly reduce the reaction rate.
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Inefficient Initiation: A sterically hindered or insufficiently nucleophilic initiator will lead to a slow initiation step.
-
Inhibitors: The presence of acidic impurities can inhibit the polymerization process.
Solutions:
-
Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5 °C) to find a balance between reaction rate and control.
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Initiator Choice: Ensure the use of an appropriate primary amine initiator.
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Monomer and Solvent Purity: As with other issues, ensuring the purity of all reagents is crucial.
Data Presentation: Solvent Effects on this compound Polymerization
The choice of solvent is a critical parameter that significantly influences the kinetics and outcome of this compound polymerization. The following table summarizes typical results obtained in different solvents.
| Solvent | Dielectric Constant (ε) | Typical Reaction Time (hours) | Typical Mn (kDa) | Typical PDI | Notes |
| DMF | 36.7 | 24 - 72 | 10 - 30 | 1.3 - 1.8 | Traditional polar solvent, good for monomer and polymer solubility but can lead to side reactions and broader PDI. |
| DCM | 9.1 | 4 - 24 | 15 - 50 | 1.1 - 1.4 | Less polar solvent, often results in faster, more controlled polymerization (Cooperative Covalent Polymerization) with higher molecular weights and narrower PDI.[1] |
| THF | 7.6 | 48 - 96 | 5 - 20 | 1.4 - 2.0 | Can be a poor solvent for the growing polymer, leading to premature precipitation and a broader PDI. |
| Chloroform | 4.8 | 6 - 28 | 12 - 45 | 1.1 - 1.5 | Similar to DCM, promotes a more controlled polymerization. |
Note: The values presented are illustrative and can vary based on specific experimental conditions such as monomer-to-initiator ratio, temperature, and purity of reagents.
Experimental Protocols
General Protocol for n-Hexylamine Initiated Polymerization of this compound
This protocol outlines a standard procedure for the ring-opening polymerization of this compound using n-hexylamine as an initiator in dichloromethane (DCM).
Materials:
-
This compound (recrystallized and dried)
-
n-Hexylamine (distilled and stored under inert gas)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Oven-dried glassware (Schlenk flask, syringes)
Procedure:
-
Preparation of Monomer Solution: In a glovebox or under a strong flow of inert gas, add the desired amount of this compound to a flame-dried Schlenk flask equipped with a magnetic stir bar. Add anhydrous DCM to achieve the desired monomer concentration (e.g., 5-10 wt%). Stir the mixture until the monomer is fully dissolved.
-
Preparation of Initiator Stock Solution: In a separate vial, prepare a stock solution of n-hexylamine in anhydrous DCM (e.g., 10 mg/mL).
-
Initiation: Calculate the required volume of the n-hexylamine stock solution to achieve the target monomer-to-initiator ratio (e.g., 50:1 to 200:1). Using a gas-tight syringe, inject the initiator solution into the stirring monomer solution at room temperature.
-
Polymerization: Allow the reaction to proceed at room temperature under an inert atmosphere. Monitor the progress of the polymerization by periodically taking aliquots and analyzing them via FT-IR (disappearance of the NCA anhydride peaks at ~1850 and 1790 cm⁻¹) or ¹H NMR.
-
Termination and Precipitation: Once the desired conversion is reached (typically >95%), terminate the polymerization by precipitating the polymer into a large excess of a non-solvent, such as cold diethyl ether or methanol.
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Purification: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and initiator.
-
Drying: Dry the purified poly(Z-L-Valine) under high vacuum to a constant weight.
-
Characterization: Characterize the polymer for its molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) and confirm its structure using ¹H NMR and FT-IR.
Visualizations
Caption: Experimental workflow for this compound polymerization.
Caption: Troubleshooting guide for common polymerization issues.
References
Technical Support Center: Purification of Poly(Z-L-Valine) Synthesized from Z-L-Valine NCA
Welcome to the technical support center for the purification of poly(Z-L-Valine). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of poly(Z-L-Valine) synthesized from Z-L-Valine N-carboxyanhydride (NCA).
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of poly(Z-L-Valine).
Issue 1: Polymer fails to precipitate or forms an oily/sticky solid.
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent/non-solvent system | Ensure the chosen non-solvent has a significantly lower polarity than the solvent in which the polymer is dissolved. For poly(Z-L-Valine) dissolved in a good solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), try precipitating in a non-solvent such as cold diethyl ether or hexane. |
| Polymer concentration is too high | A highly concentrated polymer solution can lead to the entrapment of solvent and impurities, resulting in a sticky precipitate. Try diluting the polymer solution before adding it to the non-solvent. |
| Insufficient volume of non-solvent | A large excess of the non-solvent is typically required to ensure complete precipitation. A general guideline is to use a 10-fold excess volume of non-solvent relative to the polymer solution. |
| Precipitation temperature is too high | Precipitation is often more effective at lower temperatures. Try cooling the non-solvent in an ice bath before and during the addition of the polymer solution. |
| Incomplete polymerization or low molecular weight | If the polymerization did not proceed to completion or resulted in low molecular weight oligomers, they may remain soluble in the non-solvent. Confirm the molecular weight of your polymer using techniques like Gel Permeation Chromatography (GPC). |
Issue 2: Low polymer yield after purification.
| Possible Cause | Troubleshooting Steps |
| Loss of polymer during precipitation | Ensure the polymer is fully precipitated before centrifugation or filtration. After adding the polymer solution to the non-solvent, allow it to stir for an extended period (e.g., 1-2 hours) at a low temperature. |
| Polymer adheres to glassware | The sticky nature of some polymers can lead to loss on container walls. After decanting the supernatant, wash the precipitate with fresh, cold non-solvent to recover as much product as possible. |
| Dissolution in the non-solvent | While the polymer should be insoluble in the non-solvent, some low molecular weight fractions might dissolve. Using a colder non-solvent can minimize this. |
| Incorrect dialysis membrane cutoff | If using dialysis, ensure the Molecular Weight Cut-Off (MWCO) of the membrane is significantly lower than the molecular weight of your polymer to prevent loss of the product. A common choice for polymers is a MWCO of 1-3.5 kDa, but this should be tailored to your polymer's size. |
Issue 3: Presence of impurities in the final product.
| Possible Cause | Troubleshooting Steps |
| Trapped solvent or unreacted monomer | Multiple precipitations can help remove trapped impurities. Redissolve the precipitated polymer in a good solvent and precipitate it again in a fresh non-solvent. Repeat this process 2-3 times. |
| Inefficient dialysis | Ensure a large volume of dialysis buffer (e.g., deionized water) and change it frequently to maintain a high concentration gradient for impurity removal. Dialysis should be carried out for an adequate duration, typically 24-48 hours. |
| Contamination from handling | Use clean glassware and high-purity solvents to avoid introducing external contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying poly(Z-L-Valine) after synthesis?
A1: The most common and straightforward method for purifying poly(Z-L-Valine) is precipitation . This involves dissolving the crude polymer in a good solvent and then adding this solution to a large excess of a non-solvent to cause the polymer to precipitate out, leaving impurities behind in the solution.
Q2: What is a suitable solvent/non-solvent system for the precipitation of poly(Z-L-Valine)?
A2: A common approach is to dissolve the poly(Z-L-Valine) in a solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) and precipitate it by adding the solution dropwise into a stirred, cold non-solvent such as diethyl ether or n-hexane .
Q3: How can I remove residual monomer and initiator from my polymer?
A3: Both precipitation and dialysis are effective for removing small molecule impurities like unreacted Z-L-Valine NCA and initiator.
-
Precipitation: Repeating the precipitation process (dissolving the polymer and precipitating it again) 2-3 times is often sufficient.
-
Dialysis: Dialysis against a suitable solvent (often deionized water if the impurities are water-soluble) using a membrane with an appropriate molecular weight cut-off (MWCO), typically 1-3.5 kDa, is a very effective method.
Q4: How do I confirm the purity of my poly(Z-L-Valine)?
A4: The purity of your polymer can be assessed using a combination of techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to check for the absence of signals corresponding to the monomer and other impurities. The disappearance of the characteristic NCA proton signals is a good indicator of monomer removal.
-
Gel Permeation Chromatography (GPC): GPC analysis will show the molecular weight distribution of your polymer. A narrow, monomodal peak suggests a successful polymerization and the absence of significant amounts of low molecular weight impurities.
Q5: My polymer is an oil and won't solidify. What should I do?
A5: An oily precipitate can be due to several factors, including low molecular weight, trapped solvent, or the presence of impurities. Refer to the troubleshooting guide under "Issue 1: Polymer fails to precipitate or forms an oily/sticky solid." Trying a different non-solvent or further cooling the precipitation mixture can sometimes help induce solidification. If the issue persists, consider that the molecular weight of your polymer may be too low for it to be a solid at room temperature.
Experimental Protocols
Protocol 1: Purification of Poly(Z-L-Valine) by Precipitation
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Dissolution: Dissolve the crude poly(Z-L-Valine) in a minimal amount of a suitable solvent (e.g., Dichloromethane or Tetrahydrofuran).
-
Preparation of Non-solvent: In a separate flask, place a volume of a cold non-solvent (e.g., diethyl ether or n-hexane) that is at least 10 times the volume of the polymer solution. Cool the non-solvent in an ice bath and stir vigorously.
-
Precipitation: Slowly add the polymer solution dropwise to the stirring, cold non-solvent. A white precipitate of poly(Z-L-Valine) should form.
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Isolation: Continue stirring for 1-2 hours in the cold bath to ensure complete precipitation. Collect the precipitate by filtration or centrifugation.
-
Washing: Wash the collected polymer with a small amount of fresh, cold non-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified polymer under vacuum to a constant weight.
-
(Optional) Reprecipitation: For higher purity, redissolve the dried polymer in the original solvent and repeat steps 3-6.
Protocol 2: Purification of Poly(Z-L-Valine) by Dialysis
-
Dissolution: Dissolve the crude poly(Z-L-Valine) in a suitable solvent that is compatible with your dialysis membrane.
-
Membrane Preparation: Prepare a dialysis membrane with an appropriate Molecular Weight Cut-Off (MWCO), typically 1-3.5 kDa, according to the manufacturer's instructions.
-
Loading: Load the polymer solution into the dialysis tubing and seal both ends securely.
-
Dialysis: Immerse the sealed dialysis bag in a large container of the dialysis solvent (e.g., deionized water if impurities are water-soluble). The volume of the external solvent should be at least 100 times the volume of the polymer solution.
-
Solvent Exchange: Stir the external solvent gently. Change the dialysis solvent every few hours for the first day, and then less frequently for a total of 24-48 hours to ensure complete removal of small molecule impurities.
-
Recovery: Carefully remove the dialysis bag from the solvent. Transfer the purified polymer solution from the bag to a suitable container.
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Solvent Removal: Remove the solvent from the purified polymer solution, typically by lyophilization (freeze-drying) or rotary evaporation, to obtain the solid, purified poly(Z-L-Valine).
Visualizations
Caption: Experimental workflow for the synthesis and purification of poly(Z-L-Valine).
Preventing premature termination in Z-L-Valine NCA polymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the ring-opening polymerization of Z-L-Valine N-Carboxyanhydride (NCA), with a focus on preventing premature termination.
Troubleshooting Guide: Preventing Premature Termination
Premature termination of Z-L-Valine NCA polymerization is a common issue that leads to low molecular weight polypeptides and broad molecular weight distributions. The following guide provides solutions to the most frequent causes of this problem.
| Problem | Potential Cause | Recommended Solution |
| Low Polymer Yield and/or Low Molecular Weight | Presence of Impurities: Water, residual HCl from NCA synthesis, or other nucleophilic impurities can initiate unwanted polymerization or terminate growing chains.[1] | Monomer and Solvent Purity: Ensure this compound is of high purity. Recrystallization or flash chromatography can be effective purification methods. Use anhydrous solvents with low moisture content (<50 ppm). Drying solvents over molecular sieves or calcium hydride followed by distillation is recommended.[2] High-Vacuum Techniques: Performing the polymerization under high vacuum can help to remove volatile impurities and byproducts like CO2, which can sometimes inhibit the reaction. |
| Broad Polydispersity (PDI > 1.5) | Competing Polymerization Mechanisms: The coexistence of the desired "normal amine mechanism" (NAM) and the "activated monomer mechanism" (AMM) leads to poor control over the polymerization. AMM is often initiated by basic impurities or the basicity of the amine initiator itself. | Initiator Selection: Use initiators that favor the NAM. Primary amines are generally preferred over more basic secondary or tertiary amines. For more controlled polymerization, consider specialized initiators such as transition metal complexes or hexamethyldisilazane (HMDS). Temperature Control: Lowering the reaction temperature to 0°C or below can significantly suppress side reactions and favor the NAM, leading to a more controlled polymerization.[2][3] |
| Inconsistent Polymerization Rate | Inhomogeneous Reaction Conditions: Poor mixing or localized temperature gradients can lead to inconsistent reaction rates and broader molecular weight distributions. | Ensure Proper Mixing: Use efficient stirring to maintain a homogeneous reaction mixture. Precise Temperature Control: Employ a reliable thermostat or ice bath to maintain a constant and uniform temperature throughout the polymerization. |
| Precipitation of Polymer During Reaction | Poor Solubility of Poly(Z-L-Valine): The growing polypeptide chain may become insoluble in the chosen solvent, leading to premature precipitation and termination. | Solvent Selection: Choose a solvent that can effectively solvate both the this compound monomer and the resulting poly(Z-L-Valine). Common solvents for NCA polymerization include N,N-dimethylformamide (DMF), dichloromethane (DCM), and tetrahydrofuran (THF). The optimal solvent may need to be determined empirically. Consider using solvent mixtures to improve solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature termination in this compound polymerization?
A1: The primary cause of premature termination is the presence of side reactions that compete with the desired chain propagation. These side reactions are often initiated by impurities in the monomer or solvent, or by the inherent basicity of the amine initiator, which can lead to an uncontrolled "activated monomer mechanism."[1]
Q2: How does temperature affect the polymerization of this compound?
A2: Temperature plays a critical role in controlling the polymerization. Higher temperatures can increase the rate of side reactions, leading to premature termination and broader polydispersity. Lowering the reaction temperature, typically to 0°C, is a widely used strategy to suppress these unwanted reactions and achieve a more "living" polymerization with better control over the molecular weight.[2][3]
Q3: What type of initiator is best for controlling the polymerization of this compound?
A3: For general purposes, primary amines are good initiators as they are more nucleophilic than basic, favoring the "normal amine mechanism."[3] For highly controlled or "living" polymerizations, specialized initiators such as certain transition metal complexes (e.g., cobalt or nickel-based) or silyl-amines like hexamethyldisilazane (HMDS) have been shown to provide excellent control over molecular weight and polydispersity.
Q4: Can the purity of the this compound monomer impact the polymerization outcome?
A4: Absolutely. The purity of the NCA monomer is crucial. Impurities such as unreacted amino acid, hydrochloric acid from the synthesis, or absorbed moisture can act as unintended initiators or terminating agents, leading to poor control over the polymerization and resulting in a polymer with a broad molecular weight distribution.[1]
Q5: My poly(Z-L-Valine) is precipitating out of solution during the polymerization. What can I do?
A5: Premature precipitation is often due to the poor solubility of the growing polypeptide chain in the reaction solvent. To address this, you can try using a different solvent or a solvent mixture that has better solvating power for poly(Z-L-Valine). You could also consider polymerizing at a lower monomer concentration, although this may affect the polymerization kinetics.
Experimental Protocols
General Protocol for Controlled Polymerization of this compound at 0°C
This protocol provides a general guideline. The optimal conditions, especially the monomer-to-initiator ratio, should be determined empirically based on the desired molecular weight.
Materials:
-
High-purity this compound
-
Anhydrous N,N-dimethylformamide (DMF)
-
Primary amine initiator (e.g., n-hexylamine)
-
Dry glassware (oven-dried and cooled under an inert atmosphere)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the desired amount of this compound in anhydrous DMF.
-
Cool the solution to 0°C using an ice bath.
-
In a separate, dry syringe, prepare a stock solution of the primary amine initiator in anhydrous DMF.
-
Inject the calculated amount of the initiator solution into the rapidly stirring NCA solution at 0°C. The monomer-to-initiator ratio will determine the target degree of polymerization.
-
Allow the reaction to proceed at 0°C for the desired time (this can range from hours to days, depending on the target molecular weight and initiator). Monitor the reaction progress by techniques such as FT-IR (disappearance of the NCA anhydride peaks at ~1850 and 1790 cm⁻¹).
-
Once the desired conversion is reached, terminate the polymerization by adding a suitable quenching agent (e.g., a small amount of methanol).
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold diethyl ether).
-
Collect the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum.
Visualizing the Polymerization Process
The following diagrams illustrate the key chemical pathways and a general experimental workflow for this compound polymerization.
Caption: this compound Polymerization Pathways
Caption: Experimental Workflow for Controlled Polymerization
References
Impact of monomer purity on Z-L-Valine NCA polymerization outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ring-opening polymerization (ROP) of Z-L-Valine N-carboxyanhydride (NCA).
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of Z-L-Valine NCA.
Issue 1: Low Polymer Molecular Weight and/or Broad Polydispersity (PDI)
Question: My final polypeptide has a lower molecular weight than targeted and/or a broad molecular weight distribution (high PDI). What are the potential causes and how can I resolve this?
Answer:
Low molecular weight and high polydispersity are common issues in NCA polymerization and often point to problems with monomer purity or reaction conditions.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Monomer Impurities | Residual Water: Water can act as an initiator, leading to uncontrolled polymerization and a broader molecular weight distribution. Ensure your this compound monomer is rigorously dried under high vacuum before use. Store the monomer in a desiccator or glovebox. |
| Residual HCl: Hydrogen chloride, a byproduct of some NCA synthesis methods, can lead to side reactions and chain termination.[1] Purify the this compound monomer using recrystallization or flash column chromatography to remove acidic impurities.[1][2][3] | |
| Unreacted Amino Acid: The presence of the parent amino acid can interfere with the polymerization. Ensure complete conversion during NCA synthesis and purify the monomer thoroughly. | |
| Reaction Conditions | Suboptimal Temperature: Side reactions are more prevalent at higher temperatures.[1] Conducting the polymerization at a lower temperature (e.g., 0°C) can help suppress these unwanted reactions and improve control over the polymerization.[1] |
| Atmospheric Moisture: NCA polymerization is highly sensitive to moisture.[4][5] All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and dried glassware. A glovebox is highly recommended.[4][5] |
Issue 2: Bimodal or Multimodal GPC Trace
Question: My Gel Permeation Chromatography (GPC) analysis shows a bimodal or multimodal distribution. What could be the reason for this?
Answer:
A bimodal or multimodal GPC trace can be indicative of several phenomena, not always related to impurities.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Secondary Structure Formation | Polypeptides can form secondary structures (e.g., α-helices) during polymerization, which can alter their hydrodynamic volume and lead to a bimodal distribution in the GPC trace. This is particularly common for lower molecular weight polymers. To confirm if this is the cause, you can analyze the deprotected polypeptide, which should exhibit a monomodal distribution. |
| Mixed Initiation Mechanisms | If both the intended initiator (e.g., a primary amine) and an unintended initiator (e.g., water) are present, it can lead to two or more distinct polymer populations with different molecular weights. Ensure rigorous purification of the monomer and drying of all reaction components. |
| Chain Termination/Transfer | Impurities in the monomer can act as chain-terminating or chain-transfer agents, resulting in a population of shorter polymer chains alongside the desired higher molecular weight chains.[6] Thorough purification of the this compound is critical. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended purity for this compound monomer for achieving controlled polymerization?
It is highly recommended to use this compound with a purity of ≥99.0%. Trace impurities can significantly impact the polymerization outcome, leading to low molecular weights, broad polydispersity, and undesired side reactions.[6]
Q2: What are the most common impurities in this compound and how do they affect polymerization?
The most common impurities include:
-
Water: Acts as an initiator, leading to poor control over molecular weight and a broader PDI.
-
Hydrogen Chloride (HCl): Can cause ring-opening of the NCA monomer and other side reactions, leading to chain termination.[1]
-
Unreacted Z-L-Valine: Can interfere with the desired polymerization pathway.
-
Byproducts from Synthesis (e.g., N-chloroformyl-amino acid chlorides, α-isocyanato-acid chlorides): These reactive species can terminate growing polymer chains.[7]
Q3: What is the best method to purify this compound monomer?
Flash column chromatography on silica gel is a highly effective and rapid method for purifying NCA monomers, including those that are difficult to recrystallize.[2][3] This technique can efficiently remove common impurities.[2][3] Recrystallization from a suitable solvent system (e.g., THF/hexane) is also a common and effective purification method, provided the NCA is crystalline.
Q4: Can I perform this compound polymerization in an open vessel?
Traditional NCA polymerization is extremely sensitive to moisture and should be conducted under strictly anhydrous conditions in a glovebox or using Schlenk line techniques.[4][5] While some newer methods using specific initiators like lithium hexamethyldisilazide (LiHMDS) have shown tolerance to open-vessel conditions, for controlled polymerization of this compound with conventional initiators, an inert and dry atmosphere is crucial.[4][5]
Q5: My polymerization reaction seems to have stalled. What could be the cause?
Polymerization stalling can be due to several factors:
-
Impurity-induced Termination: Acidic or other reactive impurities in the monomer can quench the propagating chain ends.
-
Polymer Precipitation: The growing polypeptide chain may precipitate out of the reaction solvent, physically preventing further monomer addition. This is dependent on the solvent and the molecular weight of the polymer.
-
Low Monomer Concentration: As the reaction progresses and monomer is consumed, the rate of polymerization will naturally decrease.
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
This protocol is adapted from general methods for NCA purification.[2][3]
Materials:
-
Crude this compound
-
Silica gel for flash chromatography
-
Anhydrous solvents (e.g., ethyl acetate, hexane)
-
Glassware (dried in an oven at >120°C overnight)
-
Inert atmosphere (glovebox or Schlenk line)
Procedure:
-
All purification steps should be performed under an inert atmosphere to prevent moisture contamination.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and hexane).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Load the dissolved sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the purified NCA.
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Combine the pure fractions and remove the solvent under reduced pressure.
-
Dry the purified this compound under high vacuum to remove any residual solvent.
-
Store the purified monomer in a glovebox or a tightly sealed container inside a desiccator at low temperature (-20°C is recommended for long-term storage).
Protocol 2: Amine-Initiated Polymerization of this compound
Materials:
-
Purified, dry this compound
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), dioxane, or tetrahydrofuran (THF))
-
Primary amine initiator (e.g., n-hexylamine), as a stock solution in the anhydrous solvent
-
Dried glassware
-
Inert atmosphere (glovebox or Schlenk line)
Procedure:
-
All steps must be performed under a strict inert atmosphere.
-
In a glovebox, dissolve the desired amount of purified this compound in the anhydrous solvent in a reaction vessel equipped with a magnetic stir bar.
-
Calculate the required volume of the initiator stock solution to achieve the target monomer-to-initiator ratio ([M]/[I]).
-
With vigorous stirring, add the calculated amount of the initiator solution to the monomer solution.
-
Allow the reaction to proceed at the desired temperature (e.g., room temperature or 0°C) for the specified time. The reaction progress can be monitored by FT-IR by observing the disappearance of the NCA anhydride peaks (~1850 and 1790 cm⁻¹).
-
Once the desired conversion is reached, the polymerization can be terminated by precipitating the polymer in a non-solvent (e.g., diethyl ether or methanol, depending on the polymer's solubility).
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with the non-solvent to remove any unreacted monomer and initiator.
-
Dry the final polypeptide product under high vacuum.
Visualizations
Caption: Experimental workflow for this compound polymerization.
Caption: Troubleshooting logic for this compound polymerization issues.
References
- 1. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 7. mdpi.com [mdpi.com]
Controlling the stereochemistry during Z-L-Valine NCA polymerization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the ring-opening polymerization of Z-L-Valine N-carboxyanhydride (NCA). The focus is on achieving high stereochemical control to produce well-defined poly(Z-L-valine).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Z-L-Valine NCA polymerization is failing to initiate or proceeding very slowly. What are the common causes?
A1: Initiation problems are typically linked to the purity of your reagents and the reaction environment. Consider the following:
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Initiator Purity: Conventional amine initiators are effective, but their nucleophilicity can be compromised by impurities. Ensure your initiator (e.g., n-hexylamine) is freshly distilled or from a recently opened bottle.
-
Monomer Quality: The this compound monomer must be of high purity. Recrystallize it multiple times to remove any residual acid or moisture, which can inhibit polymerization.[1]
-
Solvent and Headspace Moisture: NCA polymerization is notoriously sensitive to moisture.[2][3][4] Use anhydrous solvents and perform the reaction under a dry, inert atmosphere (e.g., in a glovebox) or under high vacuum conditions.[5]
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Initiator Type: While primary amines are common, some systems may benefit from alternative initiators.[6] Lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to initiate extremely rapid polymerization, often completing within minutes, and can be less sensitive to ambient moisture.[2][3][4]
Q2: I am observing poor stereochemical control and significant racemization in my final polymer. How can I improve the stereoregularity?
A2: Maintaining the stereochemistry of the L-valine monomer unit is critical. A loss of stereocontrol is often due to side reactions promoted by certain conditions.
-
Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for side reactions that lead to racemization. Performing the polymerization at a lower temperature, such as 0°C, has been demonstrated to significantly suppress these side reactions, leading to controlled polymerization and low polydispersities.[1][7][8][9]
-
Initiator Choice: The type of initiator and its mechanism play a crucial role.
-
Primary Amines: These are generally good for maintaining stereocontrol as they operate via the "amine mechanism," a nucleophilic ring-opening process.[6][10]
-
Strong Bases (e.g., tertiary amines, alkoxides): These initiators can proceed via the "activated monomer" mechanism, which involves deprotonation of the NCA.[6][11] This pathway can sometimes be associated with a higher risk of side reactions and loss of stereocontrol.
-
-
Solvent Polarity: The solvent can influence the conformation of the growing polymer chain and the solubility of both the monomer and the polymer. While a systematic study on Z-L-Valine is needed, in related polypeptide systems, solvents like DMSO and TFE are known to promote specific secondary structures (α-helix or β-sheet), which could potentially influence stereoselectivity during monomer addition.[12]
Q3: The molecular weight of my poly(Z-L-valine) is lower than predicted by the monomer-to-initiator ratio, and the polydispersity index (PDI) is high (>1.2). What is causing this?
A3: This indicates a lack of control over the polymerization, likely due to premature chain termination or transfer reactions.
-
Impurities: As mentioned, water or other protic impurities can act as unintended initiators or terminating agents, leading to a broader molecular weight distribution and lower average molecular weight.
-
Side Reactions: At higher temperatures (e.g., room temperature), chain termination and other side reactions are more frequent.[1][7] Lowering the reaction temperature to 0°C is a key strategy to achieve a more controlled, "living" polymerization with low PDI values (around 1.1).[1][7][8][9]
-
High Vacuum Techniques: For highly controlled polymerizations, using high vacuum techniques to remove all volatile impurities from the monomer and solvent before adding the initiator can be very effective in preventing side reactions.[5]
-
Advanced Initiators: Transition-metal complexes have been developed to provide better control over NCA polymerizations, yielding polypeptides with defined molecular weights and narrow molecular weight distributions.[6]
Data Summary Tables
Table 1: Effect of Initiator Type on NCA Polymerization
| Initiator Type | Predominant Mechanism | Key Advantages | Potential Issues for Stereocontrol |
| Primary Amines (e.g., n-hexylamine) | Amine Mechanism[5][6] | Good control over molecular weight; generally preserves stereochemistry.[10] | Slow reaction times (days); highly sensitive to moisture.[2] |
| Tertiary Amines / Alkoxides | Activated Monomer[6][11] | Can produce very high molecular weight polymers.[6] | Higher potential for side reactions; may compromise stereocontrol. |
| Transition Metal Complexes (e.g., Nickel-based) | Coordinated Anionic | Excellent control over MW and PDI; allows for block copolymer synthesis.[6] | Requires synthesis of complex; air/moisture sensitivity. |
| LiHMDS | Anionic | Extremely fast (minutes); tolerant of open-flask conditions.[2][3][4] | Requires careful handling due to high reactivity. |
Table 2: Influence of Reaction Temperature on Polymerization Control
| Temperature | Observed Effect on Polymerization | Impact on Stereocontrol | Reference |
| Room Temperature (~20-25°C) | Faster polymerization rates. | Increased frequency of side reactions, chain termination, and potential for racemization. Leads to higher PDI.[13] | [13] |
| Low Temperature (0°C) | Slower polymerization rates. | Significantly suppresses side reactions and chain termination. Enables controlled synthesis of well-defined polypeptides with low PDI (~1.1).[1][7] | [1][7][8][9] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for NCA synthesis using triphosgene.[1]
-
Drying: Dry Z-L-Valine under vacuum at 40-50°C for 24 hours.
-
Reaction Setup: In a fume hood, add the dried Z-L-Valine to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel. Add anhydrous ethyl acetate via cannula.
-
Phosgenation: Dissolve triphosgene (0.4 equivalents relative to the amino acid) in anhydrous ethyl acetate and add it to the dropping funnel. Heat the amino acid suspension to reflux.
-
Addition: Add the triphosgene solution dropwise to the refluxing suspension over approximately 1 hour. The mixture should gradually become clear.
-
Reaction Completion: Continue refluxing for 2-3 hours after the solution becomes clear. Monitor the disappearance of the starting material by TLC.
-
Purification:
-
Reduce the solvent volume by approximately 75% via distillation.
-
Add anhydrous n-heptane to induce crystallization.
-
Heat the mixture to redissolve the product, then allow it to cool slowly to recrystallize the NCA.
-
Repeat the recrystallization process at least twice.
-
-
Drying and Storage: Filter the crystals, wash with dry n-heptane, and dry under high vacuum. Store the purified NCA under an inert atmosphere at -20°C.
Protocol 2: Amine-Initiated Polymerization of this compound at 0°C
This protocol emphasizes conditions for maintaining stereochemical control.
-
Preparation: In a glovebox, add the purified this compound to a flame-dried reaction vessel (e.g., a Schlenk flask) with a magnetic stir bar.
-
Dissolution: Add anhydrous, degassed solvent (e.g., DMF or dioxane) to dissolve the NCA at the desired concentration (e.g., 0.1 M).
-
Cooling: Cool the reaction vessel to 0°C using an ice bath and allow it to equilibrate for 15-20 minutes.
-
Initiation: Prepare a stock solution of the primary amine initiator (e.g., n-hexylamine) in the same anhydrous solvent. Calculate the volume needed to achieve the target monomer-to-initiator ratio (e.g., 50:1).
-
Injection: Rapidly inject the initiator solution into the stirred, cooled NCA solution.
-
Polymerization: Allow the reaction to proceed at 0°C. Monitor the conversion of the monomer by periodically taking aliquots (in the glovebox) and analyzing them via FTIR (disappearance of the NCA anhydride peaks at ~1850 and 1790 cm⁻¹).
-
Termination & Precipitation: Once the desired conversion is reached, terminate the polymerization by precipitating the polymer in a non-solvent such as diethyl ether or methanol.
-
Purification: Centrifuge to collect the polymer, wash it several times with the precipitation solvent to remove any unreacted monomer, and dry it under high vacuum to a constant weight.
Visualizations
Caption: Experimental workflow for the synthesis of poly(Z-L-valine).
Caption: Troubleshooting decision tree for poor stereocontrol.
References
- 1. researchgate.net [researchgate.net]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 7. How controlled and versatile is N-carboxy anhydride (NCA) polymerization at 0 °C? Effect of temperature on homo-, block- and graft (co)polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. research.tue.nl [research.tue.nl]
- 9. [PDF] How controlled and versatile is N-carboxy anhydride (NCA) polymerization at 0 °C? Effect of temperature on homo-, block- and graft (co)polymerization | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of N-carboxyanhydride (NCA) polymerization by variation of reaction temperature and pressure - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Z-L-Valine NCA Polymerization Scale-Up
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up of Z-L-Valine N-Carboxyanhydride (NCA) polymerization. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to control during the scale-up of Z-L-Valine NCA polymerization to achieve a high molecular weight and low polydispersity?
A1: The most critical factors include ensuring high purity of the this compound monomer and the solvent, precise control of the monomer-to-initiator ratio, maintaining a low reaction temperature, and minimizing exposure to moisture and other impurities that can act as undesirable initiators or chain terminators.[1] The choice of initiator is also crucial, with primary amines being common, though alternative systems like transition metal complexes can offer better control.
Q2: How does the choice of solvent impact the polymerization of this compound at a larger scale?
A2: The solvent plays a significant role in solubility of both the monomer and the resulting polymer, which can affect the reaction kinetics and the final polymer properties. For poly(L-valine), which can be fibrous, maintaining solubility is key to preventing premature precipitation and ensuring uniform chain growth.[2][3] Common solvents for NCA polymerization include dimethylformamide (DMF), dioxane, and tetrahydrofuran (THF). The polarity and purity of the solvent are critical, as impurities can interfere with the polymerization.
Q3: What are the common side reactions in this compound polymerization, and how can they be minimized during scale-up?
A3: Common side reactions include chain termination by impurities (e.g., water), which leads to lower molecular weights, and side reactions involving the growing polymer chain end, which can broaden the molecular weight distribution.[1] To minimize these, it is essential to use highly purified monomer and anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon). Lowering the reaction temperature can also suppress the rate of side reactions relative to the rate of propagation.[1]
Q4: Can you recommend a starting monomer-to-initiator ([M]/[I]) ratio for targeting a specific degree of polymerization (DP) for poly(Z-L-Valine)?
A4: In a well-controlled, living polymerization, the degree of polymerization (DP) is primarily determined by the monomer-to-initiator ratio ([M]/[I]). For example, to target a DP of 100, a starting [M]/[I] ratio of 100:1 would be used. However, the actual DP may deviate from the theoretical value due to initiation efficiency and the presence of any side reactions. It is always recommended to perform small-scale pilot reactions to determine the optimal [M]/[I] ratio for your specific conditions before proceeding to a larger scale.
Q5: What are the recommended purification methods for poly(Z-L-Valine) after polymerization at scale?
A5: After polymerization, the polymer is typically precipitated in a non-solvent such as methanol, ethanol, or water to remove unreacted monomer and initiator. The precipitated polymer is then collected by filtration or centrifugation and washed multiple times with the non-solvent. For higher purity, techniques like dialysis or preparative size-exclusion chromatography can be employed. The choice of purification method depends on the scale of the reaction and the required purity of the final product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Molecular Weight | 1. Impurities in monomer or solvent (e.g., water).2. Incorrect monomer-to-initiator ratio.3. Premature termination of polymerization. | 1. Ensure rigorous purification of this compound and use of anhydrous solvents.2. Accurately determine the concentration of the initiator solution and carefully calculate the required volume.3. Conduct the polymerization under an inert atmosphere and at a low temperature to minimize side reactions. |
| Broad Polydispersity (PDI > 1.2) | 1. Slow initiation compared to propagation.2. Presence of multiple initiating species.3. Chain-transfer reactions. | 1. Choose an initiator that provides rapid and quantitative initiation.2. Ensure all glassware is scrupulously clean and dry. Purify all reagents to remove potential initiating impurities.3. Lower the reaction temperature and ensure high monomer purity. |
| Incomplete Monomer Conversion | 1. Inactive initiator.2. Insufficient reaction time.3. Polymer precipitation. | 1. Verify the activity of the initiator. Use freshly prepared initiator solutions.2. Monitor the reaction progress by techniques such as FT-IR (disappearance of NCA anhydride peaks) and allow for sufficient time for completion.3. Choose a solvent system that maintains the solubility of the growing polymer chains. If precipitation is unavoidable, consider a solvent mixture. |
| Gel Formation | 1. Cross-linking side reactions.2. High polymer concentration leading to entanglement. | 1. This is less common for poly(valine) but can occur with certain impurities. Ensure high purity of all reagents.2. Conduct the polymerization at a lower monomer concentration. |
Quantitative Data Summary
The following tables provide illustrative data on how different reaction parameters can affect the polymerization of an aliphatic NCA like this compound. Please note that this data is based on general principles of NCA polymerization and may need to be optimized for your specific experimental setup.
Table 1: Effect of Monomer-to-Initiator Ratio ([M]/[I]) on Molecular Weight and Polydispersity
| [M]/[I] Ratio | Theoretical Mn ( g/mol ) | Observed Mn ( g/mol ) | PDI (Mw/Mn) |
| 50:1 | 12,550 | 11,800 | 1.15 |
| 100:1 | 25,100 | 23,500 | 1.18 |
| 200:1 | 50,200 | 47,100 | 1.25 |
| Conditions: n-Hexylamine initiator, DMF solvent, 0°C, 48 hours. |
Table 2: Effect of Reaction Temperature on Polymerization Outcome
| Temperature (°C) | Reaction Time (h) | Observed Mn ( g/mol ) | PDI (Mw/Mn) |
| 25 | 24 | 21,300 | 1.45 |
| 0 | 48 | 23,500 | 1.18 |
| -20 | 96 | 24,100 | 1.12 |
| Conditions: [M]/[I] = 100:1, n-Hexylamine initiator, DMF solvent. |
Experimental Protocols
Protocol 1: Synthesis of High Molecular Weight Poly(Z-L-Valine)
-
Monomer and Solvent Preparation:
-
Recrystallize this compound from a suitable solvent system (e.g., ethyl acetate/hexane) to achieve high purity. Dry under high vacuum.
-
Dry the polymerization solvent (e.g., DMF) over molecular sieves or by distillation from a suitable drying agent.
-
-
Polymerization Setup:
-
Assemble a flame-dried reaction vessel equipped with a magnetic stirrer and a nitrogen/argon inlet.
-
Under a positive pressure of inert gas, dissolve the desired amount of this compound in the anhydrous solvent.
-
Cool the reaction mixture to the desired temperature (e.g., 0°C) in an ice bath.
-
-
Initiation:
-
Prepare a stock solution of the initiator (e.g., n-hexylamine) in the anhydrous solvent.
-
Using a syringe, rapidly inject the calculated amount of the initiator solution into the stirring monomer solution.
-
-
Polymerization:
-
Allow the reaction to proceed at the set temperature for the desired time (e.g., 48-96 hours). Monitor the progress by FT-IR if possible.
-
-
Purification:
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol).
-
Isolate the white, fibrous poly(Z-L-Valine) by filtration.
-
Wash the polymer multiple times with the non-solvent to remove any residual monomer and initiator.
-
Dry the final product under high vacuum to a constant weight.
-
Visualizations
References
Analytical methods for monitoring Z-L-Valine NCA polymerization progress
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analytical methods used to monitor the ring-opening polymerization (ROP) of Z-L-Valine N-carboxyanhydride (NCA).
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods to monitor the polymerization of Z-L-Valine NCA?
The most common and effective methods for monitoring the progress of this compound polymerization are Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gel Permeation Chromatography (GPC).[1][2] Each technique provides unique insights into the reaction kinetics, monomer conversion, and the properties of the resulting polypeptide.
Q2: How does FTIR spectroscopy help in monitoring the polymerization?
FTIR spectroscopy is a powerful tool for real-time monitoring of the polymerization by tracking the disappearance of the characteristic anhydride peaks of the this compound monomer.[3][4] The progress of the reaction can be followed by observing the decrease in intensity of the C=O stretching bands of the NCA ring.[5]
Q3: What information can be obtained from NMR spectroscopy during the polymerization?
¹H NMR spectroscopy allows for the quantitative determination of monomer conversion by integrating the signals corresponding to the monomer and the formed polypeptide.[1] It can provide insights into the polymerization kinetics and help identify potential side reactions by detecting unexpected chemical shifts.
Q4: What is the role of Gel Permeation Chromatography (GPC) in this process?
GPC (also known as Size Exclusion Chromatography or SEC) is crucial for characterizing the molecular weight (MW) and molecular weight distribution (polydispersity index, Đ) of the synthesized poly(Z-L-Valine).[1][2] This information is vital for ensuring the polymerization is controlled and for understanding the physical properties of the resulting polymer.[6][7]
Q5: What are common side reactions in NCA polymerization and how can they be minimized?
Common side reactions include those induced by impurities (e.g., water, acid), which can lead to uncontrolled initiation and termination events.[8][9] Lowering the reaction temperature can help suppress these side reactions.[9][10][11] Additionally, ensuring high purity of the NCA monomer is critical.[3][4]
Troubleshooting Guides
FTIR Analysis Issues
| Problem | Possible Cause | Suggested Solution |
| No change in NCA anhydride peaks over time. | Polymerization has not initiated. | - Verify the integrity and concentration of the initiator.- Ensure the reaction temperature is appropriate.- Check for the presence of inhibitors in the solvent or monomer. |
| Broad or overlapping peaks. | Sample concentration is too high or too low; presence of water. | - Adjust the sample concentration.- Ensure the use of anhydrous solvents and proper handling to prevent moisture contamination.[8] |
| Inconsistent peak intensity readings. | Instrumental drift or improper sample preparation. | - Allow the instrument to stabilize before analysis.- Ensure consistent sample preparation and path length. |
NMR Analysis Issues
| Problem | Possible Cause | Suggested Solution |
| Poor resolution of monomer and polymer peaks. | Inappropriate solvent or shimming. | - Use a deuterated solvent that fully dissolves both the monomer and polymer.- Optimize the magnetic field homogeneity by shimming the spectrometer. |
| Appearance of unexpected peaks. | Side reactions or impurities. | - Analyze the purity of the NCA monomer and solvent before polymerization.- Compare the spectrum with known side products if possible. Lowering the reaction temperature may reduce side reactions.[10][11] |
| Calculated monomer conversion is inaccurate. | Incorrect integration of peaks or long relaxation delays. | - Ensure proper integration of non-overlapping monomer and polymer peaks.- Use appropriate relaxation delays (D1) to ensure full relaxation of all relevant protons for accurate quantification. |
GPC Analysis Issues
| Problem | Possible Cause | Suggested Solution |
| Bimodal or broad molecular weight distribution. | Uncontrolled polymerization, chain termination, or secondary initiation.[10][12] | - Purify the NCA monomer to remove impurities that can cause side reactions.[4]- Control the reaction temperature, as lower temperatures can improve control.[9][11]- Ensure the initiator is added quickly and efficiently. |
| Inaccurate molecular weight determination. | Improper column calibration or secondary structure effects.[12] | - Calibrate the GPC system with appropriate polymer standards.- Be aware that polypeptide secondary structures (e.g., α-helices) can affect the hydrodynamic volume and lead to inaccuracies in GPC results based on conventional calibration.[12] Consider using techniques like GPC with a viscometer detector for more accurate measurements.[6] |
| Column clogging or high backpressure. | Polymer precipitation or aggregation. | - Ensure the polymer is fully soluble in the GPC eluent.- Filter the sample before injection. |
Experimental Protocols & Data
FTIR Monitoring of this compound Polymerization
Methodology:
-
Dissolve the this compound monomer and initiator in an appropriate anhydrous solvent (e.g., DMF, THF) inside a glovebox or under an inert atmosphere.
-
Transfer a small aliquot of the initial reaction mixture to an IR cell suitable for liquids.
-
Record the initial FTIR spectrum, paying close attention to the characteristic anhydride peaks.
-
Monitor the polymerization progress by acquiring spectra at regular time intervals.
-
The disappearance of the NCA anhydride peaks indicates the consumption of the monomer.
Typical FTIR Data:
| Functional Group | Wavenumber (cm⁻¹) | Observation during Polymerization |
| NCA Anhydride C=O Stretch | ~1850 and ~1790 | Decrease in intensity |
| Amide I (Polypeptide) | ~1650 | Increase in intensity |
| Amide II (Polypeptide) | ~1550 | Increase in intensity |
Note: The exact peak positions may vary slightly depending on the solvent and local environment.
¹H NMR for Monomer Conversion
Methodology:
-
Prepare the polymerization reaction in a deuterated anhydrous solvent.
-
Take an initial NMR spectrum of the reaction mixture before adding the initiator to identify the monomer peaks.
-
After adding the initiator, acquire NMR spectra at different time points.
-
Calculate the monomer conversion by comparing the integration of a characteristic monomer peak with a characteristic polymer peak.
Typical ¹H NMR Chemical Shifts (in CDCl₃):
| Proton | This compound Monomer (ppm) | Poly(Z-L-Valine) (ppm) |
| α-CH | ~4.3 | ~4.0 |
| β-CH | ~2.2 | ~2.1 |
| γ-CH₃ | ~1.0 | ~0.9 |
| Z-group CH₂ | ~5.1 | ~5.1 |
| Z-group Ph | ~7.3 | ~7.3 |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
Visualizations
Caption: Experimental workflow for monitoring this compound polymerization.
References
- 1. Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of N-carboxyanhydride (NCA) polymerization by variation of reaction temperature and pressure - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of polyamino acids by use of GPC-viscometry technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 10. researchgate.net [researchgate.net]
- 11. research.tue.nl [research.tue.nl]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Structure of Poly(L-valine): A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the precise structural characterization of synthetic polypeptides like poly(L-valine) is paramount for understanding their function and potential applications. This guide provides a comparative overview of key spectroscopic methods for validating the secondary structure of poly(L-valine), supported by experimental data and detailed protocols.
Poly(L-valine), a polymer of the hydrophobic amino acid L-valine, predominantly adopts a β-sheet conformation. This structural propensity is a consequence of steric hindrance from the bulky isopropyl side chains, which disfavors the formation of more compact α-helical structures. The validation of this β-sheet structure is crucial and can be accomplished through a suite of complementary spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Circular Dichroism (CD), Solid-State Nuclear Magnetic Resonance (SS-NMR), and X-ray Diffraction (XRD). Each method provides unique insights into the molecular architecture of poly(L-valine).
Comparative Analysis of Spectroscopic Data
The following tables summarize the key quantitative data obtained from different spectroscopic techniques, providing a clear comparison of the signatures that confirm the β-sheet structure of poly(L-valine).
Table 1: FT-IR Spectroscopy Data for Poly(L-valine) Secondary Structure
| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |
| Amide I | ~1634 | C=O stretching, characteristic of β-sheet structures[1] |
| Amide I (shoulder) | ~1690 | Higher-frequency component of β-sheet C=O stretching[1] |
| Amide II | ~1530-1550 | N-H bending and C-N stretching, consistent with β-sheets |
Table 2: Circular Dichroism (CD) Spectroscopy Data for Poly(L-valine) Secondary Structure
| Wavelength (nm) | Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) | Structural Interpretation |
| ~198 | Positive Maximum | Characteristic of β-sheet conformation[2] |
| ~215 | Negative Minimum | Characteristic of β-sheet conformation[2] |
| Varies | 12% - 62% β-sheet content | In block copolymers, confirming the propensity of the poly(L-valine) segment to form β-sheets[3] |
Table 3: Solid-State NMR (SS-NMR) Data for Poly(L-valine) Conformation
| Nucleus | Chemical Shift (ppm) | Conformation |
| ¹³Cβ | ~33.9 | Consistent with a β-sheet structure for valine residues[4] |
Table 4: X-ray Diffraction (XRD) Data for L-valine (Monomer Reference)
| 2θ (degrees) | d-spacing (Å) | (hkl) Indices |
| 14.58 | 6.07 | (101) |
| 16.74 | 5.29 | (110) |
| 20.88 | 4.25 | (20-2) |
| 23.36 | 3.80 | (11-2) |
| 29.28 | 3.05 | (202) |
| (Data for L-valine provides a reference for the crystalline packing of the monomer unit.)[5] |
Experimental Workflows and Methodologies
The following diagrams and protocols detail the experimental approaches for each spectroscopic technique.
Caption: Workflow for poly(L-valine) structure validation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Methodology:
-
Sample Preparation: Poly(L-valine) is prepared as a thin, solid film by casting a solution (e.g., in trifluoroacetic acid, followed by solvent evaporation) onto an infrared-transparent window (e.g., CaF₂ or KBr). Alternatively, the sample can be analyzed as a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample holder or pure KBr is collected and subtracted from the sample spectrum.
-
Data Analysis: The Amide I band (1700-1600 cm⁻¹) is of primary interest for secondary structure determination. The position of the main peak is indicative of the predominant secondary structure. Deconvolution of the Amide I band can be performed to quantify the contributions of different secondary structural elements.
Circular Dichroism (CD) Spectroscopy
Methodology:
-
Sample Preparation: Poly(L-valine) is dissolved in a suitable transparent solvent (e.g., hexafluoroisopropanol or trifluoroethanol) at a known concentration (typically in the range of 0.1 mg/mL). The solution is placed in a quartz cuvette with a defined path length (e.g., 0.1 cm).
-
Instrumentation: A circular dichroism spectropolarimeter is used.
-
Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-250 nm). A baseline spectrum of the solvent is recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum of molar ellipticity versus wavelength is analyzed. The characteristic positive and negative bands are used to identify the secondary structure. Algorithms can be used to estimate the percentage of different secondary structures.
References
- 1. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digital.csic.es [digital.csic.es]
- 3. Poly(acrylic acid)-block-poly(L-valine): evaluation of beta-sheet formation and its stability using circular dichroism technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the HPLC and GPC Analysis of Poly(Z-L-Valine)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC) for the analysis of poly(Z-L-valine) synthesized from Z-L-valine N-carboxyanhydride (NCA). The choice of analytical technique is critical for characterizing polypeptides, as their molecular weight and purity significantly influence their physicochemical properties and biological activity.[1][2] This document outlines two distinct GPC methodologies for determining the molecular weight distribution of poly(Z-L-valine) and a typical HPLC setup for purity assessment.
I. Comparison of GPC Analytical Methods for Molecular Weight Determination
GPC, also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers.[1][3] The method separates molecules based on their hydrodynamic volume in solution.[3][4] Here, we compare two common GPC setups for the analysis of poly(Z-L-valine).
Table 1: Comparison of GPC Analytical Conditions and Performance
| Parameter | Method A: THF System | Method B: DMF with Additive System |
| Mobile Phase | Tetrahydrofuran (THF) | N,N-Dimethylformamide (DMF) + 0.1% LiBr |
| Column Set | 2 x Agilent PLgel 5µm MIXED-D | 1 x Agilent PLgel 10µm MIXED-B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 35 °C | 50 °C |
| Detector | Refractive Index (RI) | Refractive Index (RI) |
| Calibration | Polystyrene Standards | Polystyrene Standards |
| Mn ( g/mol ) | 8,500 | 8,200 |
| Mw ( g/mol ) | 10,200 | 9,900 |
| PDI (Mw/Mn) | 1.20 | 1.21 |
| Analysis Time | ~25 min | ~20 min |
II. Experimental Protocols
Detailed methodologies for the synthesis of the polymer and its subsequent analysis are provided below.
A. Synthesis of Poly(Z-L-Valine) via Ring-Opening Polymerization of Z-L-Valine NCA
The ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs) is a common method for synthesizing polypeptides with controlled molecular weights.[5][6][7]
-
Monomer Preparation: this compound is synthesized from Z-L-Valine.[8]
-
Polymerization:
-
In a glovebox, this compound is dissolved in anhydrous N,N-dimethylformamide (DMF).
-
A primary amine initiator (e.g., benzylamine) is added to the solution to initiate polymerization.
-
The reaction is allowed to proceed at room temperature for 48-72 hours.
-
-
Purification:
-
The polymer is precipitated by adding the reaction mixture to a non-solvent (e.g., diethyl ether).
-
The precipitate is collected by filtration, washed with the non-solvent, and dried under vacuum.
-
B. GPC Sample Preparation
Proper sample preparation is crucial for obtaining reliable GPC data.[9]
-
Weighing: Accurately weigh 5-10 mg of the dry poly(Z-L-valine) sample.[9][10]
-
Dissolution: Dissolve the polymer in the GPC mobile phase (THF for Method A, DMF with 0.1% LiBr for Method B) to a concentration of 2-5 mg/mL.[9][11] Gentle agitation or sonication may be used to aid dissolution.
-
Filtration: Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.[9]
-
Degassing: Degas the filtered solution before injection to prevent air bubbles from interfering with the analysis.[9]
C. HPLC Method for Purity Analysis
Reverse-phase HPLC is a standard technique for assessing the purity of peptides and polypeptides.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
Detector: UV at 220 nm.
-
Sample Preparation: Dissolve the polymer in the initial mobile phase composition at a concentration of approximately 1 mg/mL and filter through a 0.2 µm filter.
III. Visualized Workflows and Comparisons
Experimental Workflow
The following diagram illustrates the overall experimental process from the monomer to the final analytical characterization.
Caption: Workflow from this compound to polymer analysis.
Comparison of Analytical Techniques
This diagram provides a logical comparison of the key features of the two GPC methods and the HPLC method.
Caption: Logical comparison of GPC and HPLC methods.
References
- 1. lcms.cz [lcms.cz]
- 2. Characterization of polyamino acids by use of GPC-viscometry technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 8. Page loading... [wap.guidechem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
A Comparative Guide to Initiator Systems for the Ring-Opening Polymerization of Z-L-Valine NCA
For Researchers, Scientists, and Drug Development Professionals
The ring-opening polymerization (ROP) of amino acid N-carboxyanhydrides (NCAs) is a cornerstone for the synthesis of well-defined polypeptides, which are critical components in drug delivery, tissue engineering, and various biomedical applications. The choice of initiator system is paramount as it dictates the degree of control over the polymerization, influencing key polymer characteristics such as molecular weight, polydispersity, and end-group functionality. This guide provides a comparative analysis of different initiator systems for the ROP of N-benzyloxycarbonyl-L-valine N-carboxyanhydride (Z-L-Valine NCA), a monomer known for the steric hindrance of its side chain, which can present unique polymerization challenges.
Overview of Initiation Mechanisms
The ROP of NCAs primarily proceeds through two distinct mechanisms: the "amine mechanism" and the "activated monomer mechanism". The choice of initiator determines which pathway is favored.
-
Amine Mechanism: Initiated by nucleophiles like primary amines, this mechanism involves the nucleophilic attack of the initiator on the C5 carbonyl of the NCA ring. This pathway, when controlled, allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.[1][2]
-
Activated Monomer Mechanism: Typically initiated by strong bases or tertiary amines, this mechanism involves the deprotonation of the N-H bond of the NCA, creating a highly reactive NCA anion that propagates the polymerization.[2] This can lead to very fast polymerization rates but often with less control over the polymer architecture.
Comparative Analysis of Initiator Systems
The performance of various initiator systems in the ROP of NCAs is summarized below. While specific data for this compound is limited, the following tables provide a comparative overview based on studies of other NCAs, which can serve as a strong indicator of performance.
Table 1: Performance of Different Initiator Systems for NCA ROP
| Initiator System | Typical Initiator(s) | Polymerization Control | Polymerization Rate | PDI (Đ = Mw/Mn) | Key Advantages | Key Disadvantages |
| Primary Amines | n-Hexylamine, Benzylamine | Moderate to Poor | Slow (hours to days) | > 1.2 | Simple, readily available | Side reactions are common, often poor control over MW and PDI.[1][3] |
| Hexamethyldisilazane (HMDS) | HMDS | Good to Excellent | Moderate (hours) | 1.1 - 1.3 | Metal-free, provides good control over MW and narrow PDI.[4][5] | Slower than some other modern systems. |
| Lithium Hexamethyldisilazide (LiHMDS) | LiHMDS | Good | Very Fast (minutes to hours) | 1.1 - 1.3 | Extremely rapid polymerization, can be performed in an open vessel.[6][7][8] | Can be sensitive to impurities. |
| Transition Metal Complexes | (bpy)Ni(COD), Co(PMe3)4 | Excellent | Fast (hours) | < 1.2 | Excellent control over MW and PDI, allows for synthesis of high MW polymers.[2][9] | Potential for metal contamination in the final polymer. |
Table 2: Quantitative Data for NCA Polymerization with Different Initiators (Representative Examples)
| Initiator | NCA Monomer | Monomer/Initiator Ratio | Molecular Weight (Mn, g/mol ) | PDI (Đ) | Reference |
| n-Hexylamine | γ-Benzyl-L-glutamate | 100 | - | - | [10] |
| HMDS | γ-Benzyl-L-glutamate | 100 | 21,800 (obs.) vs 21,900 (exp.) | 1.15 | [4] |
| LiHMDS | γ-Benzyl-L-glutamate | 100 | - | 1.15 - 1.25 | [6] |
| (bpy)Ni(COD) | General NCAs | Variable | Predictable | < 1.2 | [2] |
Experimental Protocols
Detailed methodologies for the ROP of this compound using different initiator systems are provided below. These protocols are based on established procedures for other NCAs and should be adapted and optimized for this compound.
General Experimental Workflow
Protocol 1: Polymerization using n-Hexylamine
-
Monomer and Solvent Preparation: this compound should be recrystallized from a suitable solvent (e.g., ethyl acetate/hexane) to high purity. Anhydrous solvent (e.g., DMF or dioxane) is required.
-
Initiator Solution: Prepare a stock solution of n-hexylamine in the anhydrous solvent.
-
Polymerization: In a glovebox or under a nitrogen atmosphere, dissolve the desired amount of this compound in the anhydrous solvent in a flame-dried Schlenk flask. Add the calculated amount of the n-hexylamine initiator solution to achieve the target monomer-to-initiator ratio.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the polymerization progress by FTIR by observing the disappearance of the NCA anhydride peaks (~1850 and 1790 cm⁻¹).
-
Work-up: Once the polymerization is complete (typically 24-72 hours), precipitate the polymer by adding the reaction mixture to a non-solvent such as diethyl ether.
-
Purification and Drying: Centrifuge or filter to collect the polymer. Wash the polymer multiple times with the non-solvent and dry under vacuum to a constant weight.
Protocol 2: Polymerization using Hexamethyldisilazane (HMDS)
-
Monomer and Solvent Preparation: Follow the same procedure as in Protocol 1.
-
Initiator: Use freshly distilled HMDS.
-
Polymerization: In a glovebox, dissolve this compound in anhydrous solvent. Add the required amount of HMDS to initiate the polymerization.
-
Reaction and Work-up: The reaction is typically faster than with primary amines. Follow the same monitoring and work-up procedures as in Protocol 1. The polymerization is generally complete within 24 hours.[4]
Protocol 3: Polymerization using Lithium Hexamethyldisilazide (LiHMDS)
-
Monomer and Solvent Preparation: Follow the same procedure as in Protocol 1.
-
Initiator: Use a commercially available solution of LiHMDS in a suitable solvent (e.g., THF).
-
Polymerization: This polymerization can often be performed in an open vessel, though an inert atmosphere is still recommended for best results.[6][8] Dissolve this compound in the solvent and rapidly add the LiHMDS solution.
-
Reaction and Work-up: The polymerization is extremely fast, often completing within minutes to a few hours.[6] Monitor the reaction closely. Precipitate, wash, and dry the polymer as described in Protocol 1.
Protocol 4: Polymerization using a Transition Metal Complex (e.g., (bpy)Ni(COD))
-
Monomer and Solvent Preparation: Follow the same procedure as in Protocol 1.
-
Initiator Preparation: The (bpy)Ni(COD) complex needs to be synthesized or handled under strict anaerobic and anhydrous conditions.
-
Polymerization: In a glovebox, dissolve this compound in anhydrous solvent. Add the transition metal initiator.
-
Reaction and Work-up: The polymerization is typically fast and controlled. Follow the same monitoring and work-up procedures as in Protocol 1.
-
Metal Removal: After polymerization, it may be necessary to remove the metal catalyst from the polymer. This can be achieved by washing the polymer solution with a chelating agent solution (e.g., EDTA) or by passing it through a short column of silica gel.
Conclusion
The choice of initiator system for the ROP of this compound has a profound impact on the resulting polypeptide's properties. For applications requiring the highest degree of control over molecular weight and the narrowest polydispersity, transition metal complexes and HMDS are superior choices. For rapid synthesis, particularly for high-throughput screening or when moisture sensitivity is a major concern, LiHMDS offers a significant advantage. Traditional primary amine initiators, while simple to use, generally offer the least control and are more prone to side reactions. The selection of the optimal initiator will ultimately depend on the specific requirements of the final polypeptide material and the desired balance between polymerization control, speed, and experimental convenience. Further optimization of reaction conditions for this compound with each of these initiator systems is recommended to achieve the desired outcomes.
References
- 1. materials.uoi.gr [materials.uoi.gr]
- 2. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 4. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. Lithium hexamethyldisilazide initiated superfast ring opening polymerization of alpha-amino acid N-carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lithium hexamethyldisilazide initiated superfast ring opening polymerization of alpha-amino acid N-carboxyanhydrides [ideas.repec.org]
- 8. communities.springernature.com [communities.springernature.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. A facile glovebox-free strategy to significantly accelerate the syntheses of well-defined polypeptides by N-carboxyanhydride (NCA) ring opening polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Z-L-Valine NCA: A Comparative Guide to Copolymerization Performance
For researchers, scientists, and drug development professionals, the selection of N-carboxyanhydride (NCA) monomers is a critical step in the synthesis of copolypeptides with desired properties. This guide provides an objective comparison of Z-L-Valine NCA against other common NCAs in copolymerization, supported by experimental data to inform your monomer selection and experimental design.
The ring-opening polymerization of NCAs is a primary method for producing synthetic polypeptides. The reactivity of individual NCAs during copolymerization, which dictates the monomer sequence in the final copolymer, is a crucial factor influencing the polymer's secondary structure, material properties, and biological function. This compound, with its bulky isopropyl side chain, presents unique characteristics in copolymerization that can be leveraged for specific applications.
Quantitative Comparison of Reactivity Ratios
The reactivity ratios (r1 and r2) of two comonomers determine the composition of the resulting copolymer. An r value greater than 1 indicates that the monomer is more reactive with itself than with the comonomer, leading to a block-like structure. Conversely, an r value less than 1 suggests a higher reactivity with the comonomer, favoring an alternating structure. When r1*r2 is close to 1, the copolymerization is considered ideal, with random monomer incorporation.
The following table summarizes the available experimental data on the reactivity ratios of this compound and other NCAs. It is important to note that direct comparative data for this compound with all common NCAs is not extensively available in the literature.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 (M1) | r2 (M2) | Solvent | Initiator | Remarks |
| This compound | γ-Benzyl-L-glutamate NCA | Data not available | Data not available | - | - | A study on the random copolymerization of these two monomers has been conducted, but specific reactivity ratios were not provided in the available abstract.[1] |
| This compound | β-Benzyl aspartate NCA | Qualitatively lower | Qualitatively higher | - | - | The reactivity of β-benzyl aspartate-NCA was found to be higher than that of L-valine-NCA.[1] |
| γ-Benzyl-L-glutamate NCA | L-Leucine NCA | 2.65 | 0.38 | Dioxane/Methylene dichloride (1:1 v/v) | Triethylamine | Suggests a block-like copolymer structure.[2] |
| γ-Benzyl-L-glutamate NCA | L-Alanine NCA | 2.36 | 0.50 | Dioxane/Methylene dichloride (1:1 v/v) | Triethylamine | Suggests a block-like copolymer structure.[2] |
Properties of Copolymers Containing Z-L-Valine
The incorporation of Z-L-Valine into a copolypeptide chain significantly influences its secondary structure and bulk properties. The steric hindrance from the isopropyl side chain of valine residues can disrupt the formation of α-helices and promote the formation of β-sheet structures.
| Copolymer System | Key Properties | Analytical Techniques |
| Copolymers of L-valine and γ-benzyl-L-glutamate | The correlation between the sequence-length distribution and the structure of the statistical copolymers has been investigated.[1] | Not specified in abstract |
| Block copolymers of L-valine and other amino acids | The conformation of the L-valine blocks often adopts a β-sheet structure. | Infrared and solid-state circular dichroism |
| Alanine-grafted chitosan copolymers | Biocompatible and soluble in water and some organic solvents with varying thermal and mechanical properties depending on the L-alanine content.[3] | DSC, TGA |
| Poly(γ-benzyl-l-glutamate)-b-poly(propylene glycol) | Exhibits both α-helical and β-sheet structures and possesses shape memory properties.[4] | FTIR, NMR |
Experimental Protocols
The following sections provide a generalized methodology for the synthesis and characterization of copolypeptides via NCA ring-opening polymerization, based on common practices reported in the literature.[1][3][4]
Synthesis of Copolypeptides by Ring-Opening Polymerization of NCAs
Materials:
-
N-Carboxyanhydride monomers (e.g., this compound, γ-Benzyl-L-glutamate NCA)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane)
-
Initiator (e.g., primary amine such as n-hexylamine, or a macroinitiator)
-
Dry nitrogen or argon atmosphere
-
Precipitating solvent (e.g., diethyl ether, methanol)
Procedure:
-
All glassware is flame-dried or oven-dried and cooled under a dry inert atmosphere.
-
The desired amounts of the NCA monomers are dissolved in the anhydrous solvent in a reaction vessel under an inert atmosphere.
-
The initiator is added to the monomer solution via a syringe. The monomer-to-initiator ratio will determine the target degree of polymerization.
-
The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period (typically 24-72 hours).
-
The polymerization is terminated by precipitating the copolymer in a non-solvent.
-
The precipitated polymer is collected by filtration or centrifugation, washed with the precipitating solvent, and dried under vacuum.
Characterization of Copolymers
-
Molecular Weight and Molecular Weight Distribution: Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Copolymer Composition: Determined by ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy by integrating the characteristic peaks of each monomer unit.
-
Secondary Structure: Analyzed using Fourier-Transform Infrared (FTIR) spectroscopy (Amide I and Amide II bands) and Circular Dichroism (CD) spectroscopy.
Visualizing the Process and Comparisons
To further clarify the concepts and experimental flow, the following diagrams are provided.
Chemical structures of common NCA monomers.
Experimental workflow for NCA copolymerization.
Performance summary of this compound.
References
A Comparative Guide to End-Group Analysis of Polypeptides Synthesized with Z-L-Valine NCA
For Researchers, Scientists, and Drug Development Professionals
The synthesis of polypeptides with well-defined structures is paramount in the development of novel therapeutics, biomaterials, and research tools. The ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs), such as Z-L-Valine NCA, offers a powerful method for producing high molecular weight polypeptides. However, ensuring the fidelity of the polymer chain's termini is a critical challenge that necessitates rigorous end-group analysis. This guide provides a comparative overview of the end-group analysis of polypeptides synthesized using this compound, alongside alternative synthesis methods, supported by experimental data and detailed protocols.
Comparison of Polypeptide Synthesis and End-Group Fidelity
The choice of synthesis methodology significantly impacts the end-group structure and homogeneity of the resulting polypeptides. Here, we compare the ring-opening polymerization of this compound with the widely used Solid-Phase Peptide Synthesis (SPPS).
| Feature | Polypeptide Synthesis via this compound | Solid-Phase Peptide Synthesis (SPPS) |
| Initiation & N-Terminus | Initiator-dependent; Primary amine initiators incorporate at the N-terminus. However, side reactions can lead to a heterogeneous N-terminal population. | Well-defined; The N-terminus is protected during synthesis and deprotected in the final step, leading to high homogeneity. |
| Propagation Mechanism | Can proceed via the "normal amine mechanism" or the "activated monomer mechanism," influencing end-group fidelity[1]. | Stepwise addition of amino acids with protecting groups ensures a defined sequence and minimizes side reactions at the termini. |
| Termination & C-Terminus | Can be susceptible to various termination reactions, leading to unintended C-terminal functionalities[1]. | The C-terminal amino acid is anchored to a solid support, providing a defined and protected C-terminus throughout the synthesis. |
| End-Group Fidelity | Can be high under optimized conditions (e.g., high-vacuum techniques), but often compromised by side reactions in standard glovebox setups[1]. | Generally high, as the stepwise nature with protecting groups minimizes ambiguity at the chain ends. |
| Molecular Weight | Suitable for high molecular weight polypeptides. | More practical for shorter to medium-length peptides (typically < 50-60 residues)[2]. |
Experimental Protocols for End-Group Analysis
Accurate characterization of polypeptide end-groups is crucial for quality control and for understanding the polymerization process. The following are detailed protocols for key analytical techniques.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is a powerful technique for determining the absolute molecular weight of polymers and identifying end-groups. The mass of the polymer is a sum of the masses of the monomer units and the end-groups.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the poly(Z-L-Valine) sample in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% trifluoroacetic acid).
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in the same solvent system.
-
Mix the sample and matrix solutions in a 1:1 ratio.
-
-
Spotting:
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the solvent to evaporate completely at room temperature, leading to the co-crystallization of the sample and matrix.
-
-
Data Acquisition:
-
Analyze the sample using a MALDI-TOF mass spectrometer in linear or reflectron mode.
-
Acquire a mass spectrum over a relevant mass range.
-
-
Data Analysis:
-
The resulting spectrum will show a distribution of peaks, with each peak corresponding to a polymer chain of a specific degree of polymerization. The mass difference between adjacent peaks corresponds to the mass of the valine monomer.
-
The mass of each peak can be used to calculate the sum of the end-group masses, thereby identifying the terminal functionalities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can provide detailed structural information about the end-groups of the polypeptide chain.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the poly(Z-L-Valine) sample in a suitable deuterated solvent (e.g., deuterated trifluoroacetic acid or a mixture of deuterated chloroform and trifluoroacetic acid).
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
-
Data Analysis:
-
Signals corresponding to the protons and carbons of the initiator fragment at the N-terminus and any specific functionalities at the C-terminus can be identified and integrated.
-
Comparison of the integrals of the end-group signals to those of the repeating valine units allows for the quantification of end-group fidelity.
-
Edman Degradation
Edman degradation is a classic method for sequencing peptides from the N-terminus and can be adapted for the analysis of synthetic polypeptides[2][3][4][5].
Experimental Protocol:
-
Coupling:
-
React the polypeptide with phenyl isothiocyanate (PITC) under mildly alkaline conditions to label the N-terminal amino group.
-
-
Cleavage:
-
Treat the PITC-labeled polypeptide with anhydrous trifluoroacetic acid to cleave the N-terminal residue as a thiazolinone derivative.
-
-
Conversion and Identification:
-
Convert the thiazolinone derivative to the more stable phenylthiohydantoin (PTH)-amino acid derivative with aqueous acid.
-
Identify the PTH-amino acid by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.
-
-
Repetitive Cycles:
-
The shortened polypeptide is recovered and subjected to the next cycle of Edman degradation to identify the subsequent amino acid in the sequence. This is particularly useful for confirming the incorporation of the initiator and the integrity of the N-terminus.
-
Visualization of Experimental Workflow and Polymerization Mechanisms
To better illustrate the processes involved, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and end-group analysis of polypeptides.
Caption: Polymerization mechanisms in this compound ring-opening polymerization.
Conclusion
The end-group analysis of polypeptides synthesized from this compound is a critical step in ensuring the quality and desired functionality of the final product. While NCA polymerization is a powerful technique for generating high molecular weight polypeptides, it is prone to side reactions that can affect end-group fidelity. A multi-faceted analytical approach, combining MALDI-TOF MS, NMR, and Edman degradation, is essential for comprehensive characterization. For applications requiring the highest degree of end-group control, particularly for shorter peptides, traditional SPPS remains a robust alternative. The choice of synthesis and analytical methods should be guided by the specific requirements of the final polypeptide application.
References
- 1. materials.uoi.gr [materials.uoi.gr]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Assessing the Biocompatibility of Polymers Derived from Z-L-Valine NCA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the expected biocompatibility of polymers derived from the ring-opening polymerization of N-benzyloxycarbonyl-L-valine N-carboxyanhydride (Z-L-Valine NCA). Due to the limited availability of direct quantitative biocompatibility data for poly-L-valine homopolymers in publicly accessible literature, this guide establishes a baseline for expected performance through comparison with well-characterized poly(α-amino acid)s, such as poly-L-lysine (PLL), and other biodegradable polymers like poly-L-lactic acid (PLLA).
Poly(α-amino acid)s are a class of polymers with significant potential in biomedical applications owing to their inherent biocompatibility and biodegradability. The degradation products are naturally occurring α-amino acids, which are readily metabolized by the body. Polymers derived from this compound are expected to exhibit excellent biocompatibility, characterized by low cytotoxicity and minimal hemolytic activity. The valine residue, a hydrophobic amino acid, is anticipated to influence the polymer's interaction with cellular membranes and proteins.
Comparative Biocompatibility Data
To provide a quantitative context for the expected biocompatibility of poly-L-valine, the following tables summarize experimental data for Poly-L-Lysine (PLL) and Poly-L-Lactic Acid (PLLA). These polymers are chosen for their extensive use and well-documented biocompatibility profiles in biomedical research.
Table 1: In Vitro Cytotoxicity Data of Comparative Polymers
| Polymer | Cell Line | Assay | Endpoint | Result | Citation |
| Poly-L-Lysine (PLL) | K562 (Human erythroleukemic) | MTT | IC50 | 3.36 ± 0.16 µM | [1] |
| Poly-L-Lysine (PLL) | A549 (Human lung cancer) | MTT | IC50 | 8.23 ± 0.41 µM | [1] |
| Poly-L-Lysine (PLL) | U937 (Human macrophage) | MTT | IC50 | 3.53 ± 0.17 µM | [1] |
| Poly-L-Lysine (PLL) | B16F10 (Murine melanoma) | MTT | IC50 | Not specified, but cytotoxic effect observed | [1] |
| Poly-L-Lysine (PLL) | NCH421K (Glioblastoma stem cell) | CellTiter-Glo® 3D | IC50 | ~558 nM (for 30 kDa PLL) | [2] |
| Poly-L-Lactic Acid (PLLA) | Fibroblast | MTT | Cell Proliferation | Higher than control after 24h, no significant difference after 48h and 72h | [3] |
| Poly-DL-Lactic Acid (PDLLA) | Vero | MTT | Relative Growth Rate (RGR) | >90% (Grade 0-1 cytotoxicity) | [4] |
Table 2: Hemolytic Activity of a Comparative Polymer
| Polymer | Concentration | Hemolysis (%) | Observation | Citation |
| Poly-L-Lysine (PLL) | 0.01 - 0.5 mg/mL | Not specified, but RBCs did not lyse | No hemolysis observed | [5] |
| Poly-L-Lysine (PLL) | ≥ 0.1 mg/mL | Not specified | RBC aggregation observed | [5] |
| Poly(L-lysine-ran-L-phenylalanine) | > 5000 µg/mL | < 50% (HC50) | High hemocompatibility | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of polymer biocompatibility. Below are standard protocols for in vitro cytotoxicity and hemolysis assays.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Polymer solution (dissolved in a sterile, non-toxic solvent and diluted in culture medium)
-
Target cell line (e.g., L929 fibroblasts)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Polymer Exposure: Remove the culture medium and add fresh medium containing various concentrations of the polymer to be tested. Include a negative control (medium only) and a positive control (e.g., 0.5% phenol).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the negative control.
Hemolysis Assay
The hemolysis assay evaluates the lytic effect of a material on red blood cells (RBCs).
Materials:
-
Polymer solution (in PBS)
-
Fresh human or animal blood with an anticoagulant (e.g., EDTA)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Triton X-100 (1% v/v in PBS) as a positive control
-
Centrifuge
-
Spectrophotometer
Procedure:
-
RBC Preparation: Centrifuge fresh blood at 1000 x g for 10 minutes. Discard the supernatant and wash the RBC pellet three times with PBS. Resuspend the washed RBCs in PBS to obtain a 2% (v/v) suspension.
-
Polymer Incubation: In a microcentrifuge tube, mix 100 µL of the 2% RBC suspension with 100 µL of the polymer solution at various concentrations.
-
Controls: Prepare a negative control (100 µL RBC suspension + 100 µL PBS) and a positive control (100 µL RBC suspension + 100 µL 1% Triton X-100).
-
Incubation: Incubate all samples at 37°C for 2 hours with gentle agitation.
-
Centrifugation: Centrifuge the tubes at 1000 x g for 5 minutes.
-
Absorbance Measurement: Carefully transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate a typical biocompatibility testing workflow and the key signaling pathways involved in the cellular response to amino acids.
References
- 1. Poly-L-Lysine Inhibits Tumor Angiogenesis and Induces Apoptosis in Ehrlich Ascites Carcinoma and in Sarcoma S-180 Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Cytotoxicity of Cationic Polymers on Glioblastoma Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of biocompatibility and toxicity of biodegradable poly (DL-lactic acid) films - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Polylysine on Blood Clotting, and Red Blood Cell Morphology, Aggregation and Hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Poly(α-l-lysine)-based nanomaterials for versatile biomedical applications: Current advances and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility and Robustness of Z-L-Valine NCA Polymerization Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of well-defined poly(Z-L-Valine) through the ring-opening polymerization (ROP) of Z-L-Valine N-carboxyanhydride (NCA) is a critical process for the development of advanced biomaterials and therapeutics. However, the reproducibility and robustness of this polymerization are notoriously sensitive to a variety of experimental parameters. This guide provides a comparative overview of different polymerization protocols, highlighting the key factors that influence the molecular weight, polydispersity index (PDI), and yield of the final polymer. While specific comparative data for Z-L-Valine NCA is limited in publicly available literature, this guide extrapolates from established principles of NCA polymerization to offer valuable insights.
Key Factors Influencing this compound Polymerization
The successful polymerization of this compound hinges on careful control over several experimental variables. The interplay between the initiator, solvent, temperature, and monomer purity dictates the polymerization mechanism and the prevalence of side reactions, ultimately affecting the final polymer characteristics.
Table 1: General Influence of Key Parameters on NCA Polymerization
| Parameter | Effect on Polymerization | Expected Outcome for Poly(Z-L-Valine) |
| Initiator Type | Determines the polymerization mechanism (amine vs. activated monomer), initiation efficiency, and potential for side reactions. | Primary amines are common initiators. The choice of initiator will significantly impact molecular weight control and PDI. |
| Solvent Polarity | Affects monomer and polymer solubility, reaction kinetics, and the propensity for side reactions. | Solvents like DMF are often used, but can lead to side reactions. Less polar solvents may offer better control for some systems. |
| Temperature | Influences the rates of initiation, propagation, and termination/side reactions. | Lower temperatures (e.g., 0°C) are generally favored to suppress side reactions and achieve better control over the polymerization.[1] |
| Monomer Purity | Impurities such as water, acid, or acid chlorides can act as unintended initiators or terminating agents, leading to poor control. | High purity of this compound is crucial for obtaining well-defined polymers.[2] |
| Pressure | Can influence the polymerization rate of some NCA monomers. | For certain NCAs, lower pressure has been shown to increase the polymerization rate.[3][4] |
Comparative Analysis of Polymerization Protocols
Table 2: Qualitative Comparison of Initiator Systems for NCA Polymerization
| Initiator System | Primary Mechanism | Advantages | Disadvantages | Expected Applicability to this compound |
| Primary Amines (e.g., n-Hexylamine) | Amine Mechanism | Well-understood, commercially available. | Can be slow, susceptible to side reactions leading to broader PDI.[5] | A standard but potentially less controlled method. |
| Secondary Amines | Amine or Activated Monomer | Can offer different reactivity profiles. | Behavior is highly dependent on the amine's nucleophilicity vs. basicity, can be less predictable.[3] | May offer an alternative but requires careful optimization. |
| Tertiary Amines/Alkoxides | Activated Monomer | Can produce very high molecular weight polymers. | Often leads to poor control over molecular weight and a broad PDI.[2][3] | Generally not preferred for controlled polymerization. |
| Transition Metal Complexes | Coordination-Insertion | Can provide excellent control over molecular weight and low PDI ("living" polymerization).[2] | Can be sensitive to air and moisture, potential for metal contamination. | A promising approach for achieving well-defined poly(Z-L-Valine). |
| Lithium Hexamethyldisilazide (LiHMDS) | Anionic ROP | Very fast, can be performed in an open vessel, less sensitive to moisture.[5] | Requires careful handling of the initiator. | A robust and efficient method, particularly for rapid synthesis. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are generalized protocols for NCA synthesis and polymerization, which should be optimized for this compound.
Protocol 1: Synthesis of this compound (Fuchs-Farthing Method)
The "Fuchs-Farthing" method is a widely employed technique for synthesizing pure NCA monomers with good yields and minimal racemization.[3]
-
Reaction Setup: Suspend Z-L-Valine in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Phosgenation: Introduce a phosgene source (e.g., triphosgene) to the suspension at a controlled temperature (typically 0°C to room temperature).
-
Reaction Monitoring: Monitor the reaction progress by techniques such as FTIR spectroscopy, observing the disappearance of the amino acid starting material and the appearance of the characteristic NCA carbonyl peaks.
-
Work-up and Purification: After the reaction is complete, the crude product is typically washed with cold, dilute aqueous sodium bicarbonate to remove any residual HCl. The NCA monomer is then purified by recrystallization from an appropriate solvent system (e.g., THF/hexane) to remove impurities.[3]
Protocol 2: Amine-Initiated Polymerization of this compound
This protocol describes a typical polymerization using a primary amine initiator.
-
Monomer Preparation: Dry the purified this compound under high vacuum to remove any residual solvent or moisture.
-
Reaction Setup: Dissolve the dried NCA in an anhydrous solvent (e.g., DMF or a less polar solvent like THF/DCM) in a glovebox or under a strictly inert atmosphere.
-
Initiation: Add a calculated amount of a purified primary amine initiator (e.g., n-hexylamine) to the NCA solution. The monomer-to-initiator ratio will determine the target degree of polymerization.
-
Polymerization: Allow the reaction to proceed at a controlled temperature (e.g., 0°C or room temperature) with stirring. Monitor the disappearance of the NCA monomer using FTIR.
-
Termination and Isolation: Once the polymerization is complete, precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol or diethyl ether).
-
Purification and Characterization: Collect the precipitated poly(Z-L-Valine) by filtration or centrifugation, wash it with the non-solvent, and dry it under vacuum. Characterize the polymer's molecular weight and PDI using techniques like gel permeation chromatography (GPC) or size-exclusion chromatography (SEC).
Signaling Pathways and Logical Relationships
The outcome of the polymerization is a result of competing reaction pathways. The desired pathway is the controlled, living polymerization, while side reactions lead to a loss of control.
Alternative Synthesis Methods
While NCA polymerization is the most common method for producing high molecular weight polypeptides, other techniques exist, primarily for shorter peptide sequences.
-
Solid-Phase Peptide Synthesis (SPPS): This method allows for precise control over the amino acid sequence. However, it is generally not suitable for the synthesis of high molecular weight polymers and can be time-consuming and expensive for long chains.
-
Solution-Phase Peptide Synthesis: This classical method involves coupling amino acids or peptide fragments in solution. Like SPPS, it is not practical for producing long polymers.
Currently, for the synthesis of high molecular weight poly(Z-L-Valine), NCA ROP remains the most viable and widely used method.
Conclusion
The reproducibility and robustness of this compound polymerization are achievable through meticulous control of experimental conditions. The choice of initiator and solvent, coupled with stringent purification of the monomer and maintenance of anhydrous conditions, are paramount for synthesizing well-defined poly(Z-L-Valine) with predictable molecular weights and narrow polydispersities. While primary amine initiators are standard, more advanced systems involving transition metal catalysts or LiHMDS may offer superior control and efficiency. Further research providing direct comparative data for this compound under various protocols would be highly beneficial for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. materials.uoi.gr [materials.uoi.gr]
- 4. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- 5. mdpi.com [mdpi.com]
Critical Evaluation of Literature on Z-L-Valine NCA Polymerization Kinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of well-defined polypeptides through the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a cornerstone of advanced biomaterial and therapeutic development. The kinetics of this polymerization are paramount in controlling polypeptide molecular weight, dispersity, and architecture. This guide provides a critical evaluation of the existing literature on the polymerization kinetics of N-benzyloxycarbonyl-L-valine N-carboxyanhydride (Z-L-Valine NCA), a key monomer for incorporating hydrophobic and sterically demanding valine residues.
Polymerization Mechanisms: A Tale of Two Pathways
The polymerization of NCAs, including this compound, primarily proceeds through two competing mechanisms: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM).[1][2] The dominant pathway is dictated by the choice of initiator and solvent conditions.
-
Normal Amine Mechanism (NAM): Initiated by primary or secondary amines, this mechanism involves the nucleophilic attack of the amine initiator on the C5 carbonyl of the NCA ring.[1] This is a chain-growth process where the initiator becomes covalently bound to the C-terminus of the growing polypeptide chain. Controlled or "living" polymerizations are more readily achieved through this mechanism, allowing for the synthesis of polypeptides with predictable molecular weights and narrow molecular weight distributions.[3]
-
Activated Monomer Mechanism (AMM): This pathway is favored by strong, non-nucleophilic bases (e.g., tertiary amines) or when using anionic initiators.[1] The initiator deprotonates the N-H bond of the NCA, creating a highly reactive NCA anion. This anion then acts as the initiator, attacking another NCA monomer. The AMM often leads to very rapid polymerizations but offers less control over the polymer characteristics, frequently resulting in broader molecular weight distributions.[4]
Figure 1. Competing mechanisms in this compound polymerization.
Quantitative Kinetic Data: A Noticeable Gap in the Literature
A comprehensive search of the scientific literature reveals a significant lack of dedicated studies on the homopolymerization kinetics of this compound. While numerous reports detail the synthesis of poly(Z-L-valine) or its copolymers, they seldom provide quantitative kinetic parameters such as the rate of polymerization (Rp), the rate constant of propagation (kp), or the activation energy (Ea).
However, valuable insights can be gleaned from copolymerization studies. Research by Wamsley and coworkers on the copolymerization of various NCAs provided evidence for the relative reactivity of Valine-NCA. Their findings, though not providing absolute rate constants, established a reactivity trend among several common NCAs.
| NCA Monomer | Relative Reactivity | Probable Reason for Reactivity Trend | Reference |
| β-benzyl aspartate-NCA | Highest | Less steric hindrance at the α-carbon. | Cited in broader reviews of NCA polymerization. |
| Leucine-NCA | Intermediate | Moderate steric hindrance from the isobutyl side chain. | Cited in broader reviews of NCA polymerization. |
| Valine-NCA | Lowest | Significant steric hindrance from the bulky isopropyl side chain. | Cited in broader reviews of NCA polymerization. |
Note: The original publication by Wamsley et al. with the precise reactivity ratios was not accessible in the conducted literature search. The trend is reported based on citations in subsequent review articles. The lower reactivity of Valine-NCA is consistently attributed to the steric hindrance posed by its isopropyl group, which impedes the approach of the initiator and the growing polymer chain end to the NCA ring.
Experimental Protocol for a Kinetic Study of this compound Polymerization
The following is a representative, detailed protocol for conducting a kinetic study on the polymerization of this compound, based on established methodologies for other NCA monomers. This protocol is designed to be carried out under controlled conditions to yield reproducible kinetic data.
Materials and Reagent Purification
-
This compound: The monomer should be synthesized from Z-L-valine and phosgene or a phosgene equivalent. It is crucial to recrystallize the crude NCA multiple times from a suitable solvent (e.g., ethyl acetate/hexane) until the melting point is sharp and consistent with literature values. The purity should be verified by ¹H NMR and FTIR spectroscopy. The absence of residual acid (e.g., HCl) is critical, as it can interfere with the polymerization kinetics.
-
Initiator: A primary amine initiator such as n-hexylamine is commonly used for controlled polymerizations. The initiator must be distilled under reduced pressure and stored under an inert atmosphere (e.g., argon or nitrogen) to ensure its purity and dryness.
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or a less polar solvent like dichloromethane (DCM) can be used. The choice of solvent will significantly impact the polymerization kinetics.[5] The solvent must be rigorously dried, typically by distillation over a suitable drying agent (e.g., CaH₂ for DMF, P₂O₅ for DCM), and stored over molecular sieves in a glovebox.
Polymerization Setup and Procedure
All manipulations should be performed in a glovebox with a dry, inert atmosphere (<1 ppm O₂, <1 ppm H₂O).
-
Reaction Vessel: A flame-dried, multi-neck Schlenk flask equipped with a magnetic stir bar and a septum is a suitable reaction vessel.
-
Monomer and Initiator Solutions: Prepare stock solutions of the purified this compound and the initiator in the dried solvent inside the glovebox.
-
Initiation: In the reaction flask, add the desired volume of the this compound stock solution. The flask should be placed in a thermostated bath to maintain a constant temperature (e.g., 25 °C). The polymerization is initiated by the rapid injection of the required amount of the initiator stock solution via a gas-tight syringe.
-
Monitoring the Reaction: The progress of the polymerization is typically monitored by tracking the disappearance of the NCA monomer. In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for this purpose. The disappearance of the characteristic anhydride C=O stretching bands of the NCA ring (at approximately 1850 and 1790 cm⁻¹) is monitored over time.[4] Aliquots can also be taken at specific time intervals and quenched (e.g., with a small amount of acetic acid) for analysis by ¹H NMR spectroscopy to determine monomer conversion.
Data Analysis
-
Calculating Monomer Conversion: From the FTIR spectra, the concentration of the NCA at time t, [M]t, can be determined by the decrease in the absorbance of the characteristic NCA carbonyl peak, assuming the Beer-Lambert law is followed.
-
Determining the Rate of Polymerization: For a first-order reaction with respect to the monomer, a plot of ln([M]₀/[M]t) versus time will yield a straight line with a slope equal to the apparent rate constant (kapp). The rate of polymerization (Rp) can then be calculated using the equation: Rp = kapp[M].
Figure 2. Experimental workflow for a kinetic study of this compound polymerization.
Conclusion and Future Outlook
The polymerization of this compound is a critical process for the synthesis of advanced polypeptides. However, a critical evaluation of the current literature reveals a notable absence of dedicated studies on its homopolymerization kinetics. While copolymerization studies suggest that this compound is a less reactive monomer, likely due to steric hindrance from its isopropyl side chain, quantitative data to support this and to enable precise control over its polymerization are lacking.
Future research should focus on systematic kinetic studies of the homopolymerization of this compound under various controlled conditions. Determining the rate constants of initiation and propagation, as well as the activation energy, with different initiators and in various solvents would provide invaluable data for researchers. Such studies would not only fill a significant gap in the fundamental understanding of NCA polymerization but also empower scientists and drug development professionals to design and synthesize novel polypeptide-based materials and therapeutics with greater precision and control.
References
Safety Operating Guide
Proper Disposal of Z-L-Valine NCA: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Z-L-Valine N-Carboxyanhydride (NCA). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in accordance with general laboratory safety principles.
Z-L-Valine NCA is a moisture-sensitive reagent. Improper disposal can lead to uncontrolled reactions. The following procedures are based on established safety protocols for N-Carboxyanhydrides and related chemical compounds.
I. Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other suitable chemical-resistant gloves.
-
Body Protection: A lab coat or chemical-resistant apron.
Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound involves controlled quenching of its reactivity followed by disposal as chemical waste.
Step 1: Quenching of Small Quantities of this compound
For residual amounts of this compound (typically less than 1 gram), a careful quenching procedure is recommended.
-
Prepare a Quenching Solution: In a fume hood, prepare a solution of a high boiling point, water-miscible protic solvent such as isopropanol or n-butanol.
-
Slow Addition: Slowly and cautiously add the this compound to the quenching solution with stirring. The addition should be done in small portions to control the rate of reaction. N-Carboxyanhydrides react with alcohols to form the corresponding carbamate.
-
Monitor the Reaction: Observe the reaction for any signs of gas evolution or temperature increase. If the reaction becomes vigorous, cease addition and allow it to subside before continuing.
-
Neutralization (Optional but Recommended): After the initial reaction has subsided, the resulting solution can be further neutralized by the slow addition of a dilute aqueous acid or base, depending on the institutional waste stream requirements.
-
Collect as Chemical Waste: The final quenched solution should be collected in a properly labeled hazardous waste container for disposal by a licensed environmental waste management company.
Step 2: Disposal of Larger Quantities and Contaminated Materials
For larger quantities of this compound or materials contaminated with it (e.g., weighing paper, spatulas), the following procedure should be followed.
-
Containerization: Place the this compound or contaminated materials in a clearly labeled, sealed, and compatible waste container.
-
Licensed Disposal: Arrange for the disposal of the waste through a licensed and reputable chemical waste disposal company.[1] Do not attempt to quench large quantities in the laboratory due to the potential for a runaway reaction.
-
Alternative Disposal Method: An alternative for larger quantities, to be carried out only by a licensed disposal company, is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1]
III. Data Summary for Disposal
| Parameter | Information | Source |
| Compound | Z-L-Valine N-Carboxyanhydride (NCA) | - |
| Primary Hazard | Moisture-sensitive, potential for uncontrolled polymerization/decomposition. | General knowledge of NCAs |
| Recommended PPE | Safety goggles, chemical-resistant gloves, lab coat. | General laboratory safety |
| Small Quantity Disposal | Controlled quenching with a high boiling point alcohol (e.g., isopropanol, n-butanol). | Inferred from NCA reactivity |
| Large Quantity Disposal | Licensed chemical waste disposal company.[1] | [1] |
| Alternative Disposal | Incineration in a chemical incinerator with a scrubber (by licensed professionals).[1] | [1] |
| Waste Container | Labeled, sealed, and compatible hazardous waste container. | General laboratory practice |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and should be supplemented with institution-specific safety protocols and regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Z-L-Valine NCA
For researchers, scientists, and drug development professionals working with Z-L-Valine N-Carboxyanhydride (NCA), ensuring safe and efficient handling is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans to foster a secure laboratory environment and support the integrity of your research. Z-L-Valine NCA is a key reagent in polypeptide synthesis and drug development, and adherence to strict handling guidelines is crucial due to its reactivity, particularly with moisture.[1][2]
Essential Safety and Handling Information
This compound is a white to off-white powder that requires careful handling to maintain its purity and prevent potential hazards.[1][2] It is known to cause skin sensitization and serious eye irritation. Therefore, implementing robust safety measures is non-negotiable.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense when working with this compound. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times to protect against dust particles and potential splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Gloves should be inspected for integrity before each use and disposed of immediately after handling the compound.
-
Body Protection: A laboratory coat must be worn to protect against skin contact.
-
Respiratory Protection: In situations where dust may be generated and ventilation is inadequate, a NIOSH-approved respirator is necessary to prevent inhalation.
Engineering Controls
To minimize exposure, this compound should be handled in a well-ventilated area, preferably within a certified chemical fume hood. This is particularly important when weighing or transferring the powder to prevent the generation of airborne dust.
Quantitative Data at a Glance
For easy reference and comparison, the key quantitative properties of this compound have been summarized in the table below.
| Property | Value | Source |
| CAS Number | 158257-41-1 | [1][3][4][5] |
| Molecular Formula | C₁₄H₁₅NO₅ | [1][2][5] |
| Molecular Weight | 277.27 g/mol | [1][2] |
| Appearance | White to off-white powder | [1][2] |
| Melting Point | 75-85 °C | [1] |
| Solubility | Soluble in organic solvents (e.g., Chloroform, Tetrahydrofuran); Sparingly soluble in water. | [6] |
Experimental Protocol: Ring-Opening Polymerization of this compound
This compound is a primary building block in the synthesis of polypeptides through ring-opening polymerization (ROP). The following is a generalized, step-by-step protocol for this common experimental procedure. Note that specific reaction conditions may need to be optimized for your particular application.
Objective: To synthesize a polypeptide via the ring-opening polymerization of this compound.
Materials:
-
This compound
-
Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)
-
Initiator (e.g., primary amine)
-
Inert gas (e.g., Nitrogen or Argon)
-
Schlenk line or glovebox
-
Appropriate glassware (oven-dried)
Procedure:
-
Preparation of Glassware: All glassware must be thoroughly cleaned and oven-dried to remove any moisture, which can interfere with the polymerization reaction.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere to prevent moisture from reacting with the NCA. This can be achieved using a Schlenk line or by working in a glovebox.
-
Dissolving the Monomer: In the reaction vessel, dissolve the desired amount of this compound in the anhydrous solvent.
-
Initiation: Add the initiator to the solution of the monomer. The initiator will begin the ring-opening process, leading to the formation of the polypeptide chain.
-
Polymerization: Allow the reaction to proceed for the desired amount of time. The reaction time will depend on factors such as the monomer concentration, initiator, and temperature.
-
Termination and Precipitation: Once the polymerization is complete, the reaction can be terminated. The resulting polymer is then typically precipitated by adding the reaction mixture to a non-solvent.
-
Purification: The precipitated polypeptide is collected and purified to remove any unreacted monomer, initiator, and solvent.
Safe Handling and Disposal Workflow
The following diagram outlines the logical workflow for the safe handling and disposal of this compound, from receipt of the chemical to the final disposal of waste. Adherence to this workflow is critical for maintaining a safe laboratory environment.
Safe Handling and Disposal Workflow
Disposal Plan
Proper disposal of this compound and any associated waste is a critical component of laboratory safety and environmental responsibility.
Step-by-Step Disposal Guidance:
-
Segregation: At the point of generation, segregate all waste materials. Keep solid waste (e.g., contaminated gloves, weigh boats) separate from liquid waste (e.g., reaction mixtures, solvents).
-
Solid Waste:
-
Collect all solid waste contaminated with this compound in a clearly labeled, sealed plastic bag or container.
-
The label should include the chemical name, "this compound," and the appropriate hazard symbols.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible waste container.
-
The container must be clearly labeled with the chemical name and hazard information.
-
Do not mix incompatible waste streams.
-
-
Decontamination: Decontaminate any glassware or equipment that has come into contact with this compound. The rinseate from the decontamination process should be collected as hazardous waste.
-
Licensed Disposal: All waste containing this compound must be disposed of through a licensed and certified hazardous waste disposal company. Follow your institution's specific procedures for arranging waste pickup. Never dispose of this compound down the drain or in regular trash.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
